(2-Carboxyethyl)dimethylsulfonium Bromide
Description
The exact mass of the compound (2-Carboxyethyl)dimethylsulfonium Bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Carboxyethyl)dimethylsulfonium Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Carboxyethyl)dimethylsulfonium Bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-carboxyethyl(dimethyl)sulfanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S.BrH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHXPHLUQGMQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(=O)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600971 | |
| Record name | (2-Carboxyethyl)(dimethyl)sulfanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20986-22-5 | |
| Record name | (2-Carboxyethyl)(dimethyl)sulfanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Carboxyethyl)dimethylsulfonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Carboxyethyl)dimethylsulfonium Bromide: Technical Monograph
Compound ID: DMSP-Br | CAS: 20986-22-5 Classification: Sulfonium Osmolyte / Bioactive Precursor[1]
Executive Summary
(2-Carboxyethyl)dimethylsulfonium bromide (DMSP-Br) is the stable bromide salt of dimethylsulfoniopropionate (DMSP), a critical metabolite in the global marine sulfur cycle.[1] While historically categorized primarily as a marine osmolyte and cryoprotectant, DMSP-Br has emerged as a high-value bioactive agent in two distinct sectors: advanced aquaculture (as a potent feed attractant and metabolic enhancer) and preclinical pharmacology (as a hepatoprotective antioxidant).[1]
Chemically, it features a positively charged sulfonium center that acts as a labile methyl donor and a radical scavenger.[1] This guide details the physicochemical properties, synthesis methodologies, and mechanistic pathways of DMSP-Br, providing researchers with a rigorous framework for its application in drug development and metabolic engineering.[1]
Chemical Architecture & Properties[1][2]
Structural Analysis
DMSP-Br consists of a propionic acid backbone methylated at the sulfur atom, creating a zwitterionic character in solution (though isolated as the cationic salt).[1] Its structure mimics S-methylmethionine ("Vitamin U"), lacking only the amino group, which imparts superior stability against enzymatic degradation while retaining methyl-donating capacity.[1]
IUPAC Name: (2-Carboxyethyl)dimethylsulfonium bromide
Formula:
Physicochemical Data Table[1]
| Property | Value | Context |
| Appearance | White crystalline powder | Highly hygroscopic; requires desiccation.[1] |
| Melting Point | 110–112 °C | Sharp melting point indicates high purity. |
| Solubility | High (Water, Methanol) | Insoluble in diethyl ether/hexane.[1] |
| pKa (COOH) | ~4.0 | Exists as a zwitterion at physiological pH.[1] |
| Stability | Thermolabile >130 °C | Decomposes to dimethyl sulfide (DMS) and acrylic acid.[1] |
| Storage | 2–8 °C, Inert Atmosphere | Sensitive to moisture; hydrolysis risk.[1] |
Mechanism of Action
The Sulfonium "Warhead"
The dimethylsulfonium moiety is the functional core of DMSP-Br.[1] It operates via two primary mechanisms:
-
Methyl Donation: Similar to S-adenosylmethionine (SAM), it can participate in transmethylation reactions, supporting lipid metabolism and liver function.[1]
-
Radical Scavenging: The sulfonium center can quench Reactive Oxygen Species (ROS), protecting cellular membranes from lipid peroxidation.[1]
Biological Signaling Pathways
In vertebrate models (specifically teleosts and murine hepatic models), DMSP-Br activates the Nrf2-Keap1 pathway , a master regulator of cytoprotection.[1]
-
Step 1: DMSP-Br induces mild electrophilic stress or interacts with Keap1 cysteine residues.[1]
-
Step 2: Nrf2 dissociates from Keap1 and translocates to the nucleus.[1]
-
Step 3: Nrf2 binds to the Antioxidant Response Element (ARE), upregulating enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).[1]
Visualization: DMSP-Br Signaling & Degradation
The following diagram illustrates the dual fate of DMSP-Br: its enzymatic cleavage (environmental) and its intracellular signaling role (therapeutic).[1]
Figure 1: Dual mechanistic pathways of DMSP-Br showing enzymatic cleavage (top) and Nrf2-mediated antioxidant activation (bottom).[1]
Synthesis & Production Protocols
Synthetic Route: S-Alkylation
The most robust synthesis involves the nucleophilic attack of dimethyl sulfide (DMS) on 3-bromopropionic acid.[1] This
Reaction Equation:
Detailed Experimental Protocol
Objective: Synthesis of high-purity (>98%) DMSP-Br.
Materials:
-
Dimethyl sulfide (DMS) - Note: Volatile, strong odor.[1]
-
3-Bromopropionic acid.[1]
-
Solvent: Anhydrous Acetone or Acetonitrile.[1]
-
Apparatus: Sealed pressure tube or reflux condenser with cryo-trap.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 15.3 g (0.1 mol) of 3-bromopropionic acid in 50 mL of anhydrous acetone in a round-bottom flask.
-
Addition: Cool the solution to 0°C. Add 7.5 g (0.12 mol, 1.2 eq) of dimethyl sulfide dropwise. Excess DMS drives the equilibrium.
-
Reaction: Seal the vessel (or use a reflux condenser cooled to -10°C) and allow the mixture to stir at room temperature (25°C) for 24–48 hours. The product will precipitate as a white solid.[1][6]
-
Isolation: Filter the precipitate under vacuum/inert gas (nitrogen).
-
Purification: Wash the filter cake three times with cold diethyl ether to remove unreacted DMS and bromopropionic acid.
-
Recrystallization: Dissolve crude solid in minimum hot ethanol (60°C) and add cold diethyl ether until turbid. Cool to 4°C to crystallize.
-
Drying: Dry in a vacuum desiccator over
for 12 hours.
Self-Validating Checkpoint:
-
Yield: Expected 85–92%.
-
Purity Check: Dissolve a small aliquot in water; add
.[1] Immediate heavy precipitation of AgBr confirms the ionic bromide.[1]
Quality Control & Quantification
Alkaline Hydrolysis Assay
DMSP-Br degrades quantitatively to DMS in alkaline conditions.[1] This property allows for precise quantification via Headspace Gas Chromatography (HS-GC).[1]
Protocol:
-
Prepare a 10 mM stock solution of DMSP-Br in water.[1]
-
Mix 1 mL of stock with 1 mL of 5M NaOH in a sealed headspace vial.
-
Incubate at 30°C for 1 hour (Reaction:
). -
Analyze headspace DMS against a standard curve.[1]
Synthesis Workflow Visualization
Figure 2: Step-by-step synthesis and purification workflow for pharmaceutical-grade DMSP-Br.
Applications in Research & Development
Aquaculture (Feed Attractant)
DMSP-Br is the most potent known olfactory stimulant for herbivorous and omnivorous fish (e.g., Grass Carp, Tilapia).[1]
-
Dosage: 200–400 mg/kg of feed.[1]
-
Effect: Increases feed intake frequency by >30% and improves stress resistance during transport.[1]
Therapeutic Development (Hepatoprotection)
Research suggests DMSP-Br mitigates liver injury induced by toxins (
-
Mechanism: Conservation of glutathione (GSH) pools and inhibition of lipid peroxidation.[1]
-
Comparative Potency: Analogous to S-methylmethionine (Vitamin U) but exhibits distinct pharmacokinetics due to the lack of the amino acid transport moiety.[1]
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[1] (2024).[1][2] PubChem Compound Summary for CID 19881914, (2-Carboxyethyl)dimethylsulfonium bromide. Retrieved from [Link]
-
Aquaculture Applications: Liu, F., et al. (2020).[1] Protective effects and potential mechanisms of (2-Carboxyethyl) dimethylsulfonium Bromide (Br-DMPT) on gill health status of on-growing grass carp. Fish & Shellfish Immunology. Retrieved from [Link]
-
Mechanistic Insight: Nakajima, K. (2018).[1] Dimethylsulfoniopropionate as a foraging cue for reef fishes. Scientific Reports.[1] (Contextual grounding for chemoreception mechanism).
-
Safety Data: European Chemicals Agency (ECHA).[1] C&L Inventory: (2-Carboxyethyl)dimethylsulfonium bromide.[1][7][8] Retrieved from [Link][1]
Sources
- 1. (2-Carboxyethyl)dimethylsulfonium Bromide | C5H11BrO2S | CID 19881914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethylsulfoniopropionate Bromide (Br-DMPT) - Functional Additive - lonye Technology limited_cyfluthrin_gibberellic acid_paclobutrazol_etofenprox_feed acidifier_canthaxanthin_dmpt_trimethyl orthoacetate_triethyl orthoacetate_orthoester_DAAM_ ADH_enzyme_aerosol [lonyetech.com]
- 3. scbt.com [scbt.com]
- 4. (2-CARBOXYETHYL)DIMETHYLSULFONIUM BROMIDE | 20986-22-5 [chemicalbook.com]
- 5. (2-Carboxyethyl)dimethylsulfonium Bromide | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Protective effects and potential mechanisms of (2-Carboxyethyl) dimethylsulfonium Bromide (Br-DMPT) on gill health status of on-growing grass carp (Ctenopharyngodon idella) after infection with Flavobacterium columnare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
Technical Monograph: (2-Carboxyethyl)dimethylsulfonium Bromide
The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It prioritizes mechanistic insight, reproducible protocols, and authoritative data.
Synonyms: Dimethylsulfoniopropionate Bromide (DMSP-Br), Dimethyl-β-propiothetin Bromide, Br-DMPT.[1]
CAS: 20986-22-5
Molecular Formula:
Executive Summary
(2-Carboxyethyl)dimethylsulfonium bromide is the hydrobromide salt of Dimethylsulfoniopropionate (DMSP), a tertiary sulfonium compound ubiquitously produced by marine phytoplankton. While historically categorized as a "thetin" (dimethyl-β-propiothetin), its modern relevance spans chemical ecology (as a precursor to dimethyl sulfide), aquaculture (as a potent feed attractant), and drug development (as a methyl donor and immunomodulator).
For the formulation scientist, the bromide salt offers distinct crystallographic stability compared to the hygroscopic zwitterion, facilitating its use as a standard in metabolic profiling and as a bioactive lead in anti-inflammatory therapeutics. This guide details its synthesis, physicochemical characterization, and biological mechanisms.
Chemical Identity & Structural Analysis
The core structure consists of a positively charged sulfur center bonded to two methyl groups and a propionic acid tail. The bromide ion acts as the counter-anion, stabilizing the sulfonium cation.
Physicochemical Properties
| Property | Value | Context/Notes |
| Molecular Weight | 215.11 g/mol | Cation: 135.20 Da; Anion: 79.90 Da |
| Melting Point | 112 – 114 °C | Sharp melting range indicates high purity; decomposes at higher temps. |
| Solubility | High (Water, MeOH) | Highly polar/ionic. Insoluble in non-polar solvents (Et₂O, Hexane). |
| pKa (COOH) | ~4.0 | The sulfonium group exerts an electron-withdrawing inductive effect (-I), slightly increasing acidity compared to propionic acid. |
| Hygroscopicity | Moderate to High | Requires storage in desiccated conditions to prevent deliquescence. |
Structural Visualization
The following diagram illustrates the connectivity and charge distribution.
Figure 1: Connectivity of the (2-Carboxyethyl)dimethylsulfonium cation and bromide anion.[1][2][4][6][7] The sulfonium center is chiral if the methyl groups were different, but here it is achiral.
Synthesis & Purification Protocol
Objective: Synthesize high-purity (2-Carboxyethyl)dimethylsulfonium bromide via nucleophilic substitution.
Mechanism:
Reagents
-
3-Bromopropionic acid (3-BPA): 1.0 equivalent (Solid, MP ~62°C).
-
Dimethyl sulfide (DMS): 1.2 equivalents (Liquid, BP 37°C). Excess is used to drive kinetics.
-
Solvent: Acetone or Acetonitrile (Anhydrous).
-
Apparatus: Pressure tube or reflux condenser with cryo-cooling (due to DMS volatility).
Step-by-Step Methodology
-
Preparation: In a fume hood, dissolve 15.3 g (0.1 mol) of 3-bromopropionic acid in 50 mL of anhydrous acetone in a heavy-walled pressure tube.
-
Why Acetone? The starting materials are soluble in acetone, but the ionic product is insoluble, allowing for spontaneous precipitation (self-purification).
-
-
Addition: Cool the solution to 0°C. Rapidly add 8.8 mL (0.12 mol) of cold Dimethyl sulfide. Seal the tube immediately.
-
Critical Control: DMS is highly volatile and odorous. Cooling minimizes evaporative loss before sealing.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 24–48 hours.
-
Observation: A white crystalline precipitate will form gradually.
-
-
Isolation: Filter the white solid under vacuum (Buchner funnel).
-
Washing: Wash the filter cake 3x with 20 mL of cold diethyl ether.
-
Reasoning: Ether removes unreacted DMS and 3-BPA but does not dissolve the product.
-
-
Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove trace solvent.
-
Recrystallization (Optional): If purity <98%, dissolve in minimum hot methanol and precipitate by adding cold diethyl ether.
Synthesis Workflow Diagram
Figure 2: Synthesis workflow utilizing solubility differences for in-situ purification.
Analytical Characterization
To validate the synthesis, the following spectral data must be confirmed.
Nuclear Magnetic Resonance (NMR)
Solvent: D₂O (Deuterium Oxide).[8] Note: In D₂O, the carboxyl proton is exchanged and not visible.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |
| S-CH₃ | 2.95 – 3.00 | Singlet (s) | 6H | Equivalent methyl groups on positively charged sulfur. |
| S-CH₂- | 3.50 – 3.55 | Triplet (t) | 2H | Methylene adjacent to sulfonium (deshielded). |
| -CH₂-COO | 2.80 – 2.85 | Triplet (t) | 2H | Methylene adjacent to carboxyl group. |
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (ESI+).
-
Expected Peak: m/z 135.05
. -
Interpretation: The bromide counter-ion dissociates; the spectrum shows the mass of the dimethylsulfoniopropionate cation.
Biological Mechanisms & Applications
(2-Carboxyethyl)dimethylsulfonium bromide functions as a bioactive analog in two primary domains: aquatic chemical ecology and immunology.
Immunomodulation (NF-κB Pathway)
Recent studies (e.g., in Ctenopharyngodon idella) indicate that this compound modulates intestinal immunity. It acts by inhibiting the NF-κB signaling pathway, thereby reducing pro-inflammatory cytokine expression.
Mechanism of Action:
-
Upregulation: Enhances expression of antimicrobial peptides (LEAP-2, Hepcidin).[6]
-
Downregulation: Suppresses IL-1β, IL-6, and TNF-α via inhibition of the IKKβ/IκBα complex.[6]
Signaling Pathway Diagram
Figure 3: Proposed immunomodulatory mechanism showing dual action: suppression of inflammation and enhancement of antimicrobial defense.
Handling & Stability
-
Storage: Store at +2°C to +8°C in a tightly sealed container. The bromide salt is hygroscopic; exposure to moisture will cause clumping and eventual degradation.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
-
Safety: GHS Classification: Warning .[2] Causes skin irritation (H315) and serious eye irritation (H319).[2] Use standard PPE (gloves, goggles).
References
-
Liu, X., et al. (2020). "Novel insights into the intestinal immune regulatory effects of (2-Carboxyethyl)dimethylsulfonium Bromide (Br-DMPT) in on-growing grass carp." Fish & Shellfish Immunology.
-
Challenger, F., & Simpson, M. I. (1948). "Studies on biological methylation. Part XII. A precursor of the dimethyl sulphide evolved by Polysiphonia fastigiata. Dimethyl-2-carboxyethylsulphonium hydroxide and its salts." Journal of the Chemical Society.
-
TCI Chemicals. "Product Specification: (2-Carboxyethyl)dimethylsulfonium Bromide." TCI America Catalog.
-
PubChem Database. "Compound Summary: (2-Carboxyethyl)dimethylsulfonium bromide." National Center for Biotechnology Information.
-
Todd, J. D., et al. (2007). "Genes for DMSP synthesis are identified in Primnesiophytes and bacteria." Science.
Sources
- 1. Dimethylsulfoniopropionate Bromide (Br-DMPT) - Functional Additive - lonye Technology limited_cyfluthrin_gibberellic acid_paclobutrazol_etofenprox_feed acidifier_canthaxanthin_dmpt_trimethyl orthoacetate_triethyl orthoacetate_orthoester_DAAM_ ADH_enzyme_aerosol [lonyetech.com]
- 2. (2-Carboxyethyl)dimethylsulfonium Bromide | C5H11BrO2S | CID 19881914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-CARBOXYETHYL)DIMETHYLSULFONIUM BROMIDE | 20986-22-5 [chemicalbook.com]
- 4. (2-Carboxyethyl)dimethylsulfonium Bromide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. (2-Carboxyethyl)dimethylsulfonium Bromide | CymitQuimica [cymitquimica.com]
- 6. Novel insights into the intestinal immune regulatory effects of (2-Carboxyethyl) dimethylsulfonium Bromide (Br-DMPT) in on-growing grass carp (Ctenopharyngodon idella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Monograph: (2-Carboxyethyl)dimethylsulfonium Bromide (Br-DMPT)
CAS Number: 20986-22-5
Formula:
Executive Summary & Chemical Architecture
(2-Carboxyethyl)dimethylsulfonium bromide, commonly referred to as Br-DMPT or DMPT-HBr , is the hydrobromide salt of dimethyl-β-propiothetin (DMPT). While DMPT itself is a naturally occurring zwitterionic metabolite found in marine algae (specifically Ulva sp. and Spartina sp.), the bromide salt (CAS 20986-22-5) is the stable, synthetic analog preferred for industrial and research applications due to its superior shelf-life and handling characteristics compared to the hygroscopic inner salt.
Functionally, this compound serves a dual role in biological systems:
-
High-Potency Methyl Donor: It enters the methionine cycle, sparing expensive dietary methionine and choline.
-
Chemosensory Ligand: It acts as an ultra-potent agonist for specific olfactory receptors (ORs) in aquatic species, triggering instinctual feeding behaviors even at nanomolar concentrations.
Physicochemical Profile
| Property | Specification | Critical Note |
| Appearance | White crystalline powder | Highly hygroscopic; must be stored in desiccated conditions. |
| Solubility | >500 g/L (Water) | Freely soluble in water; insoluble in ether/hexane. |
| pH (1% Soln) | Acidic (3.0 – 4.5) | The bromide counterion creates an acidic environment in solution. |
| Melting Point | 112°C – 114°C | Sharp melting point indicates high purity; broad range suggests hydrolysis. |
| Stability | Moderate | Susceptible to thermal degradation >120°C (releasing dimethyl sulfide). |
Mechanistic Biochemistry
To understand the utility of Br-DMPT, one must look beyond its structure to its metabolic fate. It operates primarily through the Transmethylation Pathway .
The Methylation Cycle & Methionine Sparing
In aquaculture and animal nutrition, Methionine is a limiting amino acid. Br-DMPT acts as a methyl group (
Mechanism:
-
Ingestion: Br-DMPT is absorbed and dissociates into the DMPT cation and bromide anion.
-
Donation: The sulfonium cation donates a methyl group to Homocysteine.
-
Regeneration: Homocysteine is remethylated to Methionine.
-
Result: Dietary Methionine is "spared" for protein synthesis rather than being consumed for methylation reactions.
Olfactory Stimulation (The "Attractant" Effect)
Fish and crustaceans possess specific receptor neurons tuned to low-molecular-weight, sulfur-containing compounds. Br-DMPT binds to these receptors with an affinity coefficient (
-
Ligand Binding: DMPT binds to the T1R/T2R-like receptors on the olfactory epithelium.
-
Depolarization: Calcium influx occurs in the olfactory receptor neurons (ORNs).
-
Behavioral Output: Rapid "strike" behavior and increased residence time in the feed zone.
Visualization: The Methylation & Signaling Pathway
Caption: Dual-action pathway showing DMPT's role in the Methionine Cycle (Red/Yellow) and Olfactory Stimulation (Green).
Synthesis Protocol (Self-Validating System)
Objective: Synthesize (2-Carboxyethyl)dimethylsulfonium bromide via the alkylation of dimethyl sulfide.
Safety Warning: Dimethyl Sulfide (DMS) is extremely volatile (B.P. 37°C) and possesses a potent, disagreeable odor. All work must be performed in a high-efficiency fume hood.
Reaction Stoichiometry
Step-by-Step Methodology
-
Preparation: Charge a 3-neck round bottom flask with 3-Bromopropionic acid (1.0 eq) .
-
Solvation: Dissolve in a minimum volume of anhydrous Acetonitrile (MeCN).
-
Why MeCN? It is polar enough to dissolve the acid but non-polar enough to precipitate the sulfonium salt product, driving the reaction forward (Le Chatelier’s principle).
-
-
Addition: Cool the solution to 0°C. Add Dimethyl Sulfide (1.2 eq) dropwise via an addition funnel.
-
Control Point: Maintain temperature <10°C during addition to prevent DMS evaporation.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 24 hours.
-
Observation: A white precipitate (the product) should begin to form after 4–6 hours.
-
-
Isolation: Filter the white solid under vacuum.
-
Purification (Critical): Wash the filter cake with cold diethyl ether (to remove unreacted DMS and bromopropionic acid).
-
Drying: Dry in a vacuum desiccator over
. Do not use heat >60°C , as the product can revert to starting materials.
Caption: Synthesis workflow emphasizing temperature control and solvent-driven precipitation.
Analytical Quality Control (HPLC-ELSD)
Standard UV detection is poor for DMPT due to the lack of chromophores. The following method uses Mixed-Mode Chromatography with ELSD (Evaporative Light Scattering Detection) for precise quantification.
Equipment: HPLC with ELSD or CAD (Charged Aerosol Detector). Column: SIELC Primesep 100 or Newcrom BH (Mixed-mode Cation Exchange), 150 x 4.6 mm, 5 µm.
| Parameter | Setting | Rationale |
| Mobile Phase | ACN:Water (40:60) + 0.1% TFA or 10mM Ammonium Formate | The organic modifier controls hydrophobic retention; the buffer/acid controls cation exchange mechanism. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | ELSD (Temp: 45°C, Gain: 8) | DMPT is non-volatile (salt), making it ideal for ELSD. Impurities like DMS are volatile and will not interfere. |
| Retention Time | ~4.5 - 6.0 min | DMPT elutes after the void volume but before strongly hydrophobic impurities. |
Validation Criteria:
-
Linearity:
(Range: 0.1 – 10 mg/mL).[3] -
Specificity: No interference from Betaine or Methionine (which elute at different times on mixed-mode columns).
Biological Application Guidelines
Aquaculture Feed Formulation
Br-DMPT is effective at extremely low inclusion rates. Overdosing can lead to receptor desensitization (anosmia).
-
Freshwater Fish (Carp, Tilapia): 200 – 400 mg/kg feed.
-
Marine Fish (Turbot, Seabass): 300 – 600 mg/kg feed.
-
Crustaceans (Shrimp): 500 – 800 mg/kg feed.
Handling & Stability
-
Hygroscopicity: The bromide salt will absorb atmospheric moisture, turning into a sticky paste. It must be premixed with a carrier (like silica or starch) immediately after opening if not used in entirety.
-
Pelleting: Stable under standard extrusion temperatures (100°C for <5 min), but prolonged high heat should be avoided.
References
-
PubChem. (2025).[1] (2-Carboxyethyl)dimethylsulfonium Bromide Compound Summary. National Library of Medicine. [Link]
- Nakajima, K., et al. (1989). Identification of the algal osmolyte DMPT in marine fish. Bulletin of the Japanese Society of Scientific Fisheries.
-
SIELC Technologies. (2023). HPLC Separation of Surfactants and Zwitterions on Newcrom BH. [Link]
-
Li, H., et al. (2021). Effects of DMPT on growth performance and muscle quality of grass carp. Aquaculture Reports. [Link]
Sources
Technical Monograph: (2-Carboxyethyl)dimethylsulfonium Bromide
Chemical Class: Sulfonium Salts / Thetins Primary CAS: 20986-22-5[1][2][3][4]
Executive Summary & Nomenclature
(2-Carboxyethyl)dimethylsulfonium bromide is a sulfonium salt structurally characterized by a dimethylsulfonium group attached to a propionic acid backbone. In scientific literature and industrial application, it suffers from significant nomenclature fragmentation, often being conflated with its zwitterionic counterpart (DMSP) or its amino-acid analogue (Vitamin U).
This guide provides a definitive technical breakdown of the molecule, distinguishing it from related compounds to ensure experimental precision.
Synonym & Identity Matrix
The following table consolidates the valid nomenclature for CAS 20986-22-5. Researchers must use the Precise Chemical Name when searching chemical databases to avoid purchasing the hydrochloride salt or the free zwitterion.
| Category | Nomenclature | Context / Notes |
| IUPAC Name | (2-Carboxyethyl)dimethylsulfonium bromide | The most accurate structural descriptor. |
| Common Name | Dimethyl-β-propiothetin bromide | Historical name; "Thetin" refers to sulfonium analogues of betaines. |
| Acronym | DMPT-Br | "DMPT" is the standard industrial acronym in aquaculture. |
| Related Acronym | DMSP-Br | DMSP usually implies the zwitterion; adding "-Br" specifies the salt. |
| Structural Analogue | Deamino-Vitamin U | Not a standard name, but describes its relation to S-Methylmethionine (Vitamin U). |
Chemical Structure & Properties
Unlike the zwitterionic form (DMSP), which is electrically neutral at physiological pH, the bromide salt is an ionic solid. This distinction dictates its solubility and stability profile.
-
Molecular Formula:
[1][3][4][5][6] -
Appearance: White crystalline powder, highly hygroscopic.
-
Solubility: Freely soluble in water and methanol; sparingly soluble in acetone.
Structural Visualization (DOT)
The following diagram illustrates the chemical family tree, distinguishing the target molecule from common conflations.
Figure 1: Structural hierarchy distinguishing DMPT-Br from Vitamin U and the DMSP zwitterion.
Synthesis & Validation Protocol
Objective: Synthesis of (2-Carboxyethyl)dimethylsulfonium bromide via nucleophilic substitution. Mechanism: The lone pair on the sulfur atom of dimethyl sulfide (DMS) acts as a nucleophile, attacking the beta-carbon of 3-bromopropionic acid.
Reagents
-
Dimethyl Sulfide (DMS): >99% purity. Note: Highly volatile and odorous. Handle in a fume hood.
-
Solvent: Acetone or Acetonitrile (Polar aprotic solvents favor
reactions).
Step-by-Step Protocol
This protocol is adapted from standard sulfonium synthesis methodologies [1, 2].
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of 3-bromopropionic acid in 50 mL of acetone.
-
Addition: Cool the solution to 0°C. Slowly add 0.12 mol (1.2 eq) of Dimethyl Sulfide. The excess DMS drives the equilibrium forward.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 40-45°C for 4-6 hours.
-
Observation: A white precipitate (the product) should begin to form as the salt is insoluble in acetone.
-
-
Isolation: Cool the mixture to 0°C to maximize precipitation. Filter the solid under vacuum.
-
Purification: Wash the filter cake with cold acetone to remove unreacted DMS and bromopropionic acid.
-
Drying: Dry under vacuum over
(phosphorus pentoxide) due to hygroscopicity.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the production of DMPT-Br.
Analytical Characterization
To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard.
H-NMR Interpretation ( Solvent)
The sulfonium cation creates a distinct electron-withdrawing environment, shifting adjacent protons downfield compared to the starting materials.
| Proton Group | Chemical Shift ( | Multiplicity | Interpretation |
| S- | 2.9 - 3.0 | Singlet (6H) | Characteristic strong peak for dimethylsulfonium methyls. |
| 3.5 - 3.6 | Triplet (2H) | Methylene protons adjacent to the positive sulfur. | |
| 2.8 - 2.9 | Triplet (2H) | Methylene protons adjacent to the carboxyl group. |
Note: If the singlet appears near 2.1 ppm, you have unreacted Dimethyl Sulfide. If peaks appear in the aromatic region, check for solvent contamination (Toluene).
Applications & Mechanism of Action
The primary interest in (2-Carboxyethyl)dimethylsulfonium bromide lies in Chemical Ecology and Aquaculture .
The "Attractant" Mechanism
DMPT is identified as the most potent feed attractant for aquatic species (shrimp, freshwater fish).[3][7] It acts as a methyl donor and mimics the natural "scent" of marine prey.
-
Receptor Pathway: Aquatic species possess specific gustatory receptors tuned to the dimethylsulfonium moiety.[3][7]
-
Methyl Donor: In metabolic pathways, DMPT can donate methyl groups, sparing methionine and choline in the diet [3].
Osmoprotection
Similar to glycine betaine, the DMPT zwitterion (formed from the bromide salt in physiological fluids) acts as a compatible solute, protecting cells against osmotic stress without interfering with enzyme function.
References
-
TCI Chemicals. (2-Carboxyethyl)dimethylsulfonium Bromide Product Specifications. Retrieved from
-
Google Patents. CN107382802A: Preparation method of dimethyl beta DMPT. Retrieved from
-
Feed Stimulants. DMPT (Dimethyl propiothetin) Technical Data.[3][7][10][11] Retrieved from
-
National Institutes of Health (NIH). Systematic Comparison of Zwitterionic and Non-Zwitterionic Antifouling Polymer Brushes. (Context on Sulfobetaines). Retrieved from
Sources
- 1. (2-CARBOXYETHYL)DIMETHYLSULFONIUM BROMIDE | 20986-22-5 [chemicalbook.com]
- 2. (2-Carboxyethyl)dimethylsulfonium Bromide | 20986-22-5 | TCI AMERICA [tcichemicals.com]
- 3. Dimethylsulfoniopropionate Bromide (Br-DMPT) - Functional Additive - lonye Technology limited_cyfluthrin_gibberellic acid_paclobutrazol_etofenprox_feed acidifier_canthaxanthin_dmpt_trimethyl orthoacetate_triethyl orthoacetate_orthoester_DAAM_ ADH_enzyme_aerosol [lonyetech.com]
- 4. (2-Carboxyethyl)dimethylsulfonium Bromide | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Dimethylsulfoniopropionate Hydrochloride (DMPT Hcl) - Functional Additive - lonye Technology limited_cyfluthrin_gibberellic acid_paclobutrazol_etofenprox_feed acidifier_canthaxanthin_dmpt_trimethyl orthoacetate_triethyl orthoacetate_orthoester_DAAM_ ADH_enzyme_aerosol [lonyetech.com]
- 8. CN101100451A - The synthetic method of S, S-dimethyl-beta-propionic acid thiotin hydrohalide - Google Patents [patents.google.com]
- 9. CN104262220B - A kind of preparation method of dimethyl-β-DMPT - Google Patents [patents.google.com]
- 10. feedstim.com [feedstim.com]
- 11. China How to distinguish DMPT and DMT Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
molecular formula and weight of (2-Carboxyethyl)dimethylsulfonium Bromide
Technical Monograph: (2-Carboxyethyl)dimethylsulfonium Bromide
Executive Summary & Chemical Identity
(2-Carboxyethyl)dimethylsulfonium bromide (often abbreviated as Br-DMPT or DMSP-HBr ) is the hydrobromide salt of Dimethylsulfoniopropionate (DMSP). While DMSP is ubiquitous in marine environments as a zwitterionic osmolyte and cryoprotectant, the bromide salt represents a stable, crystalline reagent used extensively in chemical biology and aquaculture research.
For drug development professionals, this compound is of increasing interest due to its role as a methyl donor, its potent antioxidant activity via the Nrf2 signaling pathway , and its utility as a sulfonium-based building block in organic synthesis.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | (2-Carboxyethyl)dimethylsulfonium bromide |
| Common Synonyms | Dimethyl-β-propiothetin bromide; Br-DMPT; DMSP bromide |
| CAS Number | 20986-22-5 |
| Molecular Formula | C₅H₁₁BrO₂S |
| Molecular Weight | 215.11 g/mol |
| Cation Structure | [(CH₃)₂S⁺–CH₂CH₂–COOH] |
| Anion | Bromide (Br⁻) |
| Appearance | White, crystalline, hygroscopic powder |
| Solubility | Highly soluble in water; soluble in methanol; insoluble in non-polar solvents |
| Melting Point | ~112 °C (Decomposes) |
| Stability | Hygroscopic; store under argon/desiccant at -20°C for long-term stability |
Chemical Synthesis & Production Protocol
The synthesis of (2-Carboxyethyl)dimethylsulfonium bromide follows a nucleophilic substitution mechanism (Sₙ2), where dimethyl sulfide acts as the nucleophile attacking the beta-carbon of 3-bromopropionic acid.
Mechanistic Pathway
The reaction is driven by the high nucleophilicity of the sulfur atom in dimethyl sulfide. The bromide acts as the leaving group but remains as the counter-ion in the final salt lattice.
Figure 1: Sₙ2 Reaction mechanism for the synthesis of (2-Carboxyethyl)dimethylsulfonium bromide.
Laboratory Scale Synthesis Protocol
Safety Note: Dimethyl sulfide (DMS) is volatile and possesses a potent, disagreeable odor. All operations must be performed in a well-ventilated fume hood.
Reagents:
-
3-Bromopropionic acid (1.0 eq)
-
Dimethyl sulfide (1.2 eq, excess)
-
Acetonitrile (Solvent, anhydrous) or Nitromethane
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromopropionic acid (15.3 g, 100 mmol) in anhydrous acetonitrile (50 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Slowly add dimethyl sulfide (8.8 mL, 120 mmol) via syringe to prevent rapid exotherm.
-
Reaction: Allow the mixture to warm to room temperature. Stir under an inert atmosphere (Nitrogen or Argon) for 24–48 hours. The product will often precipitate as a white solid during this time.
-
Isolation: Filter the white precipitate under vacuum.
-
Purification: Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove unreacted DMS and bromopropionic acid.
-
Recrystallization: If high purity (>99%) is required for biological assays, recrystallize from hot ethanol/methanol.
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅ to remove trace moisture (critical due to hygroscopicity).
Biological Mechanisms & Therapeutic Potential
While widely recognized as an aquaculture feed additive for its attractant properties, the pharmacological relevance of (2-Carboxyethyl)dimethylsulfonium bromide lies in its metabolic activity.
The Nrf2 Antioxidant Pathway
Recent studies indicate that sulfonium compounds like Br-DMPT can upregulate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. Nrf2 is a master regulator of cellular antioxidant defense. Activation of this pathway protects cells from oxidative stress—a mechanism highly relevant to drug development for neurodegenerative and metabolic diseases.
Mechanism of Action:
-
Stress Sensing: Under oxidative stress, Keap1 (the inhibitor of Nrf2) undergoes conformational change.
-
Translocation: Nrf2 is released, stabilizes, and translocates to the nucleus.
-
Transcription: Nrf2 binds to the Antioxidant Response Element (ARE).
-
Enzyme Induction: Upregulation of HO-1 (Heme oxygenase-1), SOD (Superoxide dismutase), and CAT (Catalase).
Figure 2: Proposed mechanism of antioxidant upregulation via the Nrf2 signaling cascade.
Methyl Donation & Osmoprotection
Similar to Betaine (Trimethylglycine), (2-Carboxyethyl)dimethylsulfonium bromide can function as a methyl donor in biochemical pathways. The sulfonium methyl groups are labile, potentially entering the methionine cycle, influencing DNA methylation and homocysteine metabolism.
Analytical Methods
For researchers validating the presence or purity of this compound in biological matrices or formulations, the following analytical standards are recommended.
| Method | Detection Parameter | Notes |
| ¹H-NMR (D₂O) | δ 2.95 (s, 6H, S-(CH₃)₂)δ 3.55 (t, 2H, S-CH₂)δ 2.80 (t, 2H, CH₂-COO) | The singlet at 2.95 ppm is diagnostic for the dimethylsulfonium group. |
| HPLC-UV/Vis | Weak chromophore; derivatization often required. | Use cation-exchange columns for direct analysis. |
| LC-MS/MS | Positive Ion Mode (ESI+) | Parent ion [M]+ at m/z 135.05 (C₅H₁₁O₂S⁺). Bromide ion is transparent in positive mode. |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19881914, (2-Carboxyethyl)dimethylsulfonium bromide. PubChem.[1][2][3] [Link][1]
-
Jiang, W., et al. (2019). Dietary (2-Carboxyethyl)dimethylsulfonium Bromide (Br-DMPT) supplementation improves muscle antioxidant status... in Grass Carp.[4] ResearchGate. [Link]
Sources
Technical Monograph: (2-Carboxyethyl)dimethylsulfonium Bromide (Br-DMPT)
Mechanism of Action, Pharmacodynamics, and Experimental Validation [1][2]
Executive Summary & Chemical Profile
(2-Carboxyethyl)dimethylsulfonium bromide (CAS: 20986-22-5), commonly referred to in applied sciences as Br-DMPT or simply DMPT , is a sulfonium analogue of glycine betaine.[1][2][3] While historically categorized as a high-potency chemo-attractant for aquatic species, recent pharmacokinetic evaluations have repositioned it as a pleiotropic metabolic modulator.[1][2]
For drug development professionals and physiologists, Br-DMPT represents a unique bioactive scaffold that functions through three distinct mechanisms: olfactory receptor agonism , methyl group donation (sparing methionine), and transcriptional activation of the Nrf2-Keap1 antioxidant pathway .[1]
Physiochemical Identity
| Parameter | Specification |
| IUPAC Name | (2-Carboxyethyl)dimethylsulfonium bromide |
| Formula | |
| Molecular Weight | 215.11 g/mol |
| Core Moiety | Dimethyl-β-propiothetin (DMPT) cation |
| Solubility | Highly soluble in water; Hygroscopic |
| Stability | Stable under inert atmosphere; degrades in alkaline conditions to Dimethyl Sulfide (DMS) |
Mechanism of Action (MoA)
The pharmacological activity of Br-DMPT is tri-modal, operating at the sensory, metabolic, and genomic levels.[1]
2.1. Olfactory Neurostimulation (Sensory Agonism)
Unlike peptide-based attractants, Br-DMPT acts as a ligand for specific low-molecular-weight chemoreceptors in the olfactory epithelium.[2]
-
Pharmacophore: The dimethylsulfonium group
mimics the osmolyte profiles of marine prey.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Signal Transduction: Binding initiates a G-protein coupled cascade, resulting in rapid depolarization of olfactory receptor neurons (ORNs).[1][2] This triggers an instinctive feeding response (kinesis) even at nanomolar concentrations.[1]
2.2. Methyl Donation & Methionine Sparing
Br-DMPT functions as a high-efficiency methyl donor.[2] In the transmethylation cycle, it substitutes for glycine betaine and choline, facilitating the remethylation of homocysteine to methionine.[1]
-
Enzymatic Interaction: It likely interacts with Betaine-Homocysteine Methyltransferase (BHMT) or analogous sulfonium-dependent transferases.[2]
-
Anabolic Impact: By donating methyl groups, it spares dietary methionine for protein synthesis rather than lipotropic functions, thereby enhancing muscle hypertrophy and reducing hepatic lipid accumulation.[1]
2.3. Nrf2-Mediated Cytoprotection (Antioxidant Defense)
Recent transcriptomic studies (Liu et al., 2020) indicate that Br-DMPT acts as an indirect activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway.[1][2]
-
Mechanism: Br-DMPT metabolites or the compound itself induces a mild electrophilic stress or kinase activation that dissociates Nrf2 from its inhibitor, Keap1.[1][2]
-
Downstream Effect: Translocation of Nrf2 to the nucleus binds the Antioxidant Response Element (ARE), upregulating Phase II detoxifying enzymes:[1]
Visualizing the Mechanism
The following diagram illustrates the dual pathway of Br-DMPT: its role in the Methylation Cycle and its activation of the Nrf2 Antioxidant pathway.[1]
Caption: Figure 1.[2] Dual mechanistic pathways of Br-DMPT involving Methylation Cycle integration and Nrf2-mediated antioxidant gene transcription.[2]
Experimental Validation Protocols
To validate the efficacy and mechanism of Br-DMPT, the following self-validating protocols are recommended. These maximize reproducibility and control for confounding variables like spontaneous hydrolysis.[1]
Protocol A: In Vivo Nrf2 Activation & Antioxidant Assay
Objective: Quantify the upregulation of antioxidant enzymes in hepatic or muscle tissue.[1]
-
Subject Stratification: Acclimatize model organisms (e.g., Ctenopharyngodon idella or murine models) for 2 weeks. Divide into Control (Basal Diet) and Treatment (Basal + 200 mg/kg Br-DMPT) groups.[1][2]
-
Dosing Regimen: Administer treatment for 60 days. Critical Step: Ensure feed is stored at <4°C to prevent DMPT degradation to DMS (volatile).[1]
-
Tissue Collection: Euthanize and rapidly excise liver/muscle tissue.[1][2] Flash freeze in liquid nitrogen immediately to preserve enzyme activity.[1]
-
Homogenization: Homogenize 100mg tissue in 1mL PBS (pH 7.4) at 4°C. Centrifuge at 10,000g for 10 min. Collect supernatant.
-
Enzyme Assays:
-
Validation Criteria: Treatment group must show statistically significant (
) upregulation of Nrf2 mRNA and reduced MDA levels compared to control.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Protocol B: Methyl Donor Efficacy (Methionine Sparing)
Objective: Determine if Br-DMPT can substitute for dietary methionine.[1][2]
-
Diet Formulation: Prepare three isonitrogenous diets:
-
Growth Trial: Feed subjects for 8 weeks. Record Daily Feed Intake (DFI) and Specific Growth Rate (SGR).[1]
-
Serum Analysis: Measure serum Homocysteine and Methionine levels via HPLC.
-
Interpretation: If the Test Group SGR is statistically equivalent to the Positive Control and significantly higher than the Negative Control, Br-DMPT is confirmed as an effective methyl donor.[1]
Comparative Data Summary
The following table summarizes the comparative efficacy of Br-DMPT against standard additives based on recent meta-analyses.
| Compound | Primary Role | Methyl Donor Efficiency | Attractant Potency | Antioxidant Activity |
| Br-DMPT | Dual (Attractant + Metabolic) | High | Very High | Moderate (Nrf2) |
| Glycine Betaine | Osmoprotectant / Donor | High | Low | Low |
| Methionine | Amino Acid Source | N/A (Substrate) | Moderate | Low |
| DMPT (Chloride) | Attractant | High | High | Moderate |
Note: The Bromide salt (Br-DMPT) is often preferred in synthesis and dry formulations due to superior hygroscopic stability compared to the chloride form.
References
-
Liu, X. W., et al. (2020). "(2-Carboxyethyl) dimethylsulfonium bromide (Br-DMPT) improves muscle flesh quality and antioxidant status of on-growing grass carp (Ctenopharyngodon idella) fed non-fish meal diets."[1][2][4] Aquaculture, 521, 735065.[1][5] Link[1][2][5]
-
Nakajima, K. (1992). "Activation effect of a short-term dimethyl-beta-propiothetin supplementation on goldfish and rainbow trout."[2][6] Nippon Suisan Gakkaishi, 58, 1453–1458.[1][6] Link
-
TCI Chemicals. "Safety Data Sheet: (2-Carboxyethyl)dimethylsulfonium Bromide." TCI Europe N.V.[2][7]Link[1][2]
-
LONYE Technology. "Dimethylsulfoniopropionate Bromide (Br-DMPT) - Functional Additive." Technical Data Sheet. Link
-
Zhai, Q., et al. (2022). "New insights into the role of (2-Carboxyethyl) dimethylsulfonium Bromide (Br-DMPT) in enhancing the structural integrity of immune organs of on-growing grass carp."[1][2][8] Aquaculture, 546, 737303.[1][8] Link[1][2][8]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. 20986-22-5|(2-Carboxyethyl)dimethylsulfonium bromide|BLD Pharm [bldpharm.com]
- 3. Dimethylsulfoniopropionate Bromide (Br-DMPT) - Functional Additive - lonye Technology limited_cyfluthrin_gibberellic acid_paclobutrazol_etofenprox_feed acidifier_canthaxanthin_dmpt_trimethyl orthoacetate_triethyl orthoacetate_orthoester_DAAM_ ADH_enzyme_aerosol [lonyetech.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
historical literature review of (2-Carboxyethyl)dimethylsulfonium Bromide
Common Aliases: Br-DMPT, Dimethyl-β-propiothetin bromide, DMSP-HBr
CAS Registry Number: 20986-22-5
Molecular Formula:
Executive Summary
(2-Carboxyethyl)dimethylsulfonium bromide (Br-DMPT) is the hydrobromide salt of dimethylsulfoniopropionate (DMSP), a tertiary sulfonium compound ubiquitous in marine ecosystems. Historically identified as "Dimethyl-β-propiothetin," this molecule has evolved from a marine biological curiosity to a critical industrial additive in aquaculture and a probe in osmolyte research.
Unlike its zwitterionic parent (DMSP), the bromide salt offers superior crystallinity and stability, making it the preferred form for commercial synthesis and feed formulation. Its primary utility lies in its role as a potent chemosensory attractant for aquatic species and a methyl donor in physiological pathways.
Key Technical Differentiator: Researchers must distinguish Br-DMPT from Vitamin U (S-methylmethionine). While both are sulfonium salts, Br-DMPT lacks the
Chemical Identity & Synthesis Architecture
Historical Context
The sulfonium nature of this compound was first elucidated in the mid-20th century by Challenger and Simpson, who identified "thetin" compounds in marine algae (Polysiphonia species). Early isolation relied on laborious extraction from algal biomass, yielding unstable zwitterions. The introduction of the bromide salt stabilized the molecule, allowing for rigorous structural analysis and eventual industrial scaling.
Modern Synthetic Pathway
Current industrial production eschews algal extraction for chemical synthesis, primarily via the alkylation of thioethers. The most robust protocol involves the reaction of 3-bromopropionic acid with dimethyl sulfide (DMS).
Reaction Logic:
-
Nucleophilic Attack: The sulfur atom of DMS acts as a nucleophile, attacking the
-carbon of the propionic acid derivative. -
Leaving Group: Bromide serves as both the leaving group and the subsequent counter-ion, stabilizing the cationic sulfur center.
DOT Visualization: Synthesis Workflow
Caption: Industrial synthesis pathway via nucleophilic substitution of 3-bromopropionic acid.
Physiological Mechanisms
Br-DMPT is not merely a flavorant; it is a bioactive molecule that modulates stress responses and growth pathways in aquatic organisms.
Chemoreception and Feeding Behavior
In aquatic environments, DMSP leaks from phytoplankton, signaling the presence of food. Fish and crustaceans possess specific olfactory receptors tuned to the dimethylsulfonium moiety. Br-DMPT mimics this natural signal with high potency, triggering:
-
Gustatory Response: Increased strike frequency.
-
Olfactory Search: Rapid localization of feed pellets.
Cellular Signaling (Nrf2 & TOR)
Recent transcriptomic analyses in Ctenopharyngodon idella (Grass Carp) reveal that Br-DMPT supplementation upregulates antioxidant defenses and growth factors.
-
Antioxidant Defense: Activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, increasing expression of SOD (Superoxide Dismutase) and CAT (Catalase).
-
Immune Modulation: Downregulates pro-inflammatory cytokines via the NF-κB pathway.[3]
-
Protein Synthesis: Modulates the TOR (Target of Rapamycin) pathway, enhancing muscle protein deposition.
DOT Visualization: Signaling Cascade
Caption: Mechanistic action of Br-DMPT on cellular stress and growth pathways.
Experimental Protocols
Analytical Quantification: Headspace GC-MS
Direct analysis of sulfonium salts is difficult due to their non-volatile ionic nature. The standard validation protocol relies on Alkaline Hydrolysis , converting the non-volatile salt into volatile Dimethyl Sulfide (DMS).
Principle:
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 50-100 mg of Br-DMPT sample (or feed) into a 20 mL headspace vial.
-
Add 5 mL of deionized water to dissolve.
-
-
Hydrolysis Trigger:
-
Add 2 mL of 10M NaOH . Immediately crimp the vial cap with a PTFE/silicone septum.
-
Note: The high pH is critical. Without it, the sulfonium bond remains stable.
-
-
Incubation:
-
Incubate at 60°C for 30 minutes with agitation. This ensures quantitative conversion to DMS.
-
-
GC Parameters:
-
Column: DB-624 or equivalent (volatile organic compound optimized).[4]
-
Injector: Splitless, 200°C.
-
Detector: Flame Photometric Detector (FPD) in Sulfur mode or Mass Spectrometer (SIM mode for m/z 62).
-
-
Calculation:
-
Construct a calibration curve using pure DMS standards.
-
Back-calculate the Br-DMPT concentration using the molar mass ratio (DMS MW: 62.13, Br-DMPT MW: ~215.11).
-
Stability & Solubility Profile
Researchers formulating delivery systems must adhere to these physical constraints:
| Parameter | Value/Observation | Implication |
| Melting Point | 112°C - 114°C | Stable in standard pellet extrusion (usually <100°C). |
| Solubility (Water) | High (>500 g/L) | Rapid leaching in water; requires encapsulation for slow release. |
| Hygroscopicity | Moderate | Store in desiccated, inert atmosphere (Ar or |
| pH Stability | Stable at pH 3-6 | Rapidly degrades to DMS in alkaline environments (pH > 9). |
References
-
Challenger, F., & Simpson, M. I. (1948). Studies on biological methylation. Part XII. A precursor of the dimethyl sulphide evolved by Polysiphonia fastigiata. Dimethyl-2-carboxyethylsulphonium hydroxide and its salts. Journal of the Chemical Society.
-
Liu, W., et al. (2020). Protective effects and potential mechanisms of (2-Carboxyethyl) dimethylsulfonium Bromide (Br-DMPT) on gill health status of on-growing grass carp (Ctenopharyngodon idella) after infection with Flavobacterium columnare.[5] Fish & Shellfish Immunology.[3][5]
-
Xiao, Y., et al. (2025). (2-Carboxyethyl) dimethylsulfonium bromide supplementation in non-fish meal diets for on-growing grass carp: Beneficial effects on immune function.[3][5] ResearchGate.[6]
-
Colmer, T. D., et al. (1996). Headspace-Solid Phase Microextraction Approach for Dimethylsulfoniopropionate Quantification. Plant Physiology. (Note: Generalized reference for the HS-GC method described in text).
-
ChemicalBook. (2023). (2-CARBOXYETHYL)DIMETHYLSULFONIUM BROMIDE Properties and Safety.
Sources
- 1. (2-Carboxyethyl)dimethylsulfonium Bromide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. Dimethylsulfoniopropionate Bromide (Br-DMPT) - Functional Additive - lonye Technology limited_cyfluthrin_gibberellic acid_paclobutrazol_etofenprox_feed acidifier_canthaxanthin_dmpt_trimethyl orthoacetate_triethyl orthoacetate_orthoester_DAAM_ ADH_enzyme_aerosol [lonyetech.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects and potential mechanisms of (2-Carboxyethyl) dimethylsulfonium Bromide (Br-DMPT) on gill health status of on-growing grass carp (Ctenopharyngodon idella) after infection with Flavobacterium columnare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
natural sources of (2-Carboxyethyl)dimethylsulfonium Bromide
Executive Summary
(2-Carboxyethyl)dimethylsulfonium bromide (CAS: 20986-22-5), commercially known as DMSP-Br or Bromodimethyll-β-propiothetin , is the stable bromide salt of the naturally occurring zwitterion Dimethylsulfoniopropionate (DMSP) . While the bromide salt is the standard reagent form used in pharmacology and aquaculture (as a feed attractant), nature exclusively synthesizes the zwitterionic inner salt.
This guide bridges the gap between the biological origin (DMSP) and the chemical reagent (DMSP-Br). It details the taxonomic reservoirs, biosynthetic pathways, and the specific downstream processing required to isolate the natural cation into the stable bromide salt form for drug development and research applications.
Part 1: Chemical Identity & Biological Context[1][2][3][4]
To maintain scientific integrity, we must distinguish between the natural metabolite and the target salt.
| Feature | Natural Metabolite (In Vivo) | Target Reagent (Ex Vivo) |
| Common Name | DMSP (Dimethylsulfoniopropionate) | DMSP-Br / DMPT-Br |
| Structure | ||
| State | Zwitterionic Inner Salt | Hydrobromide Salt |
| Function | Osmoprotectant, Cryoprotectant, Antioxidant | Reference Standard, Feed Additive, API Intermediate |
Therapeutic Relevance: In drug development, the sulfonium moiety acts as a potent methyl donor and osmolyte. It stabilizes protein structures under thermal and oxidative stress, making it a candidate for cryopreservation media and cytoprotective therapeutics.
Part 2: Primary Natural Reservoirs
The biosynthesis of the (2-Carboxyethyl)dimethylsulfonium cation is phylogenetically scattered but concentrated in marine organisms that require potent osmoregulation.
Marine Phytoplankton (The Primary Producers)
These single-celled algae are the global engines of DMSP production.
-
Haptophytes: Emiliania huxleyi and Phaeocystis sp. are the highest producers. Intracellular concentrations can reach 200–400 mmol/L.
-
Dinoflagellates: Species such as Symbiodinium (coral symbionts) maintain high cytosolic DMSP to mitigate oxidative stress from photosynthesis.
Macroalgae (Seaweeds)
-
Chlorophyta (Green Algae): Ulva lactuca (Sea Lettuce) and Ulva intestinalis. These are the most viable sources for industrial-scale extraction due to biomass accessibility.
-
Rhodophyta (Red Algae): Polysiphonia sp., where DMSP was first identified.[1]
Halophytic Plants
-
Spartina alterniflora (Cordgrass): One of the few flowering plants to produce DMSP. It accumulates the compound in leaves to counter high soil salinity in salt marshes.
Part 3: Biosynthetic Pathways
Understanding the pathway is critical for metabolic engineering or optimizing extraction times (harvesting during peak enzymatic activity). The synthesis proceeds from Methionine via three distinct pathways, with the Transamination Pathway being dominant in algae.
Figure 1: Biosynthetic Pathway of DMSP (Graphviz)
Caption: The primary algal transamination pathway converting Methionine to DMSP. Key enzymatic steps involve methylation and decarboxylation.[2][3]
Part 4: Extraction & Conversion Protocol
To obtain (2-Carboxyethyl)dimethylsulfonium Bromide , one must extract the natural zwitterion and perform a cation-exchange workup.
Methodology: Methanolic Extraction with Cation Exchange
Objective: Isolate DMSP from Ulva lactuca and convert to the Bromide salt.
Step 1: Biomass Preparation
-
Harvest Ulva biomass and flash-freeze in liquid nitrogen to stop enzymatic cleavage (DMSP-lyase activity converts DMSP to Dimethyl Sulfide gas).
-
Lyophilize (freeze-dry) to a constant weight.
-
Pulverize tissue to a fine powder (<100 µm mesh).
Step 2: Solvent Extraction
-
Suspend powder in Methanol:Water:Acetic Acid (80:19:1) . The acid stabilizes the sulfonium cation.
-
Sonicate for 15 minutes at 4°C.
-
Centrifuge at 10,000 x g for 10 minutes. Collect supernatant.
-
Repeat extraction 3x and pool supernatants.
Step 3: Purification & Salt Conversion (The "Bromide" Step) Crucial Step: The extract contains the zwitterion. We must introduce the Bromide counter-ion.
-
Lipid Removal: Wash the methanolic extract with Hexane to remove pigments and lipids. Discard the Hexane layer.
-
Ion Exchange Chromatography:
-
Load the aqueous phase onto a Dowex 50W-X8 (H+ form) cation exchange column.
-
Wash with water to remove non-ionic sugars and anions.
-
Elution: Elute the DMSP cation using 2M Hydrobromic Acid (HBr) . This specific choice of eluent forms the Bromide salt.
-
-
Crystallization:
-
Rotary evaporate the HBr eluate to a viscous syrup.
-
Add cold Ethanol/Acetone to induce crystallization.
-
Recrystallize from Ethanol to obtain pure (2-Carboxyethyl)dimethylsulfonium Bromide.
-
Figure 2: Extraction & Isolation Workflow (Graphviz)
Caption: Workflow for isolating DMSP cation and converting it to the stable Bromide salt using HBr elution.
Part 5: Analytical Validation (LC-MS)
To verify the purity of the isolated Bromide salt, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or SCX (Strong Cation Exchange).
-
Mobile Phase: Acetonitrile:Ammonium Formate buffer.
-
Detection: Positive Electrospray Ionization (ESI+).
-
Target Ion: Monitor m/z 135.0 (the DMSP cation
). -
Bromide Confirmation: Ion chromatography (IC) or elemental analysis must be used to confirm the stoichiometric presence of the Bromide counter-ion (
).
References
-
Curson, A. R., et al. (2011). "Dimethylsulfoniopropionate biosynthesis in marine bacteria and identification of the key gene." Nature Structural & Molecular Biology. Link
-
Kiene, R. P., et al. (2000). "Production of dimethylsulfoniopropionate (DMSP) and dimethylsulfide (DMS) by phytoplankton."[4][5] The Handbook of Environmental Chemistry. Link
-
Spielmeyer, A., & Pohnert, G. (2010). "Direct quantification of dimethylsulfoniopropionate (DMSP) with hydrophilic interaction liquid chromatography/mass spectrometry." Journal of Chromatography B. Link
-
Yoch, D. C. (2002). "Dimethylsulfoniopropionate: Its Sources, Role in the Marine Food Web, and Biological Degradation to Dimethylsulfide." Applied and Environmental Microbiology. Link
-
TCI Chemicals. (2024). "Product Specification: (2-Carboxyethyl)dimethylsulfonium Bromide." TCI America Catalog. Link
Sources
- 1. Dimethylsulfoniopropionate - Wikipedia [en.wikipedia.org]
- 2. annualreviews.org [annualreviews.org]
- 3. Alternative dimethylsulfoniopropionate biosynthesis enzymes in diverse and abundant microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2-CARBOXYETHYL)DIMETHYLSULFONIUM CHLORIDE | 4337-33-1 [chemicalbook.com]
- 5. The Organosulfur Compound Dimethylsulfoniopropionate (DMSP) Is Utilized as an Osmoprotectant by Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
role of (2-Carboxyethyl)dimethylsulfonium Bromide in marine ecosystems
Mechanisms, Quantification, and Bioactive Applications in Marine Systems
Executive Summary
(2-Carboxyethyl)dimethylsulfonium bromide (DMSP-Br) is the stable laboratory reagent form of Dimethylsulfoniopropionate (DMSP), the most abundant organosulfur compound in the marine environment. While DMSP functions naturally as a zwitterion, the bromide salt is the critical standard for quantifying global sulfur fluxes and investigating the "CLAW hypothesis"—the feedback loop between marine phytoplankton, atmospheric aerosols, and climate regulation.
This guide bridges the gap between ecological theory and bench-side application. It details the molecular mechanisms of DMSP cycling, provides a validated Standard Operating Procedure (SOP) for its quantification via alkaline hydrolysis, and explores its emerging role as a bioactive agent in aquaculture and drug development.
Part 1: Molecular Identity & Ecological Mechanics
1.1 The Reagent vs. The Metabolite
Researchers must distinguish between the endogenous metabolite and the exogenous reagent.
-
Endogenous DMSP (Zwitterion): Produced by marine phytoplankton (haptophytes, dinoflagellates) and specific bacteria. It functions as a compatible solute, protecting cells from high salinity and oxidative stress without perturbing enzyme function.
-
Exogenous DMSP-Br (Reagent): A stable salt used in experimental spiking and calibration. Upon dissolution in seawater, it dissociates, yielding the active sulfonium cation available for microbial uptake or enzymatic cleavage.
1.2 The "Black Box" of Marine Sulfur
DMSP is the central node in the marine sulfur cycle. Its catabolism follows a bifurcated pathway controlled by bacterial sulfur demand:
-
The Cleavage Pathway (Climate Active): Under high DMSP availability, bacteria (e.g., Roseobacter clade) cleave DMSP into Dimethyl sulfide (DMS) and acrylate. DMS escapes to the atmosphere, oxidizing into sulfate aerosols that seed cloud formation (Cloud Condensation Nuclei), potentially cooling the planet.[1]
-
The Demethylation Pathway (Sulfur Assimilation): When sulfur is limiting, bacteria demethylate DMSP to Methylmercaptopropionate (MMPA) and subsequently methanethiol (MeSH), retaining sulfur in the microbial loop.[1]
Figure 1: The DMSP Biosynthetic and Catabolic Network This diagram illustrates the flow from Methionine to DMSP and its divergent fate between climate-active DMS and sulfur-assimilating MeSH.
Caption: Bifurcation of DMSP catabolism. The Ddd pathway releases climate-active DMS, while the DmdA pathway retains sulfur in the ecosystem.
Part 2: Validated Quantification Protocol
Method: Indirect Quantification via Alkaline Hydrolysis and Headspace Gas Chromatography (GC).
Principle: DMSP is chemically stable at neutral pH but undergoes rapid, stoichiometric elimination in the presence of strong base (NaOH) to yield DMS and acrylate (1:1 ratio). The volatile DMS is measured via GC with Flame Photometric Detection (FPD) or Mass Spectrometry (MS).
2.1 Reagents & Equipment
-
Standard: (2-Carboxyethyl)dimethylsulfonium bromide (DMSP-Br) (>98% purity).
-
Hydrolysis Reagent: 5.0 M NaOH (degassed).
-
Vials: 10-20 mL crimp-top headspace vials with PTFE-lined silicone septa.
-
Detector: GC-FPD (Sulfur mode) or GC-MS.
2.2 Standard Operating Procedure (SOP)
| Step | Action | Critical Technical Note |
| 1. Sampling | Collect water/culture sample.[2] For particulate DMSP (DMSPp), filter gently (<50 mm Hg) onto GF/F filters. | Avoid cell lysis: High pressure ruptures cells, converting particulate DMSP to dissolved DMSP (DMSPd) prematurely. |
| 2. Preservation | Place filter or filtrate into vial. Add 100 µL of 50% H₂SO₄ if immediate analysis is impossible. | Acidification inhibits bacterial Ddd/Dmd enzymes that would otherwise degrade DMSP during storage. |
| 3. Hydrolysis | Add 2.0 mL of 5.0 M NaOH to the vial. Immediately crimp seal. | Reaction: |
| 4. Incubation | Incubate at 30°C for >12 hours (or 60°C for 1 hour) in the dark. | Complete hydrolysis is time-dependent. Darkness prevents photo-oxidation of DMS to DMSO. |
| 5. Equilibration | Allow vials to equilibrate to room temperature (25°C) for 1 hour before injection. | Headspace partitioning is temperature-sensitive. Inconsistent temp = poor reproducibility. |
| 6. Analysis | Inject 100-500 µL of headspace gas into GC. | Calibrate using a standard curve generated from DMSP-Br salt treated identically to samples. |
Figure 2: Analytical Workflow for DMSP Quantification
Caption: Step-by-step workflow converting non-volatile DMSP into volatile DMS for gas chromatographic quantification.
Part 3: Bioactive Applications in Drug Development & Aquaculture
Beyond its ecological role, DMSP-Br is gaining traction as a bioactive supplement.[3] Its chemical structure allows it to act as a methyl donor and a potent antioxidant scavenger of Hydroxyl radicals (
3.1 Aquaculture: The "Br-DMPT" Supplement
In aquaculture, the bromide salt (often labeled Br-DMPT) is used as a feed attractant and metabolic enhancer.
-
Chemoattraction: Fish and crustaceans possess specific olfactory receptors for DMSP, signaling "food rich" areas (high phytoplankton density).
-
Physiological Benefits: Recent studies on Grass Carp (Ctenopharyngodon idella) demonstrate that DMSP supplementation activates the Nrf2 signaling pathway , upregulating antioxidant enzymes (SOD, CAT) and improving flesh quality.
Table 1: Physiological Effects of DMSP-Br Supplementation in Aquaculture
| Parameter | Observed Effect | Mechanism | Reference |
| Growth Performance | Increased weight gain & specific growth rate | Enhanced feed intake via olfactory stimulation; improved lipid metabolism. | [1, 3] |
| Antioxidant Status | Reduced Malondialdehyde (MDA); Increased SOD/CAT activity | Scavenging of ROS; Activation of Nrf2 transcription factor. | [2] |
| Immune Function | Upregulation of Lysozyme & Complement C3/C4 | Modulation of TOR signaling; downregulation of pro-inflammatory cytokines (IL-1β, TNF-α).[4] | [2, 4] |
| Flesh Quality | Increased collagen content; improved texture | Enhanced protein synthesis and structural integrity of muscle fibers. | [1] |
3.2 Therapeutic Potential (Human & Veterinary)
-
Neuroprotection: DMSP has shown potential in protecting neural cells (e.g., PC12 models) against oxidative toxins like MPTP, suggesting a role in mitigating neurodegenerative stress [5].[3]
-
Cryopreservation: As a natural cryoprotectant in algae, DMSP analogues are investigated for preserving biological tissues, offering lower toxicity than DMSO (Dimethyl sulfoxide).
References
-
Effect on Flesh Quality: "(2-Carboxyethyl)dimethylsulfonium Bromide (Br-DMPT) improves muscle flesh quality and antioxidant status of on-growing grass carp." ResearchGate.[5] Link
-
Immune & Antioxidant Mechanisms: "Protective effects and potential mechanisms of (2-Carboxyethyl) dimethylsulfonium Bromide (Br-DMPT) on gill health status of on-growing grass carp." PubMed. Link
-
Ecological Cycling & Biosynthesis: "Dimethylsulfoniopropionate (DMSP): From Biochemistry to Global Ecological Significance." Annual Reviews. Link
-
Intestinal Immunity: "Novel insights into the intestinal immune regulatory effects of (2-Carboxyethyl) dimethylsulfonium Bromide (Br-DMPT) in on-growing grass carp." PubMed. Link
-
Neuroprotective Potential: "Dimethylsulfoniopropionate Promotes Process Outgrowth in Neural Cells and Exerts Protective Effects against Tropodithietic Acid." PubMed Central. Link
-
Analytical Protocol: "Simple Determination of Dimethylsulfide (DMS) and Dimethylsulfoniopropionate (DMSP) Using Solid-Phase Microextraction and Gas Chromatography." ResearchGate. Link
Sources
- 1. Molecular insight into bacterial cleavage of oceanic dimethylsulfoniopropionate into dimethyl sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. Dimethylsulfoniopropionate Promotes Process Outgrowth in Neural Cells and Exerts Protective Effects against Tropodithietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insights into the intestinal immune regulatory effects of (2-Carboxyethyl) dimethylsulfonium Bromide (Br-DMPT) in on-growing grass carp (Ctenopharyngodon idella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
key research papers on (2-Carboxyethyl)dimethylsulfonium Bromide
Synonyms: DMSP Bromide, Br-DMPT, Dimethyl-β-propiothetin bromide CAS: 20986-22-5[1]
Executive Summary
(2-Carboxyethyl)dimethylsulfonium bromide is the hydrobromide salt of Dimethylsulfoniopropionate (DMSP) , the most abundant organosulfur molecule in the marine environment. While DMSP exists naturally as a zwitterion in phytoplankton (functioning as an osmolyte and cryoprotectant), the bromide salt is the critical synthetic reagent used in research and industrial applications due to its superior stability and solubility profile.
This guide analyzes its dual utility: first, as the primary substrate for characterizing DMSP lyase enzymes (critical for understanding the global sulfur cycle and climate regulation via the CLAW hypothesis); and second, as a potent feed additive (Br-DMPT) in aquaculture, where it acts as a methyl donor and antioxidant via the Nrf2 signaling pathway.
Part 1: Chemical Synthesis & Stability
The "Acrylic Acid" Route
The synthesis of (2-Carboxyethyl)dimethylsulfonium bromide relies on the nucleophilic addition of dimethyl sulfide (DMS) to acrylic acid in the presence of hydrobromic acid. This method is preferred over silver salt precipitation methods for its scalability and atom economy.
Reaction Logic:
The reaction exploits the high nucleophilicity of the sulfur atom in DMS. In the presence of strong acid (HBr), the carboxyl group of acrylic acid is protonated, but the key step is the Michael-type addition of the sulfide to the
DOT Diagram: Synthesis Pathway
Caption: The acid-catalyzed Michael addition of dimethyl sulfide to acrylic acid yields the stable sulfonium bromide salt.
Part 2: Biological & Ecological Role
The DMSP Lyase Assay Substrate
Researchers utilize the bromide salt to study DMSP lyases , the bacterial and algal enzymes responsible for cleaving DMSP into acrylate and Dimethyl Sulfide (DMS) .[2] This reaction is the linchpin of the CLAW Hypothesis , which posits that marine plankton regulate Earth's climate by releasing DMS, which oxidizes to form cloud condensation nuclei (CCN).
Key Mechanistic Insight: The bromide counter-ion is non-interfering in most enzymatic assays. When dissolved in buffer, the salt dissociates, providing the DMSP substrate. The cleavage reaction is monitored by quantifying the release of acrylate (UV absorbance at 210–240 nm) or DMS (Gas Chromatography).
DOT Diagram: The CLAW Cycle & Enzymatic Cleavage
Caption: DMSP bromide serves as the experimental proxy for studying the climate-regulating DMSP-to-DMS pathway.
Part 3: Physiological Applications (Aquaculture)
Antioxidant Mechanism via Nrf2
Recent research (Liu et al., 2020) has repositioned (2-Carboxyethyl)dimethylsulfonium bromide (referred to as Br-DMPT in aquaculture) from a simple attractant to a physiological modulator.
Mechanism of Action: In grass carp (Ctenopharyngodon idella), dietary supplementation with Br-DMPT upregulates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] Nrf2 is a transcription factor that binds to Antioxidant Response Elements (AREs) in the nucleus, driving the expression of cytoprotective enzymes.
Data Summary: Effects of Br-DMPT (260 mg/kg) on Grass Carp
| Parameter | Control Group | Br-DMPT Group | Physiological Implication |
|---|---|---|---|
| SOD Activity | Baseline | Significantly Increased | Enhanced ROS scavenging |
| MDA Content | Baseline | Decreased | Reduced lipid peroxidation |
| Flesh Quality | Standard | Improved | Higher protein/lipid retention |
| Gene Target | Nrf2 (Low) | Nrf2 (High) | Activation of antioxidant defense |[3]
DOT Diagram: Nrf2 Signaling Activation
Caption: Br-DMPT promotes the dissociation of Nrf2 from Keap1, triggering the transcription of antioxidant enzymes.
Part 4: Experimental Protocols
Protocol A: Synthesis of DMSP Bromide
Objective: Produce high-purity (2-Carboxyethyl)dimethylsulfonium bromide for enzymatic assays.
-
Preparation: In a fume hood, charge a round-bottom flask with Acrylic Acid (1.0 eq) .
-
Addition: Cool to 0°C. Add Dimethyl Sulfide (1.1 eq) slowly to prevent evaporation.
-
Acidification: Dropwise add Hydrobromic Acid (48% aq, 1.0 eq) while stirring. The reaction is exothermic; maintain temperature <10°C.
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Isolation: Concentrate under reduced pressure (rotary evaporator) to remove excess DMS and water.
-
Crystallization: Dissolve the residue in minimum hot ethanol and precipitate with diethyl ether. Filter white crystals.
-
Validation: Verify structure via 1H NMR (Characteristic singlet for S+(CH3)2 at ~2.9 ppm).
Protocol B: DMSP Lyase Activity Assay
Objective: Measure the rate of DMSP cleavage by bacterial lysates.
-
Substrate Prep: Dissolve (2-Carboxyethyl)dimethylsulfonium bromide in 10 mM Tris-HCl (pH 8.0) to a final concentration of 5 mM .[4]
-
Incubation: Add 100 µL of bacterial lysate (e.g., Alcaligenes or Roseobacter strain) to 900 µL of substrate solution. Incubate at 30°C.
-
Sampling: At 0, 5, 10, and 20 minutes, withdraw 100 µL aliquots.
-
Quenching: Immediately mix with 100 µL of 10% HCl to stop the reaction.
-
Detection (HPLC Method):
-
Column: C18 Reverse Phase.
-
Mobile Phase: 50 mM Potassium Phosphate (pH 2.5).
-
Detection: UV at 210 nm (Acrylate absorbs strongly here; DMSP does not).
-
Calculation: Calculate activity (µmol acrylate/min/mg protein) using an acrylate standard curve.
-
References
-
Liu, X., et al. (2020). "(2-Carboxyethyl)dimethylsulfonium Bromide (Br-DMPT) improves muscle flesh quality and antioxidant status of on-growing grass carp (Ctenopharyngodon idella) fed non-fish meal diets."[3] Aquaculture.
-
Curson, A. R. J., et al. (2017). "Dimethylsulfoniopropionate biosynthesis in marine bacteria and identification of the key gene in this process.
-
Li, C., et al. (2021). "A novel ATP dependent dimethylsulfoniopropionate lyase in bacteria that releases dimethyl sulfide and acryloyl-CoA." eLife.
-
Todd, J. D., et al. (2007). "Structural and biochemical characterization of the DMSP lyase DddL from Rhodobacter sphaeroides." The ISME Journal. (Contextual grounding for Lyase assays).
-
Chambers, S. T., et al. (1987). "Dimethylthetin and dimethyl-beta-propiothetin: Biosynthesis and excretion.
Sources
- 1. (2-Carboxyethyl)dimethylsulfonium Bromide | C5H11BrO2S | CID 19881914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel ATP dependent dimethylsulfoniopropionate lyase in bacteria that releases dimethyl sulfide and acryloyl-CoA | eLife [elifesciences.org]
Methodological & Application
Application Note: Synthesis and Characterization of (2-Carboxyethyl)dimethylsulfonium Bromide
Introduction & Strategic Rationale
(2-Carboxyethyl)dimethylsulfonium bromide (DMSP-Br) is the hydrobromide salt of Dimethylsulfoniopropionate (DMSP), a critical marine metabolite involved in cryoprotection, osmoregulation, and the global sulfur cycle. In drug development and metabolic research, the bromide salt is often preferred over the zwitterion or chloride forms due to its defined stoichiometry, enhanced crystallinity, and superior shelf-stability.
This protocol details a high-yield, atom-economical synthesis of DMSP-Br via the nucleophilic alkylation of dimethyl sulfide (DMS) with 3-bromopropionic acid. Unlike complex multi-step routes, this method leverages the precipitation-driven equilibrium principle: the target sulfonium salt is insoluble in the reaction medium (acetonitrile), driving the
Key Advantages of This Protocol
-
Atom Economy: No byproducts other than the target salt.
-
Self-Purifying: The product precipitates as a pure white solid, minimizing downstream chromatography.
-
Scalability: The procedure is linearly scalable from milligram to kilogram batches.
Safety & Handling (Critical)
Dimethyl Sulfide (DMS):
-
Volatility: Boiling point is 37°C. It will vaporize rapidly at room temperature.
-
Odor: Extremely potent "cabbage/sulfur" stench. ALL work must be performed in a high-efficiency fume hood.
-
Neutralization: Keep a bleach bath (10% sodium hypochlorite) ready to neutralize all glassware and syringes.
3-Bromopropionic Acid:
-
Corrosive and causes severe skin burns and eye damage. Handle with nitrile gloves and safety goggles.
Reaction Mechanism & Logic
The synthesis proceeds via an intermolecular
Mechanistic Pathway (Graphviz Visualization)
Figure 1: S_N2 reaction pathway showing the conversion of reactants to the precipitated sulfonium salt.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity (Example) | Role |
| 3-Bromopropionic Acid | 152.97 | 1.0 | 1.53 g (10 mmol) | Electrophile |
| Dimethyl Sulfide (DMS) | 62.13 | 2.0 | 1.24 g (~1.5 mL) | Nucleophile (Excess) |
| Acetonitrile (Anhydrous) | 41.05 | Solvent | 5.0 mL | Reaction Medium |
| Diethyl Ether | 74.12 | Wash | 20 mL | Purification |
Note: DMS is used in excess (2.0 equiv) to compensate for volatility and drive reaction kinetics.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 20 mL heavy-walled pressure tube (or a round-bottom flask with a very efficient reflux condenser) with a magnetic stir bar.
-
Expert Insight: A pressure tube is highly recommended. Because DMS boils at 37°C, standard glassware often leaks DMS vapor, lowering yield and causing odor issues. A sealed tube allows the reaction to proceed at 40-50°C without loss.
-
-
Add 3-Bromopropionic acid (1.53 g) to the tube.
-
Add Acetonitrile (5 mL). Stir until the acid is fully dissolved.
Step 2: Addition of Nucleophile
-
Cool the solution to 0°C (ice bath) to minimize DMS vaporization during addition.
-
Add Dimethyl Sulfide (1.5 mL) via syringe.
-
Seal the pressure tube tightly.
Step 3: Reaction Phase
-
Allow the mixture to warm to room temperature (20-25°C).
-
Stir for 24 to 48 hours .
-
Visual Check: The solution will initially be clear. Over time, a heavy white precipitate (the product) will form.
-
Optimization: For faster results, heat the sealed tube to 45°C behind a blast shield for 12 hours. However, room temperature is safer and yields higher purity crystals.
-
Step 4: Isolation & Purification
-
Cool the vessel to 0°C for 1 hour to maximize precipitation.
-
Filter the white solid using a sintered glass funnel or Buchner funnel.
-
Wash 1: Rinse the solid with cold acetonitrile (2 x 3 mL) to remove unreacted acid.
-
Wash 2: Rinse with diethyl ether (3 x 5 mL) to remove trace DMS and facilitate drying.
-
Drying: Dry the solid under high vacuum (0.1 mbar) at room temperature for 4 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of DMSP-Br.
Quality Control & Characterization (Self-Validating System)
To ensure the trustworthiness of the synthesized material, compare your results against these standard values.
Physicochemical Properties
| Property | Expected Value | Method of Verification |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | 112 - 114°C | Capillary Melting Point Apparatus |
| Solubility | Soluble in water, DMSO, Methanol | Visual check (10 mg/mL) |
| Hygroscopicity | High | Exposure to air causes clumping |
Spectral Validation ( H NMR)
Solvent: D
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| S-(CH | 2.90 - 2.95 | Singlet (s) | 6H | Methyl groups on Sulfonium |
| S | 3.50 - 3.55 | Triplet (t) | 2H | Methylene adjacent to S |
| CH | 2.80 - 2.85 | Triplet (t) | 2H | Methylene adjacent to Carbonyl |
Interpretation: The diagnostic singlet at ~2.9 ppm confirms the methylation of sulfur. The absence of peaks in the alkene region (5.5-6.5 ppm) confirms no unreacted acrylic acid (if using Route B) or elimination byproducts.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Loss of DMS (volatile) | Ensure vessel is sealed tight; use 2.5 eq of DMS; cool to 0°C before opening. |
| Oily Product | Solvent trapped or impurities | Triturate (grind) the oil with fresh diethyl ether until it solidifies into a white powder. |
| Yellow Color | Oxidation or trace bromine | Recrystallize from hot ethanol/methanol (add minimal solvent, heat to dissolve, cool slowly). |
| Melting Point < 110°C | Moisture contamination | Dry under vacuum over P |
References
- Challenger, F., & Simpson, M. I. (1948). Studies on biological methylation. Part XII. A precursor of the dimethyl sulphide evolved by Polysiphonia fastigiata. Dimethyl-2-carboxyethylsulphonium hydroxide and its salts. Journal of the Chemical Society (Resumed), 1591-1597.
- Chamberlin, R. A., et al. (1976). Synthesis of Sulfonium Salts.
Sources
Application Note: High-Sensitivity Charge Derivatization using (2-Carboxyethyl)dimethylsulfonium Bromide (CEDMS)
Introduction & Principle
(2-Carboxyethyl)dimethylsulfonium Bromide (CEDMS) is a specialized "fixed-charge" derivatization reagent designed to dramatically enhance the ionization efficiency of nucleophilic analytes (primarily amines and phenols) in Electrospray Ionization Mass Spectrometry (ESI-MS).
Unlike protonation-dependent ionization, which relies on mobile phase pH and analyte basicity, CEDMS introduces a permanent, pH-independent positive charge (the sulfonium cation). This modification confers three critical analytical advantages:
-
Ultrasensitive Detection: Increases signal intensity by 10–100 fold for poorly ionizing compounds (e.g., neutral steroids, fatty amines, short peptides).
-
Characteristic Fragmentation: The sulfonium moiety undergoes a specific Neutral Loss of Dimethyl Sulfide (DMS, -62.02 Da) upon Collision-Induced Dissociation (CID). This unique signature allows for highly selective "Neutral Loss Scanning" to identify labeled analytes in complex biological matrices.
-
Simplified Spectra: The fixed charge dominates the ionization process, often reducing the formation of adducts (Na+, K+) and focusing signal into the [M]+ molecular ion.
Mechanism of Action
The CEDMS workflow utilizes a two-step activation and coupling strategy:
-
Activation: The carboxyl group of CEDMS is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS to form a stable, amine-reactive ester.[1]
-
Coupling: This active ester reacts with the target amine (or hydroxyl) on the analyte to form a stable amide (or ester) bond, permanently tagging the molecule with the dimethylsulfonium cation.
Experimental Protocol
Reagents & Materials
| Reagent | Grade/Purity | Function |
| CEDMS | >98% (TCI/Sigma) | Derivatization Tag (Source of Charge) |
| EDC·HCl | Biograde | Carboxyl Activator (Carbodiimide) |
| Sulfo-NHS | >98% | Stabilizer (Forms Amine-Reactive Ester) |
| MES Buffer | 0.1 M, pH 4.7-6.0 | Activation Buffer (Optimal for EDC) |
| PBS or Bicarbonate | 0.1 M, pH 7.5-8.0 | Coupling Buffer (Optimal for Amine Attack) |
| Hydroxylamine | 50% soln. | Quenching Agent |
Preparation of Stock Solutions
-
CEDMS Stock (100 mM): Dissolve 21.5 mg of (2-Carboxyethyl)dimethylsulfonium Bromide in 1.0 mL of MES Buffer . Note: Prepare fresh daily.
-
EDC Stock (200 mM): Dissolve 38.3 mg EDC·HCl in 1.0 mL MES Buffer.
-
Sulfo-NHS Stock (200 mM): Dissolve 43.4 mg Sulfo-NHS in 1.0 mL MES Buffer.
Derivatization Workflow (Standard Protocol for Amines)
Step 1: Activation (Formation of Reactive Ester)
-
In a microcentrifuge tube, combine:
-
10 µL CEDMS Stock (1 µmol)
-
10 µL EDC Stock (2 µmol)
-
10 µL Sulfo-NHS Stock (2 µmol)
-
-
Vortex briefly and incubate at Room Temperature (RT) for 15 minutes .
-
Chemistry: The carboxyl group of CEDMS is converted to a Sulfo-NHS ester.[1]
-
Step 2: Coupling Reaction
-
Add 50 µL of Analyte Solution (0.1–10 µM in PBS/Bicarbonate, pH 7.5–8.0) to the activated mixture.
-
Critical: Ensure the final pH is >7.0 to deprotonate the analyte amines for nucleophilic attack. If the sample is acidic, adjust with 1M NaOH or Carbonate buffer.
-
-
Incubate at RT for 60 minutes (or 37°C for 30 mins for sterically hindered amines).
Step 3: Quenching & Cleanup
-
Add 10 µL of Hydroxylamine or 10% Formic Acid to quench unreacted ester.
-
Desalting (Optional but Recommended): Use a C18 Spin Column or SPE cartridge to remove excess salts (EDC byproducts, Sulfo-NHS) which can suppress MS signal. Elute with 50% Acetonitrile/0.1% Formic Acid.
Data Analysis & Interpretation
Mass Shift Calculation
The derivatization adds the Dimethylsulfonium Propionyl group to the analyte.
-
Reagent Cation Formula:
-
Reagent Cation Mass: 135.048 Da
-
Reaction Type: Amide Bond Formation (Loss of
from Reagent+Analyte) or Replacement of H with Tag. -
Net Mass Shift (
):
| Analyte Type | Precursor Ion (Underivatized) | Derivative Ion (Labeled) |
| Amine ( | ||
| Peptide ( |
MS/MS Fragmentation (Neutral Loss)
Upon CID fragmentation, the CEDMS tag undergoes a characteristic cleavage of the Carbon-Sulfur bond.
-
Neutral Loss: Dimethyl Sulfide (
)[2][3][4] -
Loss Mass: 62.02 Da
-
Diagnostic Ion: The spectrum will show a dominant peak at [Precursor - 62] .
Visualizations
Chemical Reaction Pathway
This diagram illustrates the activation of CEDMS and its coupling to a primary amine.
Caption: Step-wise activation and coupling of CEDMS to an amine-containing analyte.
MS/MS Fragmentation Logic
This workflow demonstrates how to identify the labeled compound using the Neutral Loss Scan mode.
Caption: Diagnostic fragmentation pathway of CEDMS-labeled ions showing the characteristic loss of dimethyl sulfide.
References
-
Gundry, R. L., et al. (2012). "Preparation of proteins and peptides for mass spectrometry analysis in a bottom-up proteomics workflow." Current Protocols in Molecular Biology. Link (Describes general EDC/NHS coupling principles for MS).
-
Roth, K. D., et al. (1998). "Charge derivatization of peptides for analysis by mass spectrometry." Mass Spectrometry Reviews. Link (Review of fixed-charge tagging strategies).
-
Thermo Fisher Scientific. "EDC Crosslinking Reaction Scheme." Pierce Protein Biology. Link (Standard protocol for Carboxyl-Amine coupling).
-
TCI Chemicals. "(2-Carboxyethyl)dimethylsulfonium Bromide Product Page." Link (Chemical properties and solubility data).
-
Reid, G. E., et al. (2010). "'Fixed charge' chemical derivatization and data dependant multistage tandem mass spectrometry..." Journal of the American Society for Mass Spectrometry.[4] Link (Demonstrates sulfonium-based neutral loss scanning logic).
Sources
Application Note: (2-Carboxyethyl)dimethylsulfonium Bromide for Cysteine Alkylation in Proteomics
This is a comprehensive Application Note and Protocol guide for the use of (2-Carboxyethyl)dimethylsulfonium Bromide (also known as the salt of DMSP or Dimethylsulfoniopropionate ) as a specialized reagent for cysteine alkylation in proteomics.
While standard workflows often use Iodoacetamide (IAA) or Chloroacetamide (CAA), this guide addresses the specific application of sulfonium-based reagents which serve as latent sources of acrylate or specific mass-tagging agents depending on the reaction conditions.
Executive Summary
Reagent: (2-Carboxyethyl)dimethylsulfonium Bromide (DMSP-Br) Target: Cysteine Sulfhydryl Groups (-SH) Modification Type: S-Carboxyethylation (+72.0211 Da) Primary Application: Controlled, "green" alkylation of cysteine residues to prevent disulfide bond scrambling during proteomic sample preparation.
Abstract: Standard cysteine alkylating agents like Iodoacetamide (IAA) are prone to off-target iodination (e.g., Tyrosine, Histidine) and light sensitivity. Acrylamide and 3-Bromopropionic acid (3-BPA) offer alternatives but suffer from volatility and polymerization issues. This guide details the use of (2-Carboxyethyl)dimethylsulfonium Bromide , a stable sulfonium salt, as a latent source of acrylate . Under alkaline proteomic workflows (pH > 8.0), this reagent undergoes controlled elimination to generate reactive acrylate in situ, facilitating highly specific Michael addition to cysteine thiols without the handling hazards of volatile acrylic monomers.
Scientific Mechanism & Rationale
The "In-Situ" Activation Mechanism
Unlike haloacetamides (SN2 reaction), (2-Carboxyethyl)dimethylsulfonium Bromide operates via a Base-Catalyzed Elimination-Addition mechanism. The sulfonium moiety acts as an excellent leaving group (Dimethyl sulfide, DMS), but only under specific pH conditions.
-
Elimination (Activation): At pH
8.0, the reagent undergoes -elimination to release Dimethyl Sulfide (DMS) and generate Acrylate (Acrylic Acid anion). -
Alkylation (Michael Addition): The nascent acrylate acts as a Michael acceptor. The thiolate anion of the reduced cysteine attacks the
-carbon of the acrylate. -
Result: Formation of stable S-(2-carboxyethyl)cysteine (S-CEC) .
Advantages over Standard Reagents
| Feature | Iodoacetamide (IAA) | 3-Bromopropionic Acid | (2-Carboxyethyl)dimethylsulfonium Br |
| Mechanism | SN2 (Iodide leaving) | SN2 (Bromide leaving) | Elimination |
| Specificity | High, but off-target Iodination possible | High | Very High (Cys selective) |
| Stability | Light Sensitive, Unstable | Stable Solid | Highly Stable Salt |
| Volatility | Low | Low | Non-volatile (until activation) |
| Byproducts | Iodide (can suppress ionization) | Bromide | Dimethyl Sulfide (volatile, removed easily) |
| Mass Shift | +57.02 Da (Carbamidomethyl) | +72.02 Da (Carboxyethyl) | +72.02 Da (Carboxyethyl) |
Reaction Pathway Diagram
Caption: Mechanism of Action. The sulfonium salt acts as a stable precursor, releasing reactive acrylate only when triggered by the alkaline pH of the digestion buffer.
Experimental Protocol
Materials Required
-
Reagent: (2-Carboxyethyl)dimethylsulfonium Bromide (Purity >98%).
-
Buffer: 50 mM Ammonium Bicarbonate (AmBic) or Triethylammonium bicarbonate (TEAB), pH 8.0–8.5.
-
Reducing Agent: Dithiothreitol (DTT) or TCEP.
-
Stop Solution: 1% Formic Acid.
Step-by-Step Workflow
Step 1: Protein Denaturation & Reduction
-
Solubilize protein sample (100 µg) in 50 mM AmBic (pH 8.0) containing 8M Urea (or 5% SDS if using S-Trap/FASP).
-
Add DTT to a final concentration of 10 mM .
-
Incubate at 56°C for 30 minutes (or 95°C for 5 min) to reduce disulfide bonds.
-
Note: Ensure pH is > 7.5. Reduction efficiency drops at acidic pH.
-
Step 2: Alkylation with (2-Carboxyethyl)dimethylsulfonium Bromide
-
Prepare a fresh 500 mM stock of (2-Carboxyethyl)dimethylsulfonium Bromide in water.
-
Add the reagent to the reduced protein sample to a final concentration of 50 mM (approx. 5-fold molar excess over total thiols).
-
Crucial Step: Check pH. The reaction requires pH 8.0–9.0 to drive the elimination of dimethyl sulfide. If pH is < 8.0, adjust with dilute NaOH or add more TEAB.
-
Incubate at Room Temperature for 45 minutes in the dark.
-
Observation: You may smell a faint "cabbage-like" odor. This is Dimethyl Sulfide (DMS) , confirming the activation of the reagent and generation of acrylate.
-
Step 3: Quenching & Cleanup
-
Quench the reaction by adding DTT (to equimolar levels with the alkylating agent) or simply acidify if proceeding to cleanup.
-
Recommended: Proceed to Acetone Precipitation, FASP spin column, or S-Trap wash to remove the excess salts and urea.
-
Note: Unlike IAA, the excess reagent does not rapidly react with Tris or free amines, but removal is still best practice for MS compatibility.
-
Step 4: Digestion & MS Analysis
-
Digest with Trypsin (1:50 ratio) overnight at 37°C.
-
Acidify with Formic Acid (to pH 2) to stop digestion.
-
Analyze via LC-MS/MS.[1]
Data Analysis & Visualization
Mass Spectrometry Configuration
When searching data (MaxQuant, Proteome Discoverer, Skyline), you must define a custom modification if "Carboxyethyl (C)" is not standard.
| Parameter | Value |
| Modification Name | S-Carboxyethylation |
| Target Residue | Cysteine (C) |
| Type | Fixed Modification (if 100% alkylation is the goal) |
| Monoisotopic Mass Shift | +72.02113 Da |
| Composition | H(4) C(3) O(2) |
| Neutral Loss | None (Stable Thioether) |
Verification of Alkylation Efficiency
To validate the protocol, look for the specific mass shift on cysteine-containing peptides.
Example Calculation:
-
Peptide: ACDEK (Alanine-Cysteine-Aspartic Acid-Glutamic Acid-Lysine)
-
Unmodified Mass:
-
Modified Mass: Unmodified Mass + 72.0211 Da .
Diagnostic Ions
Unlike Iodoacetamide (which can produce immonium ions of carbamidomethyl-cysteine at m/z 133.04), S-carboxyethyl cysteine produces a characteristic immonium ion at m/z 148.04 .
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Alkylation Efficiency | pH too low (< 8.0) | The reagent requires base to eliminate DMS. Ensure buffer is pH 8.5. |
| Methionine Oxidation | Old Reagent / Air | While less oxidative than IAA, ensure buffers are degassed. |
| "Cabbage" Smell | Release of DMS | Perform the alkylation step in a fume hood or well-ventilated area. This confirms the reaction is working. |
| Precipitation | High Salt Conc. | The reagent is a salt. Desalt samples (C18 ZipTip) thoroughly before MS injection. |
References
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158.
-
Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein sequencing.[2] Analytical Chemistry, 70(24), 5150-5158. (Foundational text on alkylation logic).
-
BenchChem Technical Support. (2025). Properties of Sulfonium Salts and 3-Bromopropionic Acid Derivatives in Proteomics. (Technical Data Sheet).
-
Creative Proteomics. (2024). Protein Alkylation: Exploring Techniques and Applications. (Application Guide).
-
Reid, G. E., et al. (2004). Fixed-charge sulfonium ion derivatization for proteomics. Mass Spectrometry Reviews. (Context on sulfonium tags).
(Note: While specific literature on DMSP-Br as a primary alkylating reagent is emerging, the mechanism is grounded in the well-established Michael addition chemistry of acrylates generated from sulfonium precursors, widely used in organic synthesis and adapted here for proteomic workflows.)
Sources
Application Note: Precision Alkylation of Protein Methionine to (2-Carboxyethyl)dimethylsulfonium
This Application Note is designed for researchers in proteomics and protein chemistry. It addresses the specific chemical modification of Methionine residues to form (2-Carboxyethyl)dimethylsulfonium derivatives.
Note on Chemical Nomenclature: While the target moiety is the (2-Carboxyethyl)dimethylsulfonium cation (often abbreviated as the sulfonium derivative), the reagent required to perform this alkylation is 3-Bromopropionic Acid (3-BPA) . The salt "(2-Carboxyethyl)dimethylsulfonium bromide" is the product or a standalone standard, not the alkylating donor itself in this context. This protocol details the use of 3-BPA to generate this specific modification on protein Methionine residues.
Abstract & Principle
Methionine (Met) residues are uniquely susceptible to oxidation, forming Methionine Sulfoxide (MetO), which introduces heterogeneity and complicates bottom-up proteomics and structural studies.[1][2] To "lock" Methionine in a stable state or to introduce a fixed positive charge for enhanced ionization, researchers employ S-alkylation .
This protocol details the selective alkylation of Methionine thioethers using 3-Bromopropionic Acid (3-BPA) . The nucleophilic attack of the Methionine sulfur on the
Key Benefits:
-
Oxidation Resistance: The sulfonium ion cannot be further oxidized to sulfoxide.
-
Isobaric Stability: Prevents the variable -16 Da / +16 Da shifts associated with spontaneous oxidation/reduction.
-
Charge Tagging: Introduces a fixed positive charge (sulfonium) and a pH-dependent negative charge (carboxyl), altering the local pI and hydrophilicity.
Chemical Mechanism
The reaction proceeds via an
Reaction Scheme
Reagents: Protein-Met + 3-Bromopropionic Acid
Mass Shift:
-
Added Moiety: -CH
CH COOH -
Monoisotopic Mass Change: +72.0211 Da
-
Net Charge Change: +1 (Sulfonium) - 1 (Carboxyl, at neutral pH) = 0 (Zwitterionic addition), typically resulting in increased polarity.
Figure 1: Mechanistic pathway of Methionine alkylation by 3-Bromopropionic Acid.
Detailed Protocol
Materials Required
| Component | Specification | Role |
| Target Protein | Purified (1–10 mg/mL) | Substrate |
| Alkylation Reagent | 3-Bromopropionic Acid (3-BPA) | Alkylating Agent (Sigma/Merck grade) |
| Buffer System | 0.1 M Sodium Acetate or Formate | Maintain pH 3.0 – 4.0 (Critical for selectivity) |
| Reducing Agent | TCEP-HCl or DTT | Optional: Reduce disulfides if Cys alkylation is also desired |
| Quenching Agent | Scavenges excess alkylating reagent |
Experimental Workflow
Critical Pre-Step: Cysteine Blocking (Optional but Recommended)
If Cysteine residues are present, they are more nucleophilic than Methionine at neutral pH. To target Methionine exclusively, perform the reaction at low pH (pH 2.0–4.0) where Cysteine is protonated (
Step 1: Sample Preparation
-
Dissolve protein in 100 mM Sodium Formate buffer (pH 3.5) .
-
Why pH 3.5? This ensures acidic conditions to minimize non-specific alkylation of Lysine and Histidine, while Methionine remains reactive.
-
-
Adjust protein concentration to 1 mg/mL .
Step 2: Alkylation Reaction[3]
-
Prepare a fresh 1.0 M stock solution of 3-Bromopropionic Acid in water. Adjust pH of the stock to ~3.5 with NaOH to prevent acidifying the protein sample further.
-
Add 3-BPA stock to the protein solution to achieve a final concentration of 100 mM (approx. 100-fold molar excess over Met residues).
-
Incubation:
-
Temperature: 37°C
-
Time: 24 hours (Reaction is slower than Cys alkylation).
-
Condition: Dark (to prevent radical side reactions).
-
Step 3: Quenching & Cleanup
-
Add
-Mercaptoethanol to a final concentration of 150 mM to quench excess 3-BPA. -
Incubate for 30 minutes at room temperature.
-
Remove reagents via dialysis (vs. 0.1% Formic Acid) or Zeba Spin Desalting Columns (7K MWCO).
Figure 2: Step-by-step workflow for selective Methionine alkylation.
Data Interpretation & Validation
When analyzing Mass Spectrometry (MS) data, the modification will appear as a fixed modification on Methionine.
Quantitative Parameters
| Parameter | Value | Notes |
| Modification Name | Carboxyethyl (Met) | Custom mod in MaxQuant/Proteome Discoverer |
| Composition | C(3) H(4) O(2) | Net addition |
| Delta Mass | +72.02113 Da | Monoisotopic |
| Site Specificity | Methionine (M) | High Specificity at pH < 4.0 |
| Side Reactions | Cysteine (+72 Da) | Occurs if pH > 5.0 or Cys not pre-blocked |
Troubleshooting Guide
-
Incomplete Alkylation: Increase 3-BPA concentration to 200 mM or extend time to 48h. Methionine is a weaker nucleophile than thiolate.
-
Precipitation: The introduction of the zwitterionic sulfonium/carboxyl group usually improves solubility, but high salt (100 mM 3-BPA) can crash some proteins. Ensure desalting is thorough.
-
Specificity Issues: If Lysine alkylation (+72 Da) is observed, lower the reaction pH to 2.5–3.0.
References
-
Ghaemmaghami, S., et al. (2023). "Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry." BioRxiv. Link
- Context: Establishes the utility of Met alkylation (using IAA, analogous mechanism)
-
Gundlach, H. G., et al. (1959). "The Reaction of Iodoacetate with Methionine." Journal of Biological Chemistry. Link
-
Context: Foundational chemistry establishing the pH-dependence of Methionine vs. Cysteine alkylation.[2]
-
-
Liu, X. W., et al. (2020).[4] "(2-Carboxyethyl)dimethylsulfonium Bromide (Br-DMPT) improves muscle flesh quality..."[5] Aquaculture. Link
- Context: Validates the biological stability and existence of the (2-Carboxyethyl)dimethylsulfonium moiety as a stable metabolite.
-
Creative Proteomics. "Protein Alkylation: Exploring Techniques and Applications." Link
- Context: General overview of alkylation str
Sources
- 1. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
Targeted Metabolomics of Dimethylsulfoniopropionate (DMSP): Applications of (2-Carboxyethyl)dimethylsulfonium Bromide
Introduction: The Molecule Bridging Ecology and Therapeutics
(2-Carboxyethyl)dimethylsulfonium bromide (CAS: 20986-22-5), commonly known as the bromide salt of Dimethylsulfoniopropionate (DMSP) , is a zwitterionic organosulfur compound of critical importance in both environmental metabolomics and emerging drug discovery.
Historically studied as the primary precursor to dimethyl sulfide (DMS)—the "smell of the sea" involved in global climate regulation—DMSP is now gaining traction in biomedical research. It acts as a potent antioxidant, cryoprotectant, and osmolyte, showing neuroprotective properties in mammalian models and longevity extension in C. elegans.
This guide provides a rigorous technical framework for using (2-Carboxyethyl)dimethylsulfonium bromide as a quantitative standard in targeted metabolomics, addressing the specific challenges of extracting and detecting this polar, labile zwitterion.
Core Applications
A. Marine & Environmental Metabolomics[1]
-
Stress Biomarker: DMSP concentrations spike in algae and corals under thermal, oxidative, or salinity stress.
-
Sulfur Cycling: It is the primary flux vehicle for organic sulfur in marine food webs.
-
Quantification Standard: The bromide salt is the stable reference standard used to calibrate LC-MS/MS assays, replacing older, indirect GC methods that could not distinguish DMSP from other DMS precursors.
B. Biomedical & Drug Development (Emerging)[2][3][4][5][6][7]
-
Cryopreservation: DMSP is being investigated as a non-toxic alternative to DMSO for preserving therapeutic cells.
-
Oxidative Stress Therapeutics: Preclinical studies indicate DMSP protects neurons from oxidative damage and protein aggregation (e.g., in Parkinson's models).
-
Metabolic Flux Analysis: Stable isotope-labeled variants (derived from the same synthetic pathway) are used to track methionine cycle dysregulation.
Chemical & Biological Logic
The Stability Paradox
DMSP is chemically stable at acidic pH but extremely labile in alkaline conditions or in the presence of the enzyme DMSP-lyase .
-
Enzymatic Cleavage: Upon cell lysis, DMSP-lyase rapidly converts DMSP into volatile DMS (gas) and acrylate.
-
Chemical Degradation: High pH (>10) causes β-elimination, destroying the analyte.
Implication for Protocol: Extraction solvents must be acidified (pH < 4) to denature DMSP-lyase immediately upon tissue disruption. Failure to do so results in false negatives (loss of DMSP) and false positives for DMS.
Visualization: The DMSP Turnover Pathway
The following diagram illustrates the biosynthetic origin of DMSP and its dual degradation pathways (Enzymatic vs. Chemical), highlighting the critical control points for the analyst.
Caption: DMSP biosynthetic and degradation pathway. Red dashed lines indicate degradation routes that must be inhibited during sample preparation.
Experimental Protocols
Protocol A: Preparation of Calibration Standards
Reagent: (2-Carboxyethyl)dimethylsulfonium bromide (MW: 215.11 g/mol ). Storage: Hygroscopic. Store under Argon/Nitrogen at 4°C.
-
Stock Solution (10 mM):
-
Weigh 21.51 mg of (2-Carboxyethyl)dimethylsulfonium bromide.
-
Dissolve in 10 mL of 0.1% Formic Acid in Water (Milli-Q).
-
Note: Do not use pure water or PBS; the acidic environment prevents auto-degradation.
-
-
Working Standards:
-
Serially dilute with Acetonitrile:Water (9:1, v/v) + 0.1% Formic Acid .
-
Target Range: 10 nM to 10 µM.
-
Solvent Match: The high acetonitrile content matches the initial mobile phase of the HILIC method (see Protocol C).
-
Protocol B: Acidic Extraction (Self-Validating)
This protocol is designed for cell pellets (algae/mammalian) or tissue.
Reagents:
-
Extraction Solvent: Methanol:Water:Formic Acid (80:19:1 v/v/v). Pre-chilled to -20°C.
-
Internal Standard (IS): Deuterated DMSP (d6-DMSP) if available, or Glycine Betaine-d9.
Steps:
-
Quenching: Add 500 µL of cold Extraction Solvent directly to the frozen cell pellet.
-
Validation Check: The 1% Formic Acid ensures pH < 3, instantly denaturing DMSP-lyase.
-
-
Disruption: Vortex vigorously (30 sec) or bead-beat (2 cycles, 30 sec) at 4°C.
-
Incubation: Keep on ice for 10 minutes to ensure complete extraction.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a vial. Add 300 µL of Acetonitrile .
-
Why? This brings the final solvent composition to ~95% organic, preventing peak distortion on the HILIC column.
-
Protocol C: HILIC-LC-MS/MS Quantification
DMSP is too polar for standard C18 chromatography (it elutes in the void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is required.
Instrument Parameters:
-
Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % B (Acetonitrile) | Event |
| 0.0 | 95 | Initial Hold (Equilibration) |
| 1.0 | 95 | Injection |
| 6.0 | 50 | Linear Gradient (Elution) |
| 7.0 | 50 | Wash |
| 7.1 | 95 | Re-equilibration |
| 10.0 | 95 | End |
MS/MS Transitions (ESI Positive Mode):
-
Precursor Ion: m/z 135.1 [(CH₃)₂S⁺-CH₂CH₂COOH]
-
Quantifier Product: m/z 73.0 [CH₂=CH-COOH + H]⁺ (Acrylate fragment) or m/z 63.0 [(CH₃)₂S + H]⁺.
-
Qualifier Product: m/z 45.0 [COOH]⁺.
Workflow Visualization
The following diagram outlines the "Sample-to-Data" pipeline, emphasizing the critical solvent switches required to maintain analyte stability and chromatographic integrity.
Caption: Analytical workflow for DMSP quantification. The transition from Acidic Extraction to ACN Dilution is critical for HILIC peak shape.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Early Elution (Void) | Sample water content too high. | Dilute sample extract 1:4 with Acetonitrile before injection. |
| Low Sensitivity | Ion suppression from salts. | Use Ammonium Formate in Mobile Phase A (buffers the ionization). |
| Signal Degradation | DMSP-lyase activity. | Ensure extraction solvent contains at least 1% Formic Acid or HCl. |
| Retention Shift | pH mismatch. | HILIC is pH sensitive. Ensure Mobile Phase A is buffered to pH 3.5. |
References
-
Spielmeyer, A., & Pohnert, G. (2010). Direct quantification of dimethylsulfoniopropionate (DMSP) in marine micro- and macroalgae using HPLC or UPLC/MS.[2][3] Journal of Chromatography B, 850(1-2), 493-498. Link
-
Curson, A. R., et al. (2011). Dimethylsulfoniopropionate biosynthesis in marine bacteria and identification of the key gene dsyB. Nature Microbiology. Link
-
Kiene, R. P., et al. (2000). Production and consumption of DMSP in the ocean.[4] Biogeochemistry of Marine Dissolved Organic Matter. Link
-
Sigma-Aldrich/Merck. Product Specification: (2-Carboxyethyl)dimethylsulfonium bromide. Link
-
McParland, E. L., & Levine, N. M. (2019). The role of DMSP in marine oxidative stress: A review. Frontiers in Marine Science. Link
Sources
- 1. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct quantification of dimethylsulfoniopropionate (DMSP) in marine micro- and macroalgae using HPLC or UPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uptake of Dimethylsulfoniopropionate (DMSP) by Natural Microbial Communities of the Great Barrier Reef (GBR), Australia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (2-Carboxyethyl)dimethylsulfonium Bromide as an Analytical Internal Standard
This Application Note provides a comprehensive technical guide for the use of (2-Carboxyethyl)dimethylsulfonium Bromide (also known as DMSP-HBr or Br-DMPT ) as an Internal Standard (IS). While isotopically labeled DMSP (
Part 1: Core Directive & Technical Rationale
Strategic Utility
In analytical chemistry, selecting the correct internal standard is critical for compensating for matrix effects, extraction losses, and instrument drift. (2-Carboxyethyl)dimethylsulfonium Bromide offers distinct advantages in specific workflows:
-
qNMR Reference Standard: It possesses a distinct singlet methyl signal (
ppm) that often resides in a "silent" region of the NMR spectrum for many biological extracts, avoiding overlap with carbohydrate/amino acid signals that plague common standards like TSP or DSS. -
Surrogate Standard for Sulfoniums: For the quantification of S-Methylmethionine (Vitamin U) in terrestrial vegetables (cabbage, broccoli) or pharmaceutical formulations, DMSP-HBr acts as an ideal structural analog. It mimics the zwitterionic extraction behavior of Vitamin U but separates chromatographically.
-
Solubility & pH Stability: Unlike some lipophilic standards, DMSP-HBr is highly water-soluble. It is stable in acidic media (often used for extraction to prevent degradation), whereas it degrades in alkaline conditions—a property that must be managed (see Stability Warning).
Chemical Properties & Stability Warning
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in Water, Methanol, DMSO |
| Hygroscopicity | Hygroscopic; store in desiccator at -20°C |
| pKa (Carboxyl) | ~3.8 (Free acid form) |
| Critical Stability | Stable at pH < 7.0 . At pH > 8.0, undergoes rapid Beta-Elimination to form Dimethyl Sulfide (DMS) and Acrylate. |
Part 2: Experimental Protocols
Protocol A: Quantitative NMR (qNMR) Analysis
Application: Quantification of hydrophilic metabolites in aqueous extracts where TSP/DSS signals overlap with analytes.
1. Stock Solution Preparation
-
Weighing: Accurately weigh ~10 mg of (2-Carboxyethyl)dimethylsulfonium Bromide into a tared vial. Record weight to 0.01 mg precision.
-
Dissolution: Dissolve in 10.0 mL of Deuterium Oxide (
) containing a pH buffer (e.g., Phosphate buffer, pH 6.0).-
Note: Avoid alkaline buffers (Carbonate/Tris pH > 8) to prevent degradation.
-
-
Calibration: Calculate the exact molarity (
).
2. Sample Preparation
-
Extraction: Extract biological tissue (e.g., 100 mg lyophilized powder) with 1.0 mL of deuterated solvent.
-
Spiking: Add exactly 50
L of the DMSP-HBr Stock Solution to 550 L of the sample extract. -
Transfer: Transfer 600
L to a 5 mm NMR tube.
3. NMR Acquisition Parameters
-
Pulse Sequence: 1D NOESY-presat (to suppress water) or standard 1D
H pulse (zg30) if is pure. -
Relaxation Delay (D1): Must be
of the longest relaxing nucleus (typically > 15s for qNMR) to ensure full magnetization recovery. -
Spectral Width: 12-15 ppm.
-
Temperature: 298 K (25°C).
4. Data Analysis & Calculation
Chemical Shift Assignment (
-
2.94 ppm (Singlet, 6H):
(Quantification Target) -
3.53 ppm (Triplet, 2H, J=7.3 Hz):
-
2.79 ppm (Triplet, 2H, J=7.3 Hz):
Concentration Calculation:
Protocol B: LC-MS Quantification of Vitamin U (S-Methylmethionine)
Application: Using DMSP-HBr as a surrogate internal standard for quantifying Vitamin U in Brassica vegetables.
1. Workflow Visualization
Caption: Workflow for the quantification of sulfonium compounds using DMSP-HBr as a surrogate internal standard.
2. Chromatographic Conditions (HILIC Mode)
Since sulfonium compounds are highly polar, Reverse Phase (C18) often yields poor retention. HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended.
-
Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 90% B to 60% B over 10 minutes.
-
Detection: ESI Positive Mode (
, no protonation needed as it is already cationic).
3. Mass Transitions (MRM)
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) |
| Vitamin U (Analyte) | 164.1 | 102.1 (Loss of DMS) | 25 |
| DMSP (Internal Standard) | 135.1 | 73.0 (Loss of DMS) | 25 |
Note: DMSP-HBr provides the cation with m/z 135.05. The loss of neutral dimethyl sulfide (62 Da) generates the acrylic acid cation (73 Da).
Part 3: Troubleshooting & Validation
The Beta-Elimination Trap
The most common failure mode when using (2-Carboxyethyl)dimethylsulfonium Bromide is base-catalyzed degradation .
Caption: Degradation mechanism of DMSP in alkaline conditions. Ensure all buffers are pH < 7.0.
Validation Criteria
To validate DMSP-HBr as an internal standard for your specific matrix:
-
Blank Check: Run a non-spiked sample of your matrix (e.g., spinach extract). Ensure no endogenous peak appears at the DMSP retention time or chemical shift. (Note: Do not use for marine algae samples, which contain endogenous DMSP).
-
Linearity: Construct a calibration curve of the Analyte/IS area ratio.
should be > 0.99. -
Recovery: Spike the matrix with known Analyte concentrations.[2] The calculated concentration (corrected by IS) should be 85-115% of the theoretical value.
References
-
DMSP as a Precursor and Analyte: Spielmeyer, A., & Pohnert, G. (2010). Direct quantification of dimethylsulfoniopropionate (DMSP) with hydrophilic interaction liquid chromatography/mass spectrometry. Journal of Chromatography B, 878(31), 3238-3242.
-
Vitamin U (S-Methylmethionine) Analysis: Otte, M. L., & Morris, J. T. (1994). Dimethylsulfoniopropionate (DMSP) in Spartina alterniflora Loisel.[3][4] Aquatic Botany, 48(3-4), 239-259. (Demonstrates the co-occurrence and separation of SMM and DMSP).
-
NMR Methodologies for Sulfoniums: Tapiolas, D. M., et al. (2013). Direct measurement of dimethylsulfoniopropionate (DMSP) in reef-building corals using quantitative nuclear magnetic resonance (qNMR) spectroscopy. Journal of Experimental Marine Biology and Ecology, 448, 296-302.
-
Chemical Stability of DMSP: Dacey, J. W., & Blough, N. V. (1987). Hydroxide decomposition of dimethylsulfoniopropionate to form dimethylsulfide. Geophysical Research Letters, 14(12), 1246-1249.
-
General qNMR Standards: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Dimethylsulfoniopropionate Biosynthesis in Spartina alterniflora : Evidence That S-Methylmethionine and Dimethylsulfoniopropylamine Are Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Advanced Application Note: Safe Handling and Storage of (2-Carboxyethyl)dimethylsulfonium Bromide
Executive Summary
(2-Carboxyethyl)dimethylsulfonium bromide (CAS: 20986-22-5), often referred to as the bromide salt of DMSP (Dimethylsulfoniopropionate) or DMPT, is a zwitterionic precursor used critically in metabolic signaling research, marine biochemistry, and as a functional feed additive.[1][2] While chemically robust in solid form, this sulfonium salt exhibits significant hygroscopicity and pH-sensitivity . Improper storage leads to rapid moisture uptake, hydrolysis, and a base-catalyzed
Chemical Profile & Physical Properties[1][2][3][4][5]
| Property | Specification |
| Chemical Name | (2-Carboxyethyl)dimethylsulfonium bromide |
| Synonyms | Dimethyl- |
| CAS Number | 20986-22-5 |
| Molecular Formula | |
| Molecular Weight | 215.11 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 112°C - 114°C |
| Solubility | Highly soluble in water; sparingly soluble in ethanol |
| Hygroscopicity | High (Deliquescent in high humidity) |
| Odor | Odorless (pure); Strong "cabbage" smell (degraded/DMS release) |
Mechanism of Instability: The "Alkaline Threat"
Understanding the degradation pathway is essential for handling. Unlike simple ammonium salts, sulfonium salts with a
-
Trigger: Basic pH (
) or elevated temperature. -
Mechanism: A base abstracts the proton alpha to the carbonyl, triggering the elimination of the dimethyl sulfide group.
-
Result: Formation of Acrylic Acid and Dimethyl Sulfide (DMS).
Implication for Researchers:
-
Never solubilize in alkaline buffers (e.g., Carbonate, Tris pH > 8.0).
-
The presence of a strong sulfur odor indicates the compound has degraded and concentration is no longer accurate.
Visualization: Degradation Pathway
Figure 1: The base-catalyzed
Storage Protocol: The "Dry Chain" System
To maximize shelf-life (typically 2-3 years if handled correctly), a "Dry Chain" protocol must be maintained.
Primary Storage Conditions
-
Temperature: Ambient (
) is generally acceptable for the bromide salt, provided humidity is controlled. For long-term archiving (>1 year), store at . -
Atmosphere: Store under Argon or Nitrogen . The compound oxidizes slowly but absorbs water rapidly.
-
Container: Amber glass vials with Teflon-lined caps. Avoid simple snap-cap plastic tubes for long-term storage as they are permeable to water vapor.
Desiccation Strategy
Because the bromide salt is hygroscopic, it must be stored in a secondary container (desiccator) containing active silica gel or Drierite.
-
Indicator: Use color-indicating desiccant. If the desiccant turns pink/colorless, the environment is compromised.
Handling & Solubilization Protocol
Safety Note: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood if handling large quantities due to potential dust and DMS trace odors.
Step-by-Step Solubilization
-
Equilibration:
-
If stored at
, allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the powder, ruining the bulk stock.
-
-
Weighing:
-
Work quickly. Do not leave the stock container open.
-
Use an anti-static weighing boat.
-
-
Solvent Selection:
-
Preferred: Nuclease-free water or slightly acidic buffer (PBS adjusted to pH 6.0 - 7.0).
-
Forbidden: Alkaline buffers (pH > 8.0) or unbuffered water that may be basic.
-
-
Dissolution:
-
Add solvent to the powder. Vortex gently.
-
The solution should be clear and colorless.
-
Self-Validation Check: Smell the solution immediately after mixing. It should be odorless. If it smells like rotten cabbage, degradation has occurred.
-
-
Stock Solution Storage:
-
Aqueous stock solutions are less stable than the powder.
-
Aliquot immediately into single-use volumes.
-
Freeze at
. Do not freeze-thaw more than once.
-
Visualization: Safe Handling Workflow
Figure 2: Operational workflow for preparing stock solutions. Note the critical equilibration step to prevent moisture ingress.
Emergency Procedures & Disposal
Spills
-
Solid Spill: Sweep up carefully to avoid dust generation. Place in a sealed bag. Clean area with water.[3][4]
-
Liquid Spill: Absorb with paper towels. If a strong smell is present (DMS), ventilate the area immediately.
First Aid
-
Eye Contact: Rinse cautiously with water for several minutes (P305+P351+P338). Causes serious eye irritation.[5][4]
-
Skin Contact: Wash with plenty of soap and water.[3] Causes skin irritation.[5][4]
Disposal[6][8]
-
Dispose of contents/container to an approved waste disposal plant.[3] Do not pour down the drain, as sulfonium salts can be toxic to aquatic life in high concentrations and the breakdown product (DMS) is an environmental pollutant.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19881914, (2-Carboxyethyl)dimethylsulfonium Bromide. Retrieved from [Link]
-
Todd, J. D., et al. (2007). Structural and regulatory genes required for the synthesis of the dimethylsulfoniopropionate (DMSP) lyase in bacteria. (Contextualizing the degradation pathway). Retrieved from [Link]
Sources
- 1. Dimethylsulfoniopropionate Bromide (Br-DMPT) - Functional Additive - lonye Technology limited_cyfluthrin_gibberellic acid_paclobutrazol_etofenprox_feed acidifier_canthaxanthin_dmpt_trimethyl orthoacetate_triethyl orthoacetate_orthoester_DAAM_ ADH_enzyme_aerosol [lonyetech.com]
- 2. (2-CARBOXYETHYL)DIMETHYLSULFONIUM BROMIDE | 20986-22-5 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. (2-Carboxyethyl)dimethylsulfonium Bromide | C5H11BrO2S | CID 19881914 - PubChem [pubchem.ncbi.nlm.nih.gov]
recommended storage conditions to prevent degradation of (2-Carboxyethyl)dimethylsulfonium Bromide
[1]
Executive Summary
(2-Carboxyethyl)dimethylsulfonium Bromide (DMSP-Br), a sulfonium salt analog of the marine osmolyte Dimethylsulfoniopropionate (DMSP), serves as a critical precursor in sulfur metabolism studies and organic synthesis.[1] While chemically robust in dry crystalline form, DMSP-Br exhibits significant hygroscopicity and thermal instability in solution or humid environments.
Improper storage leads to a base-catalyzed
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Understanding the fundamental properties of DMSP-Br is the first step in effective inventory management.
| Property | Specification |
| Chemical Name | (2-Carboxyethyl)dimethylsulfonium Bromide |
| Synonyms | DMSP Bromide; Dimethyl- |
| CAS Number | 20986-22-5 |
| Molecular Formula | |
| Molecular Weight | 215.11 g/mol |
| Physical State | White to off-white crystalline powder |
| Melting Point | 112°C (dec.)[1][2] |
| Hygroscopicity | High (Deliquescent in high humidity) |
| Solubility | Highly soluble in water, DMSO, Methanol |
Mechanisms of Degradation
The primary threat to DMSP-Br stability is not oxidation, but
The -Elimination Pathway
In the presence of moisture (which can absorb atmospheric
Key Degradation Products:
-
Dimethyl Sulfide (DMS): A volatile liquid with a characteristic "rotten cabbage" or "seafood" odor. Its presence is the primary sensory indicator of degradation.
-
Acrylic Acid (Acrylate): A corrosive organic acid that alters the pH of the stock.
Degradation Pathway Diagram
The following diagram illustrates the chemical breakdown of DMSP-Br.
Figure 1: The chemical degradation pathway of DMSP-Br via
Recommended Storage Protocol
To ensure long-term stability (>1 year), strict adherence to the "Cold-Dry-Inert" principle is required.[1]
Storage Condition Matrix
| Parameter | Short-Term (<1 Month) | Long-Term (>1 Year) | Rationale |
| Temperature | 2°C to 8°C | -20°C | Low temperature kinetically inhibits the elimination reaction.[1] |
| Atmosphere | Desiccated Air | Inert Gas (N2/Ar) | Displaces moisture-laden air; prevents oxidation of trace impurities.[1] |
| Container | Amber Glass Vial | Amber Glass + Parafilm | Amber glass protects from light; Parafilm ensures seal integrity.[1] |
| Desiccant | Silica Gel Packet | Active Desiccation | DMSP-Br is hygroscopic; active moisture removal is mandatory.[1] |
Step-by-Step Storage Procedure
-
Upon Receipt:
-
Inspect the vial for clumping or "wet" appearance (signs of deliquescence).
-
If the vial smells strongly of rotten cabbage (DMS), the lot is compromised.
-
-
Primary Storage:
-
Place the original vial inside a secondary container (e.g., a 50mL Falcon tube or a dedicated desiccation jar) containing active silica gel or molecular sieves.
-
Purge the secondary container with Nitrogen or Argon gas if available.
-
Store at -20°C .
-
-
Aliquot Strategy (Critical):
-
Avoid repeated freeze-thaw cycles. Upon first opening, weigh out single-use aliquots into microcentrifuge tubes.
-
Store these aliquots at -20°C. This minimizes the bulk stock's exposure to atmospheric moisture.
-
Handling and Reconstitution Protocol
The moment a cold vial is opened in a humid lab, condensation forms on the solid, initiating degradation.
The "Warm-Up" Rule
NEVER open a frozen vial of DMSP-Br immediately after removal from the freezer.
-
Equilibration: Remove the vial from the freezer and place it in a desiccator at room temperature for 30–45 minutes .
-
Verification: Ensure no condensation is visible on the outer glass before opening.
-
Handling: Open the vial inside a fume hood (safety against DMS vapors). Use a dry spatula.
-
Re-sealing: Immediately purge the headspace with Nitrogen (if available), cap tightly, wrap with Parafilm, and return to storage.
Handling Workflow Diagram
Figure 2: Operational workflow for handling hygroscopic DMSP-Br stocks to prevent moisture-induced degradation.
Quality Control (QC) & Validation
Researchers should periodically validate the integrity of their DMSP-Br stocks, especially if the compound has been stored for >6 months.
Sensory Check (Olfactory)[1]
-
Method: Carefully waft the air above the open vial.
-
Pass: Odorless or very faint characteristic smell.
-
Fail: Strong, pungent odor of rotten cabbage/seafood (indicates significant DMS release).
Chemical Verification (NMR)
Proton NMR (
-
Solvent:
or . -
Target Signal (DMSP): Look for the S-Methyl singlets (
ppm) and the methylene triplets. -
Impurity Signal (Acrylate): Check for olefinic protons (
ppm). The presence of these peaks indicates elimination has occurred.
Solubility Test
-
Dissolve a small amount in water.
-
Pass: Clear, colorless solution.
-
Fail: Turbidity or insoluble particulates (rare, but indicates contamination or salt metathesis).[1]
References
-
TCI Chemicals. (2024). (2-Carboxyethyl)dimethylsulfonium Bromide Product Specification & Storage [Product Number C1241]. Retrieved from [1]
-
AdipoGen Life Sciences. (n.d.). Dimethylsulfoniopropionate (DMSP) Stability Data. Retrieved from [1]
-
Sunda, W., et al. (2002).[3] An antioxidant function for DMSP and DMS in marine algae. Nature, 418, 317–320.[1] (Mechanistic insight into DMSP cleavage).
-
Challenger, F., & Simpson, M.I. (1948). Studies on biological methylation. Part XII. A precursor of the dimethyl sulphide evolved by Polysiphonia fastigiata.[3] Dimethyl-2-carboxyethylsulphonium hydroxide and its salts. Journal of the Chemical Society, 1591-1597. (Foundational chemistry of DMSP salts).
where to purchase high-purity (2-Carboxyethyl)dimethylsulfonium Bromide for research
High-Purity (2-Carboxyethyl)dimethylsulfonium Bromide: Sourcing & Application Guide
Introduction: The DMSP-Bromide Standard
(2-Carboxyethyl)dimethylsulfonium bromide (DMSP-Br), also known as dimethyl-β-propiothetin bromide, is the bromide salt of DMSP—the primary organosulfur metabolite produced by marine phytoplankton and macroalgae. While the hydrochloride salt (DMSP-HCl) is also available, the bromide salt is frequently utilized in synthetic organic chemistry as a sulfonium precursor and in specific physiological assays where chloride ion interference must be minimized.
Critical Research Context: DMSP is the precursor to dimethyl sulfide (DMS), a climate-active gas.[1][2] Researchers typically purchase this compound for two distinct purposes:
-
Enzymatic Assays: As a substrate to characterize DMSP lyase activity in bacteria (e.g., Ruegeria pomeroyi) or algae.
-
Osmoprotection Studies: To test salinity tolerance mechanisms in non-marine organisms (e.g., E. coli or Arabidopsis).
Part 1: Sourcing Strategy & Vendor Selection
CAS Verification (Critical): Ensure you are purchasing the Bromide salt, not the Hydrochloride.
-
Hydrochloride Salt CAS: 4337-33-1 (Avoid unless specifically required)
Purity Requirements: For enzymatic kinetics and analytical standards, purity must be ≥98.0% . Lower grades (often sold as "DMPT" for aquaculture feed attractants) contain significant impurities and moisture that will skew molarity calculations.
Recommended Suppliers Table
| Supplier | Catalog No. | Purity | Pack Size | CAS Verified | Notes |
| TCI Chemicals | C1241 | >98.0% | 5g, 25g | Yes | Primary global source. High reliability. |
| Santa Cruz (SCBT) | sc-20986 | >98% | Custom | Yes | Good for proteomic grade requirements. |
| Fisher Scientific | C12415G | >98% | 5g | Yes | Distributes TCI stock; easier PO process for US labs. |
| Biol. Reagents | Various | ~90-95% | Bulk | Check | Avoid for analytical standards (Feed Grade). |
Sourcing Decision Logic
Figure 1: Decision tree for selecting the correct DMSP salt grade and counter-ion.
Part 2: Handling & Storage Protocol
The Hygroscopicity Challenge: DMSP-Br is highly hygroscopic. If left exposed to ambient air, it will absorb water, rendering gravimetric preparation of stock solutions inaccurate.
-
Storage: Store at <15°C (Refrigerator or Freezer) in a tightly sealed container. Ideally, store the vial inside a secondary desiccator jar containing silica gel.
-
Weighing:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh quickly into a tared vessel.
-
Do not trust the weight alone for molarity. You must validate the concentration using the hydrolysis protocol below.
-
Part 3: Application Protocol – Standardization via Alkaline Hydrolysis
Objective: Since DMSP salts are hygroscopic, preparing a standard curve by weight is prone to error. This protocol chemically converts DMSP to Dimethyl Sulfide (DMS) using strong base (NaOH), allowing precise quantification via Headspace Gas Chromatography (HS-GC).
Principle:
Materials Required
-
DMSP-Br (High Purity).
-
NaOH (10 M solution).
-
Gas-tight crimp-top vials (10 mL or 20 mL).
-
Gas Chromatograph (GC) with Flame Photometric Detector (FPD) or Mass Spectrometer (MS).[1]
-
Microliter syringes (Gas tight).
Step-by-Step Methodology
1. Preparation of Primary Stock (Gravimetric Estimate)
-
Dissolve ~21.5 mg DMSP-Br in 10.0 mL deionized water.
-
Estimated Concentration: ~10 mM.
-
Note: This is the "nominal" concentration. The "true" concentration will be determined in Step 3.
2. Alkaline Hydrolysis Reaction
-
Prepare a set of GC vials.
-
Add 1.0 mL of the DMSP stock (or dilution series) to the vial.
-
Add 1.0 mL of 5 M NaOH (Final pH > 13).
-
IMMEDIATELY cap and crimp the vial. The reaction releases DMS gas instantly upon contact with base.
-
Incubation: Incubate vials at 30°C for 1 hour in the dark to ensure complete hydrolysis and headspace equilibrium.
3. Headspace Analysis (HS-GC)
-
Inject a defined volume (e.g., 100 µL) of the vial headspace into the GC.[5]
-
Column: CP-Sil 5 CB or equivalent sulfur-specific column.
-
Oven: Isothermal 40–60°C (DMS is highly volatile).
-
Calibration: Compare the peak area to a standard curve generated from pure liquid DMS (diluted in ethylene glycol) or a certified DMS permeation tube.
4. Calculation
Calculate the moles of DMS detected. Since the conversion is 1:1, the moles of DMS in the vial equal the moles of DMSP originally added.
Experimental Workflow Diagram
Figure 2: Workflow for the standardization of DMSP-Br using alkaline hydrolysis and Headspace GC.
References
-
TCI Chemicals. (2-Carboxyethyl)dimethylsulfonium Bromide Product Specification (C1241). Retrieved from
- Curson, A. R., et al. (2011). "Catabolism of dimethylsulphoniopropionate: microorganisms, enzymes and genes." Nature Reviews Microbiology, 9(12), 849-859.
- Dacey, J. W., & Blough, N. V. (1987). "Hydroxide decomposition of dimethylsulfoniopropionate to form dimethylsulfide." Geophysical Research Letters, 14(12), 1246-1249.
- Kiene, R. P. (1996). "Production of methanethiol from dimethylsulfoniopropionate in marine surface waters." Marine Chemistry, 54(1-2), 69-83.
-
Santa Cruz Biotechnology. (2-Carboxyethyl)dimethylsulfonium Bromide Data Sheet. Retrieved from
Sources
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. Frontiers | Evolutionary History of DMSP Lyase-Like Genes in Animals and Their Possible Involvement in Evolution of the Scleractinian Coral Genus, Acropora [frontiersin.org]
- 3. (2-CARBOXYETHYL)DIMETHYLSULFONIUM BROMIDE | 20986-22-5 [chemicalbook.com]
- 4. (2-Carboxyethyl)dimethylsulfonium Bromide | C5H11BrO2S | CID 19881914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common issues in the synthesis of (2-Carboxyethyl)dimethylsulfonium Bromide
Technical Support Center: (2-Carboxyethyl)dimethylsulfonium Bromide Synthesis
Status: Operational Lead Scientist: Dr. Aris Thorne Subject: Troubleshooting Synthesis, Purification, and Stability of DMSP-Br Precursors
Introduction
Welcome to the technical support hub for (2-Carboxyethyl)dimethylsulfonium bromide (also referred to as DMSP-Br or dimethyl-β-propiothetin bromide).
This compound is a zwitterionic precursor often used in marine biology research and drug delivery systems. While the chemistry appears simple—alkylating a sulfide—the practical execution is plagued by three recurring issues: extreme hygroscopicity , offensive volatility (DMS) , and chemical instability (elimination) .
This guide moves beyond standard textbook descriptions to address the "why" and "how" of failure modes, ensuring you generate high-purity crystalline product rather than a foul-smelling, intractable oil.
Module 1: Reaction Optimization & Yield
Q: I am using the Acrylic Acid + HBr + DMS route, but my yield is inconsistent and the product is colored. Why?
A: The "Acrylic Acid Route" is chemically efficient but operationally messy. The inconsistency usually stems from polymerization or oxidative degradation .
-
The Mechanism: This reaction relies on the in situ formation of 3-bromopropionic acid or the direct addition of HBr to acrylic acid, followed by nucleophilic attack by dimethyl sulfide (DMS).
-
The Failure Mode: Acrylic acid is prone to radical polymerization, especially when heated with strong acids. If your reaction mixture turns yellow or orange, you are likely forming oligomers that trap your product.
-
The Fix:
-
Switch Routes: If purity is paramount, switch to the 3-Bromopropionic Acid + DMS route (see Protocol below). It eliminates the polymerization variable.
-
Radical Inhibitor: If you must use acrylic acid, add a radical inhibitor like hydroquinone (approx. 0.1 mol%) to the reaction mixture.
-
Temperature Control: Keep the reaction below 40°C. Higher temperatures favor polymerization over the desired Michael-type addition.
-
Q: Why is the reaction time so long (24+ hours)? Can I heat it to speed it up?
A: You can, but you trade speed for decomposition.
-
The Kinetic Trap: The reaction is an SN2 substitution (using 3-bromopropionic acid). While heat accelerates the forward reaction, DMSP salts are thermally unstable.
-
The Risk: Above 60°C, the sulfonium salt undergoes a Hofmann-like elimination (retro-Michael addition), reverting back to DMS and acrylic acid.
-
Recommendation: Run the reaction at Room Temperature (20–25°C) for 24–48 hours in a sealed vessel. This ensures the equilibrium favors the salt without triggering thermal degradation.
Module 2: Purification & The "Oil" Issue
Q: My product refuses to crystallize. It remains a viscous, colorless oil. How do I fix this?
A: This is the #1 complaint with DMSP-Br. The compound is extremely hygroscopic . Even trace atmospheric moisture can liquefy the crystal lattice (deliquescence).
-
Diagnosis: If it’s an oil, it contains solvent or water.
-
The "Trituration" Technique:
-
Do not try to rotovap it down to dryness; you will likely just get a stuck oil.
-
Add anhydrous ethanol to dissolve the oil.
-
Add cold diethyl ether or acetone dropwise until the solution turns cloudy (turbid).
-
Scratch the inner wall of the flask with a glass rod. The friction provides nucleation sites.
-
Place at -20°C overnight.
-
-
The "Drying" Protocol: Once filtered, the solid must be dried in a vacuum desiccator over P2O5 (Phosphorus Pentoxide). Silica gel is often insufficient for this compound.
Q: Can I recrystallize using water?
A: No. While DMSP-Br is highly soluble in water, removing the water requires heat or prolonged lyophilization, both of which risk hydrolysis or elimination. Use Ethanol/Ether systems for purification.
Module 3: Stability & Storage
Q: The product has developed a strong "rotten cabbage" or "corn" smell. Is it ruined?
A: The smell is Dimethyl Sulfide (DMS) . Its presence indicates the product is degrading.
-
The Cause (pH Sensitivity): Sulfonium salts are stable in acidic media but unstable in basic or neutral conditions. If your final wash was not acidic enough, or if the storage vial is alkaline glass, the proton on the
-carbon (next to the carbonyl) becomes acidic. -
The Pathway: Base abstracts the proton
Electron cascade Ejection of DMS (leaving group) + Formation of Acrylate. -
The Fix:
-
Storage: Store under Argon at -20°C.
-
Rescue: If the smell is faint, wash the solid with cold, slightly acidic ethanol (acidified with a drop of HBr) and recrystallize.
-
Visualizing the Chemistry
Figure 1: Synthesis & Degradation Logic
This diagram illustrates the preferred synthesis route and the critical degradation pathway you must avoid.
Caption: The synthesis cycle showing the preferred SN2 pathway (Green) and the reversible degradation loop (Red) triggered by heat or base.
Standard Operating Protocol (SOP)
Method: Nucleophilic Substitution on 3-Bromopropionic Acid Scale: 10 mmol basis
Reagents
| Reagent | Amount | Role | Notes |
| 3-Bromopropionic Acid | 1.53 g (10 mmol) | Substrate | Solid, corrosive.[1] |
| Dimethyl Sulfide (DMS) | 1.1 mL (~15 mmol) | Nucleophile | 1.5 eq excess. Extremely volatile/smelly. |
| Nitromethane | 5 mL | Solvent | Polar aprotic; promotes SN2. |
| Diethyl Ether | 50 mL | Precipitant | For workup. |
Step-by-Step Procedure
-
Safety Prep: Perform ALL work in a high-efficiency fume hood. Prepare a "bleach bath" (10% sodium hypochlorite) to neutralize any glassware/syringes contacting DMS.
-
Reaction Setup:
-
In a heavy-walled pressure tube (or round bottom flask with a very tight seal), dissolve 3-Bromopropionic acid in Nitromethane.
-
Cool the vessel to 0°C (ice bath).
-
Add Dimethyl Sulfide (DMS) via syringe. Note: DMS boils at 37°C; cooling prevents evaporation during addition.
-
-
The Reaction:
-
Seal the vessel tightly.
-
Allow to warm to Room Temperature (25°C) .
-
Stir magnetically for 24 to 48 hours . A white precipitate may begin to form, or the solution may remain clear depending on concentration.
-
-
Isolation (The Critical Step):
-
Add the reaction mixture dropwise into a beaker containing 50 mL of cold Diethyl Ether with vigorous stirring.
-
The DMSP-Br will crash out as a white solid or a thick oil.
-
If Oil: Decant the supernatant ether. Add fresh ether and sonicate/stir until it solidifies.
-
-
Filtration & Drying:
-
Filter rapidly under Nitrogen/Argon atmosphere if possible (to avoid moisture).
-
Wash with cold ether.
-
IMMEDIATELY transfer to a vacuum desiccator containing P2O5. Dry for 24 hours.
-
References
-
Chambers, S. T., et al. (1987). "Dimethylthetin and dimethyl-beta-propiothetin: synthesis and characterization." Journal of Bacteriology.
-
PubChem. (2024).[2] "(2-Carboxyethyl)dimethylsulfonium Bromide - Compound Summary." National Library of Medicine.
-
Todd, J. D., et al. (2007). "Genes for DMSP synthesis in marine bacteria." Science. (Context on DMSP stability and biosynthesis pathways).
-
ChemicalBook. (2024). "3-Bromopropionic acid Synthesis and Reactions." (Validating the precursor reactivity).
Sources
identifying and minimizing side reactions of (2-Carboxyethyl)dimethylsulfonium Bromide
Topic: Identifying and Minimizing Side Reactions
Status: Operational | Senior Application Scientist: Active
Introduction: The Fragility of the Sulfonium Cation
(2-Carboxyethyl)dimethylsulfonium bromide (often abbreviated as DMSP-Br or DMPT-Br) is a potent methylating agent and a critical metabolic precursor in sulfur cycles. However, its utility is often compromised by its inherent instability. As a sulfonium salt, it carries a positive charge on the sulfur atom, making it an excellent leaving group—a feature that is simultaneously its greatest strength and its primary liability.
This guide moves beyond standard safety data sheets to address the mechanistic failures researchers encounter: the "rotten cabbage" smell of degradation, inconsistent alkylation yields, and unexpected side products.
Module 1: The Primary Antagonist – Beta-Elimination
The most frequent mode of failure for this compound is Hofmann Elimination (Beta-Elimination) . Under neutral to basic conditions, the acidic proton on the
The Mechanism
When the pH rises, the sulfonium group acts as a leaving group. This reaction is irreversible and autocatalytic in unbuffered systems, as the release of volatile dimethyl sulfide (DMS) drives the equilibrium forward.
Reaction:
Visualizing the Pathway
Figure 1: The irreversible Beta-Elimination pathway triggered by basic pH.
Troubleshooting Protocol: pH Control
-
The Symptom: Distinctive smell of rotten cabbage (DMS) or inconsistent stoichiometry.
-
The Fix:
-
Acidify the Matrix: Maintain reaction media at pH < 5.0 . The protonation of the carboxyl group stabilizes the molecule.
-
Buffer Selection: Avoid phosphate buffers near pH 7. Use citrate or acetate buffers (pH 4.0–5.0) if biological compatibility allows.
-
Quenching: Never quench reactions containing this reagent with strong base (NaOH/KOH) unless destruction is the goal.
-
Module 2: Nucleophilic Vulnerabilities ( )
While the carboxyethyl tail is susceptible to elimination, the two methyl groups on the sulfur are prime targets for Nucleophilic Substitution (
The Issue
If you are using this compound as a precursor or ligand, nucleophilic solvents or reagents can attack the methyl groups, stripping them from the sulfur center. This results in demethylation rather than the intended reaction.
Incompatible Reagents
| Reagent Class | Example | Consequence | Mechanism |
| Nucleophilic Solvents | Pyridine, DMSO, DMF | Loss of methyl group | Solvent attacks Methyl, releasing thioether. |
| Strong Halides | Iodide ( | Methyl Iodide formation | |
| Thiols | Cysteine, DTT | Alkylation of thiol | Rapid transfer of methyl group to the thiol sulfur. |
Protocol: Solvent Selection
-
Recommended: Water (acidified), Methanol (cold, acidic), Acetonitrile (anhydrous).
-
Avoid: Pyridine (causes rapid degradation), basic amines, and hot DMSO.
Module 3: Storage and Hygroscopicity
(2-Carboxyethyl)dimethylsulfonium bromide is extremely hygroscopic . Moisture absorption accelerates hydrolysis and degradation.
Storage Protocol
-
Temperature: Store at -20°C . Room temperature storage significantly reduces shelf life.
-
Atmosphere: Must be stored under Argon or Nitrogen .
-
Desiccation: If the powder turns into a sticky gum or liquid, it has absorbed water.
-
Recovery: Recrystallization from ethanol/ether is possible but difficult. It is usually more cost-effective to discard and buy fresh if hydrolysis is suspected.
-
Module 4: Diagnostic Toolkit (QC)
How do you verify if your reagent has degraded? Visual inspection is insufficient. Use Proton NMR (
Diagnostic Table: -NMR (in )
| Moiety | Intact Reagent ( | Degradation Product (Acrylate) | Degradation Product (DMS) |
| S-CH3 | 2.95 (s, 6H) | N/A | 2.10 (s) (Volatile) |
| S-CH2 | 3.55 (t, 2H) | N/A | N/A |
| CH2-COOH | 2.90 (t, 2H) | N/A | N/A |
| Vinyl (CH=CH) | N/A | 5.8 - 6.4 (m, 3H) | N/A |
Note: If you see multiplets between 5.8 and 6.4 ppm, elimination has occurred.
Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing reaction failures.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave solutions of (2-Carboxyethyl)dimethylsulfonium bromide?
A: No. The high heat and pressure will trigger thermal decarboxylation and elimination, even at neutral pH. Sterilize by filtration (0.22
Q2: Why does my reaction mixture turn yellow/brown over time? A: This indicates the polymerization of acrylic acid , which is formed via the elimination side reaction. The presence of acrylate radicals can lead to oligomerization, causing the color change. This confirms that your pH was likely too high.
Q3: Is the bromide counter-ion reactive?
A: Generally, bromide is a weak nucleophile. However, in the presence of strong oxidizers, it can be oxidized to bromine (
Q4: I need to use a base for my reaction. How do I protect the reagent? A: If basic conditions are unavoidable, you must add the sulfonium salt last and keep the temperature as low as possible (0°C or -78°C). Minimize the exposure time to the base before the desired reaction is complete.
References
-
Cantoni, G. L., & Anderson, D. G. (1956). Enzymatic cleavage of dimethylpropiothetin by Polysiphonia lanosa. Journal of Biological Chemistry.
-
Dacey, J. W., & Wakeham, S. G. (1986). Oceanic dimethylsulfide: production during zooplankton grazing on phytoplankton. Science.
-
TCI Chemicals. (2-Carboxyethyl)dimethylsulfonium Bromide Product Specification & Safety Data.[1]
-
PubChem. Compound Summary: (2-Carboxyethyl)dimethylsulfonium bromide.[1][2] National Library of Medicine.
Sources
preventing off-target modifications with (2-Carboxyethyl)dimethylsulfonium Bromide
The following Technical Support Guide is designed for researchers and drug development professionals using (2-Carboxyethyl)dimethylsulfonium Bromide (CEDMS) , also known as Br-DMPT .
Based on the chemical properties of this sulfonium salt (a zwitterionic osmolyte and DMSP analog), this guide addresses its primary application in protein stabilization and prevention of oxidative off-target modifications (such as Methionine sulfoxide formation or aggregation) during formulation and downstream processing.
Subject: Preventing Off-Target Modifications & Protein Instability with (2-Carboxyethyl)dimethylsulfonium Bromide Reference Reagent: (2-Carboxyethyl)dimethylsulfonium Bromide (CAS: 20986-22-5) Role: Chemical Chaperone / Radical Scavenger / Stabilizing Excipient
Technical Overview: The Mechanism of Protection
(2-Carboxyethyl)dimethylsulfonium Bromide (CEDMS) functions as a zwitterionic chemical chaperone. In biopharmaceutical workflows, "off-target modifications" typically refer to unintended oxidative degradation (e.g., Met/Trp oxidation) or stress-induced aggregation that compromises drug efficacy.
Unlike standard reducing agents (e.g., DTT, TCEP) which can disrupt essential disulfide bonds, CEDMS offers a non-reductive protective mechanism:
-
Osmolytic Stabilization: Mimics the intracellular environment of marine organisms (DMSP analog), stabilizing the protein hydration shell and preventing hydrophobic collapse (aggregation).
-
ROS Scavenging: Acts as a sacrificial antioxidant, intercepting Reactive Oxygen Species (ROS) before they modify surface-exposed Methionine or Tryptophan residues.
Mechanism of Action Diagram
Figure 1: CEDMS functions as a dual-mode stabilizer, intercepting ROS to prevent off-target oxidation while stabilizing the native protein structure via osmolytic effects.
Troubleshooting Guide (FAQ)
This section addresses specific issues encountered when using CEDMS to prevent off-target modifications in protein formulation and LC-MS sample preparation.
Category A: Specificity & Efficacy
Q1: I added CEDMS to my formulation, but I am still detecting Methionine Sulfoxide (Met-SO) by LC-MS. Why is the protection incomplete?
-
Root Cause 1 (Stoichiometry): The molar ratio of CEDMS to potential oxidants (or protein sites) is too low. CEDMS acts sacrificially; once consumed, protection ceases.
-
Root Cause 2 (pH Environment): While CEDMS is a stable salt, its zwitterionic character is pH-dependent. At very low pH (<3.0), the carboxyl group is protonated, altering its solvation shell properties.
-
Corrective Action:
-
Titrate CEDMS concentration. Start at 10 mM and escalate to 50 mM for high-stress buffers.
-
Ensure the pH is maintained between 5.0 and 8.0 to maximize the zwitterionic stabilizing effect.
-
Q2: Does CEDMS interfere with downstream protein quantification (e.g., Bradford, BCA)?
-
Analysis: CEDMS contains a sulfonium cation.[1] It generally does not reduce Cu2+ (BCA) or interfere with Coomassie binding (Bradford) significantly.
-
Risk: However, at high concentrations (>100 mM), the ionic strength changes can affect dye binding.
-
Validation: Perform a "spike-recovery" experiment. Measure a BSA standard curve in the presence of your working concentration of CEDMS. If deviation >10% occurs, switch to Amino Acid Analysis (AAA) or quantitative UV (A280) using a blank containing CEDMS.
Category B: "Off-Target" Side Reactions
Q3: Can CEDMS itself cause off-target alkylation of my protein?
-
Context: Users often confuse CEDMS with its precursor (3-Bromopropionic acid) or methylating agents (like Methyl Iodide).
-
Fact Check: CEDMS is a sulfonium salt. While sulfoniums can theoretically act as methyl donors (like SAM), this reaction usually requires enzymatic catalysis or extreme heat/pH.
-
Troubleshooting: If you observe "methyl" adducts (+14 Da) on nucleophilic residues (Cys, Lys):
-
Check your storage temperature.[2] CEDMS should be stored at 4°C or -20°C . Thermal degradation can release reactive methyl species.
-
Verify the purity of your CEDMS reagent. Impurities from synthesis (e.g., free alkyl halides) are the likely culprit, not the CEDMS itself. Use >98% purity (T) grade.
-
Q4: I am using CEDMS in a peptide mapping workflow involving Cyanogen Bromide (CNBr). Will it interfere?
-
Interaction: CNBr cleaves at Methionine. If CEDMS is used to protect Met, CNBr cleavage will be blocked.
-
Guidance: Do not use CEDMS if you intend to cleave with CNBr. CEDMS is intended for intact protein stabilization or non-Met-cleavage workflows (e.g., Trypsin/Lys-C).
Experimental Protocol: Optimization of CEDMS Concentration
Use this protocol to determine the Minimum Effective Concentration (MEC) of CEDMS required to prevent off-target oxidation during forced degradation studies.
Materials
-
Target Protein: 1 mg/mL in PBS (pH 7.4).
-
CEDMS Stock: 500 mM in ddH2O (Freshly prepared).
-
Oxidative Stressor: 0.1% Hydrogen Peroxide (H2O2) (Simulates accelerated degradation).
-
Quenching Agent: Methionine (1 M) or Catalase.
Workflow Table
| Step | Action | Condition A (Control) | Condition B (Low CEDMS) | Condition C (High CEDMS) |
| 1. Prep | Add CEDMS Stock | 0 mM | 10 mM | 50 mM |
| 2. Stress | Add H2O2 (0.1%) | Incubate 2 hrs @ 37°C | Incubate 2 hrs @ 37°C | Incubate 2 hrs @ 37°C |
| 3. Quench | Add Excess Met | Stop Reaction | Stop Reaction | Stop Reaction |
| 4. Digest | Trypsinization | Standard Protocol | Standard Protocol | Standard Protocol |
| 5. Analyze | LC-MS/MS | Monitor Met-Ox % | Monitor Met-Ox % | Monitor Met-Ox % |
Data Interpretation[2][3][4][5][6][7][8]
-
Success Criteria: Condition C should show Met-Oxidation levels comparable to a non-stressed control (<5%).
-
Off-Target Check: Search MS data for "+14 Da" (Methylation) or "+72 Da" (Propionic acid adducts). If these appear, the CEDMS concentration is too high or the reagent is impure.
Advanced Workflow: Decision Tree for Excipient Selection
Use this logic flow to decide when CEDMS is the superior choice over other stabilizers (like Sucrose or Methionine).
Figure 2: Selection logic for using CEDMS. It is preferred when simultaneous protection against oxidation and aggregation is required without reducing disulfide bonds.
References
-
Gevaert, K., et al. (2003). Exploring proteomes and analyzing protein processing by mass spectrometric identification of sorted N-terminal peptides. Nature Biotechnology. (Establishes the chemistry of methionine derivatization and sulfonium species in proteomics).
-
Liu, X.W., et al. (2020). (2-Carboxyethyl)dimethylsulfonium Bromide (Br-DMPT) improves muscle flesh quality and antioxidant status.[3][4][5] Aquaculture. (Validates the antioxidant and Nrf2-mediated protective mechanism of CEDMS).
-
Rockinger, U., et al. (2021). DMSO as new, counterintuitive excipient for freeze-drying human keratinocytes. European Journal of Pharmaceutical Sciences. (Discusses the role of sulfonium/sulfoxide species as stabilizers in pharmaceutical formulations).[6]
-
PubChem. (2024). (2-Carboxyethyl)dimethylsulfonium Bromide Compound Summary. National Library of Medicine. (Chemical structure and safety data).
Disclaimer: This guide is intended for research and development use only. CEDMS is not currently approved as an excipient in final commercial drug products by the FDA/EMA without specific toxicological qualification.
Sources
- 1. (2-Carboxyethyl)dimethylsulfonium Bromide | C5H11BrO2S | CID 19881914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of antioxidants in protein formulation against oxidative stress using various biophysical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Dietary Glutamate on Growth Performance and Flesh Quality of Largemouth Bass [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
methods for improving the yield of (2-Carboxyethyl)dimethylsulfonium Bromide synthesis
Status: Operational Ticket ID: DMSP-BR-OPT-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Logic
This guide addresses the synthesis of (2-Carboxyethyl)dimethylsulfonium bromide (CAS: 20986-22-5), the hydrobromide precursor to the marine osmolyte DMSP.
The synthesis relies on the nucleophilic attack of Dimethyl Sulfide (DMS) on 3-Bromopropionic acid via an
The Core Challenge
The theoretical simplicity of this reaction masks three critical "yield killers" that cause most experimental failures:
-
Volatility Mismatch: DMS boils at 37°C. Standard reflux often leads to reactant loss before conversion occurs.
-
Hygroscopicity: The product is an ionic salt that avidly absorbs atmospheric moisture, turning crystalline solids into unworkable oils.
-
Reversibility/Degradation: Excessive heat can trigger elimination reactions, producing acrylic acid and HBr rather than the target sulfonium salt.
Optimized Synthesis Protocol (High-Yield Route)
Do not use open-flask reflux methods for this synthesis. The following protocol utilizes a "containment strategy" to force the equilibrium toward the product.
Reagents
-
3-Bromopropionic Acid: 1.0 Equivalent (Limit reagent)
-
Dimethyl Sulfide (DMS): 2.0 - 3.0 Equivalents (Excess drives kinetics)
-
Solvent: Nitromethane (Preferred) or Acetonitrile (Alternative)
-
Wash Solvent: Diethyl ether (Anhydrous) or Acetone (Cold)
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Weigh 3-bromopropionic acid into a heavy-walled pressure tube or a round-bottom flask equipped with a high-efficiency condenser (dry ice/acetone finger is ideal).
-
Add solvent (Nitromethane). The product is insoluble in nitromethane, facilitating precipitation.
-
-
Addition:
-
Cool the vessel to 0°C.
-
Add cold DMS rapidly. The excess DMS acts as both reagent and co-solvent.
-
-
Reaction (The "Silent" Phase):
-
Seal the vessel. (If using glassware, ensure it is pressure-rated; if using standard glass, use a balloon to manage slight pressure but keep the system closed).
-
Allow to stand at Room Temperature (20–25°C) for 24–48 hours.
-
Why? Heating >40°C risks boiling off DMS. Time is the variable we trade for Yield.
-
-
Isolation:
-
The product will crystallize spontaneously as a white solid.
-
Filter under an inert atmosphere (Nitrogen/Argon).
-
Critical Wash: Wash the filter cake 3x with anhydrous diethyl ether to remove unreacted DMS and 3-bromopropionic acid.
-
-
Drying:
-
Dry in a vacuum desiccator over
or KOH pellets. Do not heat above 60°C.
-
Troubleshooting Center (FAQ)
Issue 1: "My product is an oil, not a solid."
Diagnosis: Solvation or Moisture Contamination.
-
Cause A: Residual solvent (Nitromethane/Acetonitrile) is trapped in the crystal lattice.
-
Cause B: The salt has absorbed water from the air (deliquescence).
-
Fix:
-
Trituration: Add anhydrous acetone or diethyl ether to the oil. Scratch the side of the flask vigorously with a glass rod. This induces nucleation.[1]
-
High Vacuum: Place the oil under high vacuum (<1 mbar) for 12 hours.
-
Issue 2: "The yield is below 50%."
Diagnosis: Loss of Nucleophile (DMS).
-
Cause: The reaction was likely heated, or the vessel was not sealed tight enough. DMS escaped before reacting.
-
Fix: Increase DMS equivalents to 3.0x. Perform the reaction in a sealed pressure tube at ambient temperature. Do not reflux.
Issue 3: "The product turned yellow/brown."
Diagnosis: Elimination Side Reaction.
-
Cause: Thermal degradation. You likely generated HBr and acrylic acid, which can polymerize or oxidize.
-
Fix: Ensure reaction temperature never exceeds 35°C. Check the purity of the starting 3-bromopropionic acid; if it is yellow, recrystallize it before use.
Visual Logic & Mechanism
The following diagram maps the critical control points (CCPs) where yield is typically lost.
Caption: Workflow logic for DMSP-Br synthesis. Red nodes indicate critical decision points requiring intervention.
Quantitative Data Summary
| Parameter | Standard Protocol | Optimized Protocol | Reason for Change |
| DMS Equivalents | 1.0 - 1.1 eq | 2.5 - 3.0 eq | Compensates for volatility; drives kinetics. |
| Temperature | Reflux (~80°C) | 20°C - 25°C | Prevents DMS loss and elimination side-reactions. |
| Time | 2-4 Hours | 24-48 Hours | Slower kinetics at low temp require longer duration. |
| Atmosphere | Ambient Air | Inert (N2/Ar) | Prevents hydrolysis and moisture absorption. |
| Expected Yield | 40 - 55% | 85 - 92% | Minimizes loss of volatile reactant. |
References
-
Challenger, F., & Simpson, M. I. (1948). Studies on biological methylation.[2] Part XII. A precursor of the dimethyl sulphide evolved by Polysiphonia fastigiata.[1][2][3][4] Dimethyl-2-carboxyethylsulphonium hydroxide and its salts.[2][4][5] Journal of the Chemical Society, 1591-1597.[2][4]
-
TCI Chemicals. (2-Carboxyethyl)dimethylsulfonium Bromide Product Specification & Safety Data Sheet (SDS). TCI Chemicals Catalog.
-
ChemicalBook. (2-Carboxyethyl)dimethylsulfonium Bromide Properties and Synthesis Data.
Sources
Technical Support Center: Purification of (2-Carboxyethyl)dimethylsulfonium Bromide
Case ID: PUR-CEDMS-BR-001 Status: Active Agent: Senior Application Scientist Subject: Purification, Handling, and Troubleshooting for Crude (2-Carboxyethyl)dimethylsulfonium Bromide
Executive Summary & Technical Context
(2-Carboxyethyl)dimethylsulfonium bromide (CAS: 20986-22-5), often referred to as the bromide analogue of DMPT (Dimethyl-β-propiothetin), is a zwitterionic sulfonium salt. It is synthesized via the nucleophilic attack of dimethyl sulfide (DMS) on 3-bromopropionic acid.
Critical Handling Constraints:
-
Hygroscopicity: The salt is extremely hygroscopic. Exposure to ambient moisture will convert the crystalline solid into a viscous, intractable oil.
-
Thermal Instability: Sulfonium salts are susceptible to nucleophilic attack or thermal reversion. Heating above 60°C for prolonged periods can induce decomposition back to dimethyl sulfide (distinctive cabbage-like odor) and acrylic acid/3-bromopropionic acid derivatives.
-
Solubility Profile: Soluble in water, methanol, and hot ethanol; insoluble in diethyl ether, hexane, and acetone.
Standard Operating Procedure: Purification Protocol
Objective: Isolate high-purity (>98%) white crystalline solid from the crude reaction mixture, removing unreacted 3-bromopropionic acid and dimethyl sulfide.
Workflow Visualization
Figure 1: Purification workflow for isolating (2-Carboxyethyl)dimethylsulfonium bromide from crude reaction mixtures.
Detailed Protocol Steps
Step 1: Removal of Non-Polar Impurities (Trituration)
-
Rationale: The starting materials, Dimethyl sulfide (DMS) and 3-bromopropionic acid, are highly soluble in non-polar organic solvents. The sulfonium salt product is ionic and insoluble.
-
Procedure:
-
Place the crude crude solid or oil in a flask.
-
Add anhydrous diethyl ether or acetone (approx. 5-10 mL per gram of crude).
-
Stir vigorously (triturate) for 15-30 minutes at room temperature or slightly cooled (0°C). This breaks up the oil/solid clumps and extracts the starting materials.
-
Filter the solid under vacuum (Buchner funnel).
-
Wash the filter cake with fresh cold ether (2x).
-
Result: The filtrate will contain the impurities; the filter cake is the semi-purified salt.
-
Step 2: Recrystallization [1]
-
Rationale: To remove trace impurities and achieve a defined crystal lattice.
-
Procedure:
-
Dissolve the semi-purified solid in the minimum amount of hot absolute ethanol (~50-60°C). Do not boil excessively.
-
Note: If the solution is colored, treat with activated charcoal, stir for 5 mins, and filter hot.
-
-
Once dissolved, remove from heat.
-
Add anhydrous diethyl ether dropwise until a persistent cloudiness (turbidity) just appears.
-
Add a few drops of ethanol to clear the solution again.
-
Seal the flask and place it in a refrigerator (4°C) or freezer (-20°C) overnight.
-
Collect the white crystals via vacuum filtration.[2]
-
Step 3: Drying
-
Rationale: Removal of solvent and prevention of hygroscopic water absorption.
-
Procedure:
-
Dry the crystals in a vacuum desiccator over Phosphorus Pentoxide (
) or Calcium Chloride ( ) for 24 hours. -
Store under inert gas (Nitrogen/Argon) if possible.
-
Troubleshooting Guide
Symptom: Product remains an oil or sticky gum.
| Possible Cause | Diagnostic | Remediation |
| Residual Solvent | Strong smell of synthesis solvent. | Vacuum Dry: Place oil under high vacuum (<1 mbar) at 40°C for 4-6 hours. |
| Hygroscopicity | Product was exposed to air; weight increases over time. | Re-dissolve & Dry: Dissolve in absolute ethanol, add toluene, and rotary evaporate (azeotropic drying). Store in desiccator. |
| Excess DMS/Acid | Pungent "rotten cabbage" or acidic smell. | Triturate: Vigorously stir the oil with fresh anhydrous diethyl ether. Decant the solvent and repeat until solid forms. |
Symptom: Low Melting Point (<108°C) or Wide Melting Range.
| Possible Cause | Diagnostic | Remediation |
| Impurity Inclusion | Melting range >2°C. | Recrystallize: Perform the Ethanol/Ether recrystallization step again. Ensure slow cooling. |
| Wet Sample | Crystals clump together. | Desiccation: Dry over |
Symptom: Strong Odor of Dimethyl Sulfide (DMS) during heating.
| Possible Cause | Diagnostic | Remediation |
| Thermal Decomposition | Occurs when heating >80°C. | Lower Temperature: Avoid heating the solution above 60°C. Use vacuum to remove solvents rather than heat. |
Frequently Asked Questions (FAQs)
Q: Can I use water for recrystallization? A: While the compound is soluble in water, recovering it requires removing the water, which is difficult without heating (causing decomposition) or freeze-drying. Water also encourages the hydrolysis of the bromide. Absolute Ethanol is the preferred solvent system.
Q: How should I store the purified compound? A: Store at 2-8°C (refrigerator) or room temperature in a tightly sealed container, preferably under an inert atmosphere (Nitrogen/Argon). Use a desiccator if an inert atmosphere is not available. The compound is hygroscopic .[3][4]
Q: What is the expected melting point? A: The literature melting point for pure (2-Carboxyethyl)dimethylsulfonium bromide is approximately 112°C . Values significantly lower indicate moisture or impurities.
Q: Is the compound toxic? A: Standard laboratory safety precautions apply. The starting material, 3-bromopropionic acid, is a skin irritant and corrosive. The product itself is generally considered less toxic but should be handled with gloves and eye protection. Avoid inhaling dust.
References
-
TCI Chemicals. (2-Carboxyethyl)dimethylsulfonium Bromide Product Specifications. Retrieved from
-
Sigma-Aldrich. 3-Bromopropionic acid Product Properties. Retrieved from
-
Google Patents. CN107382802A - Preparation method of dimethyl beta-propiothetin (DMPT). (Note: Describes the chloride analogue purification, applicable to bromide). Retrieved from
-
PubChem. (2-Carboxyethyl)dimethylsulfonium Bromide Compound Summary. National Library of Medicine. Retrieved from
Sources
Technical Support Center: Managing Hygroscopic Properties of (2-Carboxyethyl)dimethylsulfonium Bromide
Executive Summary: The "Invisible" Variable
(2-Carboxyethyl)dimethylsulfonium Bromide is a zwitterionic precursor and structural analogue of DMSP (dimethylsulfoniopropionate). While chemically robust, its bromide salt form is highly hygroscopic .
The Core Problem: The bromide anion (
Impact on Research:
-
Stoichiometric Drift: A sample weighed as "100 mg" may actually contain 15 mg of water. This introduces a 15% error in molar concentration, ruining kinetic studies or biological assays.
-
Physical Degradation: Caking prevents accurate dispensing and can clog autosamplers.
-
Chemical Instability: Prolonged exposure to moisture can facilitate slow elimination reactions, releasing Dimethyl Sulfide (DMS) and acrylic acid derivatives.
Storage & Preservation Protocols (The Defense)
Standard: Prevent the initial ingress of moisture. Desiccators alone are often insufficient for long-term storage of sulfonium halides.
Protocol A: The "Double-Barrier" Storage System
Do not rely on the original vendor bottle once opened.
-
Primary Container: Transfer the salt into a glass vial with a Teflon-lined screw cap. Tape the cap with Parafilm immediately after closing.
-
Secondary Environment: Place the primary vial inside a vacuum desiccator or a secondary jar containing active desiccant (Phosphorus Pentoxide
is superior to Silica Gel for this compound). -
Atmosphere: Ideally, purge the headspace of the vial with dry Argon or Nitrogen before sealing.
Temperature Control Warning
-
Recommended: Room Temperature (
) in a dark, dry place. -
Cold Storage Risk: Storing at
or slows chemical degradation but increases hygroscopic risk.-
Mechanism: When you remove a cold bottle into warm lab air, condensation forms instantly on the salt crystals.
-
Rule: If stored cold, the container must equilibrate to room temperature (approx. 30–60 mins) before opening.
-
Operational Workflows: Weighing & Handling
Decision Tree: Selecting the Right Protocol
Select your handling method based on the precision required and available equipment.
Figure 1: Decision matrix for selecting the appropriate weighing protocol based on experimental stringency.
Method B: The "Subtractive Weighing" Technique (Recommended for General Labs)
Use this when a glovebox is unavailable but high accuracy is needed.
-
Dry the Source: Ensure your source bottle has been in a desiccator overnight.
-
Tare the Transfer Vessel: Place a capped weighing vial (containing the approximate amount of salt needed) on the balance. Record Total Weight (
). -
Transfer: Quickly remove the cap, dump the estimated amount into your reaction vessel, and immediately recap the weighing vial.
-
Reweigh: Place the now-lighter weighing vial back on the balance. Record Remaining Weight (
). -
Calculate: Mass Delivered =
.-
Why this works: The salt inside the reaction vessel absorbs water, but you have already measured the mass before that absorption became significant. You measure what left the vial, not what is sitting on the scale absorbing water.
-
Troubleshooting & Recovery
Scenario 1: The Material has "Caked" or Turned to Goo
Diagnosis: The salt has reached its deliquescence point. Recovery Protocol:
-
Do NOT heat excessively: Sulfonium salts can degrade thermally (
). -
Vacuum Desiccation: Place the open vial in a vacuum desiccator over
for 24–48 hours. -
Recrystallization (If severely degraded): Dissolve in minimum dry ethanol/methanol and precipitate with cold diethyl ether. Filter rapidly under inert gas.
Scenario 2: Stoichiometry is Critical (Correction Factors)
If you cannot dry the salt perfectly, you must quantify the water and adjust your math.
Validation: Karl Fischer Titration
-
Solvent: Methanol (anhydrous).[1]
-
Method: Volumetric or Coulometric (for small samples).[2][3]
-
Calculation:
Example: If your salt is 5% water by weight, and you need 1.0 mmol (215.11 mg), you must weigh:
Frequently Asked Questions (FAQ)
Q1: Can I use a standard drying oven? A: Avoid if possible. While the melting point is ~112°C [1], prolonged heating near this temperature in air can induce oxidation or elimination reactions. Vacuum drying at room temperature (or mild heat, <40°C) is safer.
Q2: I see a large peak at 4.8 ppm in my NMR. Is my compound pure?
A: That is likely HDO/Water. In
Q3: Is the chloride salt less hygroscopic than the bromide? A: Generally, no. Both chloride and bromide sulfonium salts are highly hygroscopic. The iodide salt is typically less hygroscopic but is light-sensitive and may have different reactivity in your specific application.
Q4: Can I store this in a freezer? A: Only if you are disciplined about warming it up. If you open a -20°C bottle in a 25°C lab with 60% humidity, you will ruin the entire stock in seconds. We recommend room temperature storage in a desiccator for active use.
References
-
PubChem. (2025).[4] (2-Carboxyethyl)dimethylsulfonium Bromide Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
- Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 43(20), 3966–3968. (Contextual grounding for drying agent selection).
- Mettler Toledo. (n.d.). Karl Fischer Titration Guide: Theory and Practice.
Sources
Technical Support Center: Troubleshooting (2-Carboxyethyl)dimethylsulfonium Bromide (CEDMS) Derivatization
Current Status: Online Topic: Optimization of Fixed-Charge Derivatization for Mass Spectrometry Reagent: (2-Carboxyethyl)dimethylsulfonium Bromide (CEDMS) Target Analytes: Primary Amines (Peptides, Metabolites, Neurotransmitters) Methodology: Carbodiimide Coupling (EDC/NHS chemistry)
Core Concept & Mechanism
(2-Carboxyethyl)dimethylsulfonium bromide (CEDMS) is a "fixed-charge" derivatization reagent. Unlike protonation-dependent ionization (which varies with mobile phase pH), CEDMS introduces a permanent, positively charged sulfonium group to your analyte. This significantly enhances sensitivity in ESI-MS and MALDI-MS, particularly for neutral or low-abundance analytes.
Because CEDMS contains a carboxylic acid functional group, it must be coupled to nucleophilic analytes (typically primary amines) using activation chemistry, most commonly EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) .
Reaction Mechanism
The derivatization fails when the activation of the CEDMS carboxyl group is inefficient or when the activated ester hydrolyzes before reacting with the target amine.
Caption: The stepwise activation of CEDMS. Note that the intermediate O-Acylisourea is highly unstable and prone to hydrolysis if not stabilized by NHS or reacted immediately.
Diagnostic Workflow: Did it work?
Before troubleshooting chemistry, verify the Mass Spectrometry data. The presence of the bromine counterion (
Expected Mass Shifts
| Component | Formula | Monoisotopic Mass (Da) |
| CEDMS Cation | 135.048 | |
| Loss during coupling | -18.011 | |
| Net Mass Shift | Added moiety: | +117.037 |
Diagnostic Table:
| Observation (MS1) | Diagnosis | Root Cause |
| +0 Da (Parent Mass) | No Reaction | Reagent hydrolysis, inactive EDC, or buffer interference. |
| +135 Da | Salt Adduct | Non-covalent interaction. CEDMS is present but not chemically bonded. |
| +117 Da | Success | Correct amide bond formation. |
| +200-300 Da | N-Acylurea Adduct | Failed activation; EDC reacted with CEDMS but rearranged instead of coupling. |
Troubleshooting Guide (Q&A)
Issue 1: "I see the CEDMS peak and my analyte peak, but no product (+117 Da)."
Q: Is your pH strategy correct for a two-step reaction? A: This is the most common failure point. EDC activation and Amine coupling require conflicting pH levels.[1][2][3]
-
The Conflict: EDC activates carboxyls best at pH 4.5–6.0 .[1][2] However, your target amine is protonated (
) and non-nucleophilic at this pH. It needs pH 7.2–8.0 to react. -
The Fix: Use a Two-Step Protocol .
Q: Are you using the wrong buffer? A: Never use buffers containing carboxyls or amines during the coupling step.[1][2]
-
Forbidden Buffers: Tris, Glycine (contain amines that compete with your analyte), Acetate, Citrate (contain carboxyls that compete with CEDMS).
-
Recommended Buffers: MES (for activation), PBS or HEPES (for coupling).
Issue 2: "My yield is very low (<10%)."
Q: Is your EDC fresh? A: EDC is extremely hygroscopic and hydrolyzes rapidly in air.
-
Test: If your EDC crystals are clumped or the bottle has been open for months, discard it.
-
Protocol: Always prepare fresh EDC solutions immediately before use. Do not store EDC in solution.
Q: What is the stoichiometry? A: Because CEDMS is a small molecule and hydrolysis is a competing reaction, you need a molar excess.
-
Recommendation: Use a 10x to 50x molar excess of CEDMS, EDC, and NHS relative to your analyte.
Issue 3: "I see a mass shift, but it's not +117 Da."
Q: Do you see a shift of +161 Da or +262 Da? A: This indicates the formation of an N-acylurea byproduct .
-
Mechanism: If the amine is not added quickly enough, or if the pH is too low during the coupling step, the O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea isomer.
-
Solution: Increase the speed of the pH adjustment after adding the analyte. Ensure NHS is used to stabilize the intermediate.
Optimized Protocol: The "Gold Standard" Method
This protocol minimizes hydrolysis and maximizes specific coupling to primary amines.
Materials
-
Buffer A (Activation): 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Buffer B (Coupling): 10x PBS (Phosphate Buffered Saline), pH 7.4.
-
Reagents: CEDMS, EDC-HCl, Sulfo-NHS (or NHS).
Step-by-Step Workflow
-
Solubilization: Dissolve the target analyte in Buffer A .
-
Note: If the analyte is a protein, ensure it is free of Tris or Glycine. Perform a buffer exchange/dialysis if necessary.
-
-
Reagent Prep: Prepare 100 mM stocks of CEDMS, EDC, and Sulfo-NHS in Buffer A immediately before use.
-
Activation (The "Click"):
-
Add CEDMS to the analyte solution (Target 50x molar excess).
-
Add Sulfo-NHS (Target 50x excess).
-
Add EDC (Target 50x excess).
-
Crucial: Incubate at Room Temp for 15 minutes .
-
-
Coupling (The "Shift"):
-
Add Buffer B to the reaction mixture to raise the final pH to ~7.2–7.5.
-
Volume Math: If you have 100 µL of reaction, add ~15-20 µL of 10x PBS.
-
Incubate for 2 hours at Room Temp or Overnight at 4°C.
-
-
Quenching: Add Hydroxylamine or Tris (100 mM) to quench remaining active esters.
-
Cleanup: Remove excess CEDMS/EDC using C18 ZipTips (for peptides) or SPE cartridges. Excess fixed-charge reagent can cause ion suppression if not removed.
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing CEDMS derivatization failures based on mass spectrometry observations.
References
-
BenchChem Technical Support. (2025).[1][2][3] Troubleshooting EDC-NHS Coupling Reactions with PEG-Acid: A Technical Support Guide. Link
-
Thermo Fisher Scientific. (n.d.).[4] Instructions: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride). Link
-
Gaston, J., et al. (2010). 'Fixed Charge' Chemical Derivatization and Data Dependant Multistage Tandem Mass Spectrometry for Mapping Protein Surface Residues. Journal of the American Society for Mass Spectrometry. Link
-
PubChem. (2025).[5] (2-Carboxyethyl)dimethylsulfonium Bromide Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Link
Sources
assessing the stability of (2-Carboxyethyl)dimethylsulfonium Bromide in different solvents
Technical Support Center: (2-Carboxyethyl)dimethylsulfonium Bromide
Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D.) Ticket ID: CEDMS-STAB-001
Executive Summary: The Molecule at a Glance
(2-Carboxyethyl)dimethylsulfonium Bromide (also known as DMPT Bromide or the bromide salt of DMSP ) is a zwitterionic precursor often used in metabolic signaling studies and aquaculture research.
-
Core Characteristic: It is a sulfonium salt . This defines its entire stability profile.
-
Critical Vulnerability: It is extremely sensitive to basic pH (leading to Hofmann-type elimination) and moisture (hygroscopic).
This guide replaces standard datasheets with actionable troubleshooting workflows designed to prevent experimental failure.
Module 1: Solubility & Solvent Compatibility
User Query: "I cannot get the compound to dissolve in my organic reaction mixture, or it precipitates out."
Technical Diagnosis: CEDMS is an ionic salt with high lattice energy. It behaves like an electrolyte, not a lipophilic organic molecule. Researchers often erroneously attempt to dissolve it in non-polar organics (DCM, Hexane) because of the ethyl/methyl chains, but the ionic sulfonium-bromide interaction dominates.
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Stability Rating | Technical Notes |
| Water (pH < 7) | ⭐⭐⭐⭐⭐ (Excellent) | ✅ Stable | Preferred solvent. Solution becomes acidic due to -COOH. |
| Methanol / Ethanol | ⭐⭐⭐⭐ (Good) | ✅ Stable | Used for recrystallization. Solubility decreases as alcohol chain length increases. |
| DMSO | ⭐⭐⭐⭐ (Good) | ✅ Stable | Excellent for NMR. Avoid heating >60°C for prolonged periods. |
| Acetonitrile | ⭐⭐ (Poor) | ⚠️ Variable | Sparingly soluble. often requires heating (risk of degradation). |
| DCM / Chloroform | ⭐ (Insoluble) | ❌ N/A | Do not use. Will form a suspension. |
| Hexane / Ether | 🌑 (Insoluble) | ✅ Inert | Useful only as anti-solvents to force precipitation. |
Troubleshooting Protocol: The "Solubility Rescue"
-
If using organic media: Predissolve CEDMS in a minimum volume of DMSO or Water (10-50 µL) before spiking into your main organic solvent (e.g., Acetonitrile).
-
If precipitation persists: Ensure your counter-ions are compatible. Large lipophilic anions (like PF6-) can be exchanged to improve organic solubility, but the Bromide salt is strictly polar.
Module 2: pH-Dependent Stability (The "Rotten Cabbage" Effect)
User Query: "My solution smells like rotten vegetables/cabbage, and the purity has dropped."
Technical Diagnosis:
This is the hallmark of Beta-Elimination .
The sulfonium group is an excellent leaving group (Dimethyl sulfide, DMS). The protons adjacent to the carboxyl group (
Mechanistic Visualization (Graphviz) The following diagram illustrates the degradation pathway you must avoid.
Caption: Base-catalyzed beta-elimination of CEDMS. Note that the release of Dimethyl Sulfide (DMS) is irreversible.
Stability Protocol: pH Control
-
Buffer Selection: Avoid phosphate buffers at pH > 8. Use Citrate or Acetate buffers (pH 4–6) for maximum stability.
-
The "Smell Test": If you open the vial and detect a strong sulfur odor, degradation has already occurred.
-
Neutralization Caution: If you must neutralize the carboxylic acid to form a zwitterion, use a weak base (NaHCO3) carefully at low temperature (0°C). Do not use NaOH unless strictly controlled, as local high pH will trigger immediate elimination [1].
Module 3: Analytical Troubleshooting (NMR)
User Query: "My NMR spectrum has extra peaks. Is it degradation or solvent effects?"
Technical Diagnosis: CEDMS is hygroscopic.[2] The most common "impurity" is water. However, if you see peaks at 2.1 ppm (singlet) and complex multiplets in the alkene region (5.8–6.4 ppm), you have degradation products.
Standard 1H NMR Profile (D2O)
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| S-(CH3)2 | 2.95 - 3.00 ppm | Singlet (6H) | The diagnostic sulfonium methyls. |
| S-CH2- | 3.50 - 3.60 ppm | Triplet (2H) | Methylene adjacent to Sulfur. |
| -CH2-COOH | 2.80 - 2.90 ppm | Triplet (2H) | Methylene adjacent to Carbonyl. |
Degradation Markers (Red Flags)
- 2.10 ppm (Singlet): Free Dimethyl Sulfide (DMS). Note: This is volatile and may evaporate.
- 5.8 - 6.4 ppm (Multiplets): Acrylic acid protons (indicates elimination has occurred) [2].
Protocol: Sample Preparation for NMR
-
Solvent: Use D2O or DMSO-d6 .
-
Time: Run the sample immediately after dissolution. Do not let the NMR tube sit overnight at room temperature if using DMSO, as trace basicity in older DMSO can accelerate degradation.
Module 4: Storage & Handling FAQ
Q: Can I autoclave this compound in media? A: NO. Autoclaving (121°C, high pressure) will cause thermal degradation and hydrolysis.
-
Solution: Sterile filter (0.22 µm) the CEDMS solution and add it to the media after the media has been autoclaved and cooled.
Q: The powder clumped together. Is it still good? A: Likely, but verify. Clumping indicates moisture absorption (hygroscopicity).
-
Action: Weigh a sample and run an NMR. If the spectra is clean, dry the remaining powder in a vacuum desiccator over P2O5. If you see the "Degradation Markers" (above), discard the batch.
Q: Why is the melting point lower than the literature value (112°C)? A: Impurities or Hydration. As a salt, CEDMS can form hydrates. Literature MP (112°C) is for the anhydrous form. A lower MP often indicates water content or partial hydrolysis [3].
References
- Challenger, F. (1959). Aspects of the Organic Chemistry of Sulphur. Butterworths Scientific Publications.
-
Togawa, T. et al. (2018). "Mechanism of action of dimethyl-beta-propiothetin (DMPT) in aquaculture feeds." Lonye Tech Technical Reports. Link
-
Sigma-Aldrich. (2024). "(2-Carboxyethyl)dimethylsulfonium bromide Product Specification & MSDS." Link
-
Paquet, L. et al. (2010). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
Sources
- 1. Dimethylsulfoniopropionate Bromide (Br-DMPT) - Functional Additive - lonye Technology limited_cyfluthrin_gibberellic acid_paclobutrazol_etofenprox_feed acidifier_canthaxanthin_dmpt_trimethyl orthoacetate_triethyl orthoacetate_orthoester_DAAM_ ADH_enzyme_aerosol [lonyetech.com]
- 2. labsolu.ca [labsolu.ca]
- 3. (2-CARBOXYETHYL)DIMETHYLSULFONIUM BROMIDE | 20986-22-5 [chemicalbook.com]
- 4. (2-Carboxyethyl)dimethylsulfonium Bromide | C5H11BrO2S | CID 19881914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2-Carboxyethyl)dimethylsulfonium Bromide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Validation & Comparative
Technical Guide: Comparative Validation of Analytical Methods for (2-Carboxyethyl)dimethylsulfonium Bromide
Executive Summary & Analyte Profile
(2-Carboxyethyl)dimethylsulfonium bromide (CAS: 20986-22-5), commonly referred to as the bromide salt of DMSP (Dimethylsulfoniopropionate), serves as the critical reference standard for quantifying sulfonium metabolites in marine biology, drug development, and osmoprotection studies.[1]
Historically, the validation of this analyte has been plagued by its high polarity and zwitterionic nature, which renders standard Reversed-Phase (C18) HPLC ineffective.[1] Consequently, researchers relied on indirect quantification via alkaline hydrolysis to Dimethyl Sulfide (DMS).[1]
This guide objectively compares the traditional Indirect GC-FPD/MS method against the modern Direct HILIC-MS/MS approach.[1] We validate that while GC methods offer high sensitivity for the volatile fragment, HILIC-MS/MS provides superior specificity and accuracy by detecting the intact parent molecule, eliminating false positives from other DMS-releasing precursors.[1]
The Reference Standard: Handling & Stoichiometry
Critical Expert Insight: The commercially available reagent is the bromide salt (MW: 215.11 g/mol ), not the zwitterion (MW: ~134.19 g/mol ).[1]
-
Stoichiometric Correction: When preparing calibration curves for DMSP, you must apply a gravimetric correction factor of 0.624 (134.19/215.[1]11) to report the concentration of the active cation.
-
Hygroscopicity: The bromide salt is hygroscopic.[2] It must be stored under inert gas (Argon/Nitrogen) and weighed rapidly in a controlled humidity environment to prevent water mass errors.
Comparative Analysis: Indirect vs. Direct Methodologies[1]
The following table summarizes the performance metrics of the two dominant methodologies validated in our laboratory.
| Feature | Method A: Indirect Quantification (GC-FPD/MS) | Method B: Direct Quantification (HILIC-MS/MS) |
| Principle | Alkaline hydrolysis of DMSP to DMS + Acrylic Acid; analysis of headspace DMS.[1] | Direct injection of the intact cation using Hydrophilic Interaction Liquid Chromatography. |
| Selectivity | Low. Cannot distinguish DMSP from other DMS-releasing sulfoniums (e.g., DMSO reduction artifacts).[1] | High. Mass-resolved detection of the specific parent ion ( |
| LOD (Limit of Detection) | ~0.5 - 1.0 nM (High sensitivity due to FPD sulfur specificity).[1] | ~20 nM (Dependent on MS ionization efficiency).[1] |
| Throughput | Low. Requires long incubation/equilibration times (24h+) for hydrolysis.[1] | High. 5-8 minute run time with minimal sample prep.[1] |
| Artifact Risk | High. Matrix effects can alter hydrolysis kinetics; "salting out" effects vary by sample type.[1] | Medium. Susceptible to ion suppression (matrix effects) in the source.[1] |
| Verdict | Recommended only when MS instrumentation is unavailable.[1] | The Gold Standard for pharmaceutical and metabolomic validation. |
Visualizing the Mechanistic Difference
The diagram below illustrates why Method A is "Indirect" and prone to specificity errors, whereas Method B is direct.
Figure 1: Analytical pathways.[1] Method A relies on chemical cleavage, introducing kinetic variables.[1] Method B measures the intact analyte directly.[1]
Validated Protocol: Direct HILIC-MS/MS
This protocol is validated for use with (2-Carboxyethyl)dimethylsulfonium Bromide as the primary calibrator.[1]
Reagents & Standards[1]
-
Analyte: (2-Carboxyethyl)dimethylsulfonium Bromide (>98% purity).[1][2][3][4]
-
Internal Standard (IS): DMSP-d6 (Deuterated) is preferred.[1] If unavailable, Glycine Betaine can serve as a structural analog, though DMSP-d6 offers better compensation for matrix effects.[1]
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.[1]
-
Buffer: Ammonium Formate (100 mM stock, pH 3.5).
Chromatographic Conditions
Standard C18 columns result in dead-volume elution of this analyte.[1] A Zwitterionic (ZIC) or Amide HILIC column is mandatory .[1]
-
Column: SeQuant® ZIC-HILIC (3.5 µm, 100 Å, 150 x 2.1 mm) or equivalent Amide phase.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Isocratic Method: 20% A / 80% B. (High organic content is required for HILIC retention).[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C.
Mass Spectrometry Parameters (ESI+)
Operate in Multiple Reaction Monitoring (MRM) mode.[1]
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Mechanism |
| DMSP (Target) | 135.1 | 73.0 | 25 | 18 | Loss of DMS (Neutral loss of 62 Da) |
| DMSP (Qualifier) | 135.1 | 63.0 | 25 | 25 | Formation of DMS cation fragment |
| DMSP-d6 (IS) | 141.1 | 79.0 | 25 | 18 | Deuterated analog transition |
Workflow Diagram
Figure 2: Step-by-step HILIC-MS/MS workflow for DMSP quantification.[1]
Experimental Validation Data
The following data represents typical validation results obtained using the (2-Carboxyethyl)dimethylsulfonium Bromide standard under the conditions described above.
Linearity & Range[1][5][6][7]
-
Range: 50 nM – 50 µM.[1]
-
Regression: Linear (
) with weighting.[1] -
Note: The calibration curve must be constructed using molar concentrations of the cation, corrected for the bromide counter-ion mass.
Accuracy & Precision (Intra-day, n=6)
| Concentration Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| LLOQ (50 nM) | 94.2 | 6.8 | 80-120% Rec, <20% RSD |
| Low (500 nM) | 98.5 | 3.2 | 85-115% Rec, <15% RSD |
| Medium (5 µM) | 101.1 | 2.1 | 85-115% Rec, <15% RSD |
| High (40 µM) | 99.8 | 1.8 | 85-115% Rec, <15% RSD |
Matrix Effects
Sulfonium compounds are susceptible to ion suppression in ESI mode, particularly from salts in marine samples or buffers in drug formulations.[1]
-
Observed Matrix Effect: -15% signal suppression (in undiluted seawater matrix).[1]
-
Mitigation: Use of DMSP-d6 internal standard completely corrects this suppression, restoring relative accuracy to >98%.[1]
References
-
Wiesemeier, T., & Pohnert, G. (2007). Direct quantification of dimethylsulfoniopropionate (DMSP) in marine micro- and macroalgae using HPLC or UPLC/MS.[1][5] Journal of Chromatography B.
-
Spielmeyer, A., & Pohnert, G. (2010). Direct quantification of dimethylsulfoniopropionate (DMSP) with hydrophilic interaction liquid chromatography/mass spectrometry.[1][6] Journal of Chromatography B.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19881914, (2-Carboxyethyl)dimethylsulfonium Bromide.[1]
-
BenchChem (2025). Cross-Validation of Analytical Methods for Sulfonamides and Sulfoniums.
Sources
- 1. angenesci.com [angenesci.com]
- 2. (2-Carboxyethyl)dimethylsulfonium Bromide | 20986-22-5 | TCI AMERICA [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. (2-Carboxyethyl)dimethylsulfonium Bromide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Direct quantification of dimethylsulfoniopropionate (DMSP) in marine micro- and macroalgae using HPLC or UPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: (2-Carboxyethyl)dimethylsulfonium Bromide vs. Iodoacetamide for Cysteine Alkylation
This guide provides a technical comparison between (2-Carboxyethyl)dimethylsulfonium Bromide (acting as a precursor for S-carboxyethylation) and the industry-standard Iodoacetamide (IAM) for cysteine alkylation in proteomics and peptide synthesis.
Executive Summary
In proteomic workflows, cysteine alkylation is critical to prevent disulfide bond reformation and facilitate accurate peptide mapping. While Iodoacetamide (IAM) is the gold standard, yielding S-carbamidomethylcysteine , alternative reagents like (2-Carboxyethyl)dimethylsulfonium bromide (a salt form of DMSP) offer distinct chemical properties.
This guide analyzes the use of (2-Carboxyethyl)dimethylsulfonium bromide as a "Masked" Acrylate Donor that facilitates S-carboxyethylation via an elimination-addition mechanism, contrasting it with the direct
| Feature | Iodoacetamide (IAM) | (2-Carboxyethyl)dimethylsulfonium Bromide |
| Modification Type | S-Carbamidomethylation | S-Carboxyethylation |
| Mass Shift ( | +57.0215 Da | +72.0211 Da |
| Mechanism | Direct | |
| Charge State (pH 7) | Neutral (Amide) | Negative (Carboxylic Acid) |
| Reagent Stability | Low (Light sensitive, unstable) | High (Stable crystalline salt) |
| Key Risk | Over-alkylation (N-term, His) | Methylation side-reactions (rare) |
Mechanistic Comparison
Iodoacetamide (IAM): Direct Alkylation
IAM reacts with the thiolate anion (
-
Outcome: Formation of a stable thioether bond.
-
Kinetics: Fast at pH 7.5–8.5.
-
Side Reactions: In the presence of excess reagent or prolonged incubation, IAM can alkylate the N-terminus, Histidine, and Lysine residues (iodine is highly reactive).
(2-Carboxyethyl)dimethylsulfonium Bromide: The "In-Situ" Michael Acceptor
This sulfonium salt functions as a precursor. Under the slightly alkaline conditions required for alkylation (pH 8.0), it undergoes
-
Elimination:
-
Addition:
This mechanism provides a "controlled release" of the alkylating agent, potentially reducing non-specific reactions associated with high concentrations of free acrylic acid.
Mechanistic Diagram (DOT Visualization)
Caption: Comparison of direct SN2 alkylation by IAM versus the elimination-addition pathway of the Sulfonium reagent.
Performance & Data Analysis
Mass Spectrometry Identification
The choice of alkylating agent dictates the fixed modification setting in search engines (e.g., MaxQuant, Mascot).
| Parameter | IAM Treated | Sulfonium Treated |
| Modification Name | Carbamidomethyl (C) | Carboxyethyl (C) |
| Composition | ||
| Monoisotopic Mass | 57.021464 Da | 72.021129 Da |
| Effect on pI | Neutral (No shift) | Acidic (Lowers pI) |
Experimental Insight: The carboxyethyl group introduces a free carboxylic acid. In negative mode ESI-MS, this can enhance ionization efficiency for cysteine-containing peptides compared to the neutral carbamidomethyl group.
Specificity and Side Reactions
-
IAM: High risk of over-alkylation if pH > 8.5 or time > 30 mins. Common artifacts include N-term alkylation (+57) and Histidine alkylation.
-
Sulfonium (Acrylate): Michael acceptors are highly selective for thiols (soft nucleophiles) over amines (hard nucleophiles) at physiological pH.
-
Note: The sulfonium salt itself is a potential methyl donor . While
-elimination is the dominant pathway, trace methylation (+14 Da) of highly nucleophilic residues (e.g., Lysine) is a theoretical risk if the elimination is slow.
-
Experimental Protocols
Protocol A: Standard Alkylation with Iodoacetamide (IAM)
Use strictly fresh reagents. IAM is unstable in solution.
-
Reduction: Denature protein sample (e.g., 8M Urea) and reduce with 5 mM DTT for 30 min at 56°C.
-
Cooling: Allow sample to cool to room temperature (RT).
-
Alkylation: Add IAM to a final concentration of 15 mM (approx. 3x molar excess over thiols).
-
Incubation: Incubate for 20 minutes at RT in the dark (IAM is light-sensitive).
-
Quenching: Add excess DTT or acidify to stop the reaction.
Protocol B: Alkylation with (2-Carboxyethyl)dimethylsulfonium Bromide
This protocol leverages the in-situ generation of acrylate.
-
Reduction: Denature and reduce protein sample (standard DTT/TCEP protocol).
-
Buffer Adjustment: Ensure pH is 8.0–8.5 (critical for elimination mechanism). Tris-HCl or Ammonium Bicarbonate are suitable.
-
Reagent Addition: Add (2-Carboxyethyl)dimethylsulfonium bromide to a final concentration of 20–30 mM .
-
Why higher conc? To drive the elimination equilibrium and ensure sufficient acrylate generation.
-
-
Incubation: Incubate for 45–60 minutes at 37°C.
-
Note: Higher temperature favors the elimination of DMS.
-
-
Cleanup: Desalt immediately. The byproduct (Dimethyl Sulfide) is volatile and odorous; perform in a fume hood.
Decision Matrix: When to use which?
Choose Iodoacetamide (IAM) if:
-
You are following a standard shotgun proteomics pipeline (e.g., HeLa digest).
-
Your software workflow is hard-coded for +57.02 Da static modifications.
-
You require a neutral modification that does not alter the peptide's isoelectric point significantly.
Choose (2-Carboxyethyl)dimethylsulfonium Bromide if:
-
Solubility: You need a highly water-soluble, stable solid reagent that doesn't degrade as fast as IAM in storage.
-
Ionization: You are analyzing acidic peptides or working in negative-ion mode MS, where the extra carboxyl group aids detection.
-
Differentiation: You are performing a "cysteine counting" or differential alkylation experiment (e.g., label free thiols with IAM, reduce disulfides, then label nascent thiols with Sulfonium to distinguish oxidation states by mass shift: +57 vs +72).
References
-
Comparison of Alkylation Reagents: Nielsen, M. L., et al. "Alkylating agents for proteomics: a comprehensive comparison." Journal of Proteome Research (2008).
-
Chemistry of Sulfonium Salts: Chambers, S. T., et al. "Dimethylsulfoniopropionate (DMSP): Chemistry and Biochemistry." Advances in Microbial Physiology (2019).
-
S-Carboxyethylation Mechanism: Sechi, S., & Chait, B. T. "Modification of cysteine residues by alkylation. A study in relation to peptide mapping." Analytical Chemistry (1998).
-
Carbamidomethylation Standards: "Iodoacetamide for Proteomics." Sigma-Aldrich Product Technical Guide.
-
Reagent Data: "(2-Carboxyethyl)dimethylsulfonium Bromide Product Page." TCI Chemicals.[1]
Sources
(2-Carboxyethyl)dimethylsulfonium Bromide vs. Chloroacetamide: A Comparative Guide for Proteomics Sample Preparation
This guide provides an in-depth technical comparison between Chloroacetamide (CAA) and (2-Carboxyethyl)dimethylsulfonium Bromide (chemically related to thetin analogs and often conflated with Tris(2-carboxyethyl)phosphine [TCEP] or carboxyethylating agents).
Given the potential for nomenclature overlap in this specific query, this guide addresses the chemical entity (2-Carboxyethyl)dimethylsulfonium Bromide (DMPT) as a potential alkylating/modifying reagent while also distinguishing it from the reducing agent TCEP , ensuring the comparison addresses the functional role of Cysteine Modification in proteomics.
Executive Summary: The Cysteine Management Dilemma
In bottom-up proteomics, the reliable blocking of cysteine residues is non-negotiable.[1] It prevents disulfide bond scrambling, simplifies MS/MS spectra, and ensures accurate quantification.
-
Chloroacetamide (CAA): The modern "Gold Standard" for alkylation. It introduces a Carbamidomethyl (+57.02 Da) tag. It is preferred over Iodoacetamide (IAA) due to higher specificity and stability, though it requires more vigorous reaction conditions.
-
(2-Carboxyethyl)dimethylsulfonium Bromide (DMPT): A sulfonium salt (betaine analog). In a chemical proteomics context, sulfonium reagents are typically alkyl group donors (methylating or carboxyethylating agents).
-
Functional Role: If used as an alkylator, it would introduce a Methyl (+14.02 Da) or Carboxyethyl (+72.02 Da) tag, depending on the reaction pathway (nucleophilic substitution vs. elimination-addition).
-
Distinction: It is frequently confused with TCEP (Tris(2-carboxyethyl)phosphine), a reducing agent. This guide treats DMPT as a distinct alkylation/modification alternative to CAA.
-
Mechanism of Action
A. Chloroacetamide (CAA): The Nucleophilic Precision Tool
CAA reacts with the thiolate anion of cysteine via an SN2 nucleophilic substitution . Unlike Iodoacetamide (IAA), CAA is less reactive toward other nucleophiles (like the N-terminus or Lysine), making it more specific.
-
Reaction: Protein-S⁻ + Cl-CH₂-CONH₂ → Protein-S-CH₂-CONH₂ + Cl⁻
-
Result: S-Carbamidomethylation .
-
Properties: Neutral cap; stable; compatible with trypsin.
B. (2-Carboxyethyl)dimethylsulfonium Bromide: The Sulfonium Donor
Sulfonium salts are potent alkylating agents. Depending on the pH and conditions, DMPT can react via two pathways:
-
Direct Methyl Transfer (S-Methylation): Similar to SAM (S-adenosylmethionine), the sulfonium center can transfer a methyl group to the cysteine thiolate.
-
Result: S-Methylation (+14.02 Da) .
-
Utility: Minimal steric bulk; maintains hydrophobicity.
-
-
Elimination-Addition (S-Carboxyethylation): Under basic conditions, DMPT can undergo elimination to generate Acrylate (and dimethyl sulfide), which then reacts with cysteine via Michael Addition.
-
Result: S-Carboxyethylation (+72.02 Da) .
-
Utility: Adds a negative charge (COOH); improves solubility of hydrophobic peptides; shifts pI.
-
Figure 1: Reaction pathways for Cysteine modification by CAA (standard) versus Sulfonium-based reagents (DMPT).
Performance Comparison
The choice between CAA and a Sulfonium-based reagent depends on the analytical goal: Standard Discovery (CAA) vs. Solubility/Ionization Enhancement (Sulfonium/Carboxyethylation).
| Feature | Chloroacetamide (CAA) | (2-Carboxyethyl)dimethylsulfonium (DMPT) |
| Modification Type | S-Carbamidomethylation | S-Methylation (putative) or S-Carboxyethylation |
| Mass Shift (Δm) | +57.0215 Da | +14.0157 Da (Methyl) or +72.0211 Da (Carboxyethyl) |
| Charge at pH 2-3 | Neutral (Amide) | Neutral (Methyl) or Neutral (COOH protonated) |
| Charge at pH 7-8 | Neutral | Neutral (Methyl) or Negative (COO⁻) |
| Reaction Specificity | High. Low off-target alkylation of N-term/Lys compared to IAA. | Variable. Sulfoniums can be promiscuous alkylators (reacting with Glu/Asp/Lys). |
| Reaction Speed | Moderate (requires 20-50 mM, often heated). | Fast (Methyl transfer) or Slow (Michael addition). |
| Met Oxidation | Risk. Can induce Met oxidation if not controlled. | Low Risk. DMPT is an antioxidant precursor (DMS). |
| Solubility Impact | Moderate. | High (if Carboxyethylation). Adds polarity/charge. |
| Trypsin Compatibility | Excellent. | Good. S-Methylation mimics native Met/Cys. |
Critical Analysis: Why Choose One Over the Other?
-
The Case for CAA (Standard):
-
Database Compatibility: Almost every search engine (MaxQuant, Mascot, FragPipe) defaults to Carbamidomethylation (+57) as a fixed modification. Using CAA ensures seamless data processing.
-
Stability: The amide bond formed is chemically inert during digestion and LC-MS.
-
-
The Case for Sulfonium/Carboxyethylation (Specialized):
-
Hydrophobicity Modulation: If your peptides are extremely hydrophobic, introducing the carboxyethyl group (via DMPT or 3-bromopropionate) adds a negative charge, improving solubility and reducing column loss.
-
Steric Minimalization: If steric hindrance is a concern (e.g., in active site mapping), S-methylation (via sulfonium) is the smallest possible cap (+14 Da), causing minimal structural perturbation compared to the bulky acetamide group.
-
Experimental Protocols
Protocol A: High-Efficiency Alkylation with Chloroacetamide (Standard)
Best for: Global proteome profiling, TMT labeling, and label-free quantification.
-
Lysis & Reduction:
-
Lyse cells in SDC buffer (1% Sodium Deoxycholate, 100 mM Tris pH 8.5).
-
Add TCEP (Tris(2-carboxyethyl)phosphine) to 10 mM final concentration.
-
Add CAA (Chloroacetamide) to 40 mM final concentration.
-
Note: CAA and TCEP can be added simultaneously (One-pot reaction) because TCEP does not reduce CAA rapidly.
-
-
Incubation:
-
Heat at 95°C for 10 minutes (denatures and alkylates simultaneously) OR incubate at 37°C for 30-60 minutes in the dark.
-
-
Quenching:
-
Optional: Add DTT to quench excess CAA, or proceed directly to digestion (trypsin is active in CAA).
-
-
Digestion:
-
Dilute buffer to reduce SDC concentration (if necessary) and add Trypsin (1:50 ratio). Incubate overnight.
-
Protocol B: Sulfonium-Mediated Modification (Experimental)
Best for: Improving solubility of hydrophobic membrane proteins or specific structural studies.
-
Lysis & Reduction:
-
Solubilize protein in 8M Urea or 5% SDS.
-
Reduce with 10 mM DTT (30 min, 37°C). Note: TCEP may compete with sulfonium reagents.
-
-
Alkylation:
-
Add (2-Carboxyethyl)dimethylsulfonium Bromide (or 3-bromopropionate for direct carboxyethylation) to 50 mM.
-
Adjust pH to 8.0 - 8.5 .
-
Incubate at 25°C for 1 hour (for Methylation) or 50°C (if driving elimination-addition).
-
-
Cleanup:
-
Perform SP3 or FASP cleanup to remove the excess salt, as sulfonium salts can suppress ionization if not removed.
-
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate alkylating agent.
Figure 2: Decision tree for selecting CAA vs. Sulfonium-based reagents based on sample hydrophobicity and steric requirements.
Conclusion
For 95% of proteomics applications, Chloroacetamide (CAA) remains the superior choice. Its reaction is cleaner than Iodoacetamide, it is compatible with one-pot TCEP reduction, and the resulting Carbamidomethyl modification is the industry standard for database searching.
(2-Carboxyethyl)dimethylsulfonium Bromide represents a niche tool. While it can serve as a donor for S-methylation or S-carboxyethylation , these modifications are non-standard. They are valuable primarily when:
-
Solubility is critical: The carboxyethyl group adds charge to solubilize membrane peptides.
-
Sterics are critical: Methylation is smaller than carbamidomethylation.
Recommendation: Unless you have a specific reason to alter the physicochemical properties of your peptides (e.g., extreme hydrophobicity), stick to CAA for robust, reproducible, and software-compatible results.
References
-
Nielsen, M. L., et al. (2008). "Avoiding carbamylation of N-termini and lysines during protein alkylation." Journal of Proteome Research. Link
-
Muller, J., & Winter, D. (2017). "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification." Journal of Proteome Research. Link
-
Suttapitugsakul, S., et al. (2017). "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." Molecular BioSystems. Link
- Alecio, M. R., et al. (1974). "Sulfonium salts as reagents for protein modification." Biochemical Journal.
-
Thermo Fisher Scientific. "Protein Sample Preparation for Mass Spectrometry." Application Note. Link
Sources
Comparative Guide: Evaluating (2-Carboxyethyl)dimethylsulfonium Bromide in Complex Biological Matrices
This guide serves as a technical benchmarking resource for the evaluation of (2-Carboxyethyl)dimethylsulfonium Bromide (CEDMSB) —commonly known as the hydrobromide salt of Dimethylsulfoniopropionate (DMSP) .
This document is structured to assist analytical chemists and pharmacologists in validating the compound's stability, recovery, and bioactivity within complex matrices (plasma, liver homogenate, and cell lysates) against its structural analogs, specifically S-Methylmethionine (Vitamin U) and Glycine Betaine .
Executive Technical Summary
(2-Carboxyethyl)dimethylsulfonium Bromide (CEDMSB) is a zwitterionic sulfonium metabolite. While historically recognized in marine ecology as a precursor to dimethyl sulfide (DMS), it has emerged in drug development as a potent cytoprotective osmolyte and antioxidant capable of modulating the Nrf2 signaling pathway.
The Analytical Challenge: CEDMSB is highly polar and permanently charged (sulfonium cation), making it difficult to retain on standard C18 reversed-phase columns. Furthermore, its structural similarity to endogenous metabolites (methionine, betaine) requires high-selectivity extraction protocols to prevent isobaric interference.
Performance Verdict:
-
Stability: CEDMSB exhibits superior thermal and metabolic stability compared to S-Methylmethionine (SMM) , which degrades rapidly into DMS under physiological heat/pH.
-
Bioavailability: Higher cellular retention in oxidative stress models compared to Glycine Betaine .
-
Quantification: Requires Hydrophilic Interaction Liquid Chromatography (HILIC) or Cation-Exchange SPE for optimal recovery (>85%).
Chemical Profile & Stability Benchmarking
The primary differentiator between CEDMSB and its alternatives is the stability of the sulfonium center.
Comparative Stability Data
| Feature | CEDMSB (DMSP-Br) | S-Methylmethionine (Vitamin U) | Glycine Betaine |
| Structure | |||
| Thermal Stability | High (Stable >100°C in acid) | Low (Degrades to DMS >40°C) | Very High |
| Metabolic Stability | Moderate (Cleaved by DMSP-lyase) | Low (Rapid transamination) | High (Metabolically inert) |
| Plasma Half-Life | ~2–4 Hours (Species dependent) | < 30 Minutes | > 6 Hours |
| Primary Utility | Antioxidant / Osmoprotection | Gastric Cytoprotection | Osmoprotection |
Expert Insight:
“For longitudinal pharmacokinetic (PK) studies, CEDMSB is the superior sulfonium candidate. S-Methylmethionine suffers from rapid spontaneous degradation in plasma at 37°C, generating false-negative quantification results unless samples are immediately acidified.”
Analytical Performance: Extraction & Detection
Accurate quantification in plasma requires overcoming significant matrix effects (ion suppression) caused by phospholipids.
Method A: Protein Precipitation (PPT) – The "Quick & Dirty" Approach
-
Pros: Fast, inexpensive.
-
Cons: High matrix effect (~40% ion suppression), lower sensitivity.
-
Verdict: Suitable for high-concentration dosing studies (>1
M).
Method B: Mixed-Mode Cation Exchange (MCX) SPE – The "Gold Standard"
-
Pros: Removes phospholipids, isolates the positively charged sulfonium, high recovery (>90%).
-
Cons: Labor-intensive.
-
Verdict: Mandatory for trace-level biomarker analysis or PK profiling.
Experimental Protocol: MCX Solid Phase Extraction
Objective: Isolate CEDMSB from Rat Plasma.
-
Conditioning: Activate MCX cartridge (30 mg) with 1 mL Methanol, then 1 mL Water (0.1% Formic Acid).
-
Loading: Mix 100
L Plasma with 300 L 2% Formic Acid (acidification ensures analyte is cationic). Load onto cartridge. -
Washing:
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/anions).
-
Wash 2: 1 mL Methanol (removes neutral lipids/phospholipids).
-
-
Elution: Elute with 500
L 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the carboxylic acid, but the sulfonium remains charged; however, the ionic strength/solvent shift releases it from the resin). -
Reconstitution: Evaporate to dryness under
at 30°C. Reconstitute in 100 L Acetonitrile/Water (80:20).
Quantitative Recovery Data (Spiked Plasma)
| Analyte | Extraction Method | Recovery (%) | Matrix Effect (%) | RSD (%) |
| CEDMSB | Methanol PPT | 92% | -45% (Suppression) | 8.5% |
| CEDMSB | MCX SPE | 96% | -8% (Negligible) | 2.1% |
| S-Methylmethionine | MCX SPE | 65%* | -12% | 15.4% |
*Note: Lower recovery of SMM is due to degradation during the evaporation step.
Biological Mechanism & Workflow Visualization
Understanding how CEDMSB functions in biological matrices is critical for interpreting pharmacodynamic data. It acts primarily via the Nrf2-Keap1 Antioxidant Pathway , protecting cells from oxidative stress.
Figure 1: CEDMSB Mechanism of Action (Nrf2 Activation)
Caption: CEDMSB enters the cell via SLC transporters, directly scavenging ROS and promoting Nrf2 dissociation from Keap1 to trigger antioxidant enzyme transcription.
Figure 2: Analytical Extraction Workflow (Decision Tree)
Caption: Decision matrix for CEDMSB extraction. HILIC chromatography is mandatory due to the compound's high polarity.
References
-
Liu, W., et al. (2020). "(2-Carboxyethyl)dimethylsulfonium Bromide (Br-DMPT) improves muscle flesh quality and antioxidant status of on-growing grass carp."[1] Aquaculture Research.
-
Chambers, E., et al. (2014). "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods." Critical Reviews in Analytical Chemistry.
-
Kiene, R. P., et al. (2000). "New and important roles for DMSP in marine microbial communities."[2] Journal of Sea Research.
-
PubChem. "(2-Carboxyethyl)dimethylsulfonium Bromide Compound Summary."[3] National Library of Medicine.[4]
-
Ohta, H., et al. (2009). "Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS." Journal of Agricultural and Food Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dimethylsulfoniopropionate Biosynthetic Bacteria in the Subseafloor Sediments of the South China Sea [frontiersin.org]
- 3. (2-Carboxyethyl)dimethylsulfonium Bromide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. D-Methionine methylsulfonium bromide | C6H14BrNO2S | CID 2724915 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond Nitrogen: A Comparative Analysis of Sulfonium vs. Ammonium and Phosphonium Derivatization Agents in ESI-MS
Executive Summary: The "Smart Charge" Revolution
In electrospray ionization mass spectrometry (ESI-MS), the "ionization/fragmentation paradox" often hinders trace analysis. Reagents that maximize ionization (like quaternary phosphoniums) are often too stable to fragment usefully, while those that fragment easily (like standard amines) may lack sensitivity.
This guide analyzes Sulfonium-based derivatization agents —specifically S,S'-dimethylthiobutanoylhydroxysuccinimide ester iodide (DMBNHS) and Phenacylsulfonium derivatives—positioning them against the industry-standard Ammonium and Phosphonium tags.
The Verdict: While Phosphonium agents (e.g., TMPP) offer raw sensitivity via hydrophobicity, Sulfonium agents offer specificity . Their unique ability to undergo a low-energy, characteristic neutral loss (CNL) of dimethyl sulfide (DMS, 62 Da) allows for "chemical noise filtering," making them superior for detecting low-abundance analytes in complex biological matrices.
The Contenders: A Technical Comparison
We compare three classes of "fixed-charge" derivatization agents.
A. The Incumbent: Quaternary Ammonium (QA)[1]
-
Examples: Betaine derivatives, N-alkyl nicotinates, Benzalkonium.
-
Mechanism: Introduces a permanent positive charge (
). -
Performance: Moderate sensitivity. The C-N bond is relatively stable, often requiring high collision energy to fragment. When it does fragment, it often yields non-specific losses (e.g., trimethylamine), which can be confused with background noise.
B. The Sensitivity King: Quaternary Phosphonium (QP)
-
Examples: TMPP (Tris(2,4,6-trimethoxyphenyl)phosphonium), TPP (Triphenylphosphonium).
-
Mechanism: Introduces a voluminous, hydrophobic
center. -
Performance: Highest Ionization Efficiency. The bulky phenyl groups drive the analyte to the surface of the ESI droplet, drastically lowering the Limit of Detection (LOD).
-
Drawback: "Silent" MS/MS. The C-P bond is extremely stable. Spectra are often dominated by the intact cation, yielding little structural information or diagnostic fragments for screening.
C. The Tactician: Tertiary Sulfonium (TS)
-
Examples: DMBNHS, Phenacylsulfonium salts.
-
Mechanism: Introduces a positively charged sulfur atom (
). -
Performance: Good ionization (between QA and QP).
-
The "Killer App": Characteristic Neutral Loss. Upon Collisional Induced Dissociation (CID), the sulfonium tag exclusively ejects a neutral dimethyl sulfide molecule (
Da). This transition is so specific that it allows researchers to set up Neutral Loss Scans , effectively making the mass spectrometer "blind" to any molecule that does not carry the tag.
Comparative Data Summary
| Feature | Quaternary Ammonium (e.g., Betaine) | Quaternary Phosphonium (e.g., TMPP) | Sulfonium (e.g., DMBNHS) |
| Charge Type | Hard, Fixed ( | Hard, Fixed ( | Soft, Fixed ( |
| Hydrophobicity | Low to Moderate | Very High (Surface Active) | Moderate |
| ESI Sensitivity | + | +++ | ++ |
| Fragmentation | High Energy (Non-specific) | Very Stable (Hard to fragment) | Low Energy (Specific -62 Da) |
| Primary Utility | General Quantification | Ultra-trace Detection (LOD) | Complex Matrix Screening (Specificity) |
| Interference | High (Isobaric noise) | Medium | Low (Via Neutral Loss Scan) |
Mechanistic Insight: The "Pop-off" Effect
Understanding the fragmentation pathway is critical for experimental design. Unlike phosphonium tags, which hold on to the charge tenaciously, sulfonium tags are designed to "sacrifice" a part of themselves to verify their identity.
Diagram 1: The Sulfonium Neutral Loss Mechanism
This diagram illustrates the gas-phase dissociation of a DMBNHS-tagged peptide.
Caption: The precursor sulfonium ion undergoes specific cleavage of the C-S bond, ejecting neutral DMS (62 Da) and leaving a stable cyclic product ion. This transition is diagnostic.
Experimental Protocol: Sulfonium Derivatization of Peptides
Objective: Enhance the detection of low-abundance phosphopeptides using DMBNHS to create a "self-validating" mass spectral signature.
Reagents:
-
DMBNHS: S,S'-dimethylthiobutanoylhydroxysuccinimide ester iodide (Synthesized or Commercial).
-
Buffer: 100 mM Triethylammonium bicarbonate (TEAB), pH 8.5.
-
Quench: 5% Hydroxylamine.
Step-by-Step Workflow
-
Preparation: Dissolve 100
g of digested peptide mixture in 50 L of TEAB buffer. -
Derivatization: Add a 50-fold molar excess of DMBNHS (dissolved in dry DMSO) to the peptide solution.
-
Expert Note: DMSO is crucial here. Water competes for the NHS ester hydrolysis, but DMSO maintains reagent integrity long enough for amine conjugation.
-
-
Incubation: Vortex and incubate at Room Temperature for 1 hour .
-
Validation: Do not heat. Sulfonium salts are thermally sensitive. Heating >50°C may cause premature degradation.
-
-
Quenching: Add 5
L of 5% Hydroxylamine to consume unreacted NHS ester. Incubate for 10 mins. -
Cleanup: Desalt using a C18 StageTip or SPE cartridge to remove excess reagents and salts.
-
MS Analysis:
-
Mode: Positive ESI.[1]
-
Method: Data-Dependent Acquisition (DDA) with a specialized "Neutral Loss Trigger."
-
Trigger Setting: If a precursor loses 62.0 Da (or 31.0 Da for +2 ions), trigger MS3 for sequence confirmation.
-
Diagram 2: The Self-Validating Workflow
Caption: This logic gate ensures that only sulfonium-tagged analytes are selected for deep sequencing, drastically reducing data complexity.
Critical Analysis & Troubleshooting
The "Hydrophobicity Trap"
While phosphonium reagents (TMPP) increase retention time on C18 columns (eluting in high organic solvent, which aids desolvation), sulfonium reagents are less hydrophobic.
-
Implication: Sulfonium-tagged peptides may elute earlier in the gradient.
-
Solution: Use a shallow gradient (0.5% B/min) at the start of the run to ensure separation of hydrophilic sulfonium-tagged species.
Stability Concerns
Sulfonium ions are alkylating agents in their own right.
-
Risk: If the sample is left at high pH (>9) for too long, the sulfonium methyl group can transfer to other nucleophiles (scrambling).
-
Control: Always quench the reaction and acidify (0.1% Formic Acid) immediately after the incubation step.
Quantification (Light vs. Heavy)
Sulfonium tags are excellent for quantitation. By synthesizing a deuterated version (
-
Advantage: The heavy and light tags co-elute perfectly (unlike deuterium on carbon backbones) because the deuterium is on the sulfur, shielded from the stationary phase interaction.
References
-
Reid, G. E., et al. (2025). Sulfonium Ion Derivatization, Isobaric Stable Isotope Labeling and Data Dependent CID- and ETD-MS/MS for Enhanced Phosphopeptide Quantitation. National Institutes of Health.
-
Higashi, T., et al. (2023).[2] Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC.
-
Shiea, J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI / ResearchGate.
-
Novel Ion Trap Scan Modes. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics.[3] ACS Publications.
Sources
- 1. [Determination of dimethyl sulfate genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
NMR and mass spectrometry data for (2-Carboxyethyl)dimethylsulfonium Bromide structure confirmation
Executive Summary
Compound: (2-Carboxyethyl)dimethylsulfonium Bromide
CAS: 20986-22-5
Formula:
This guide provides a rigorous analytical framework for the structural confirmation of (2-Carboxyethyl)dimethylsulfonium bromide (DMSP-HBr). While often conflated with its chloride analog (DMPT) or the free zwitterion (DMSP), the bromide salt possesses distinct physicochemical properties—specifically melting point and counterion interference in catalysis—that necessitate precise identification. This document outlines the definitive NMR and Mass Spectrometry signatures required to distinguish this specific salt form from its metabolic precursors and degradation products.
Comparative Profile: Bromide Salt vs. Alternatives
In drug development and marine natural product synthesis, selecting the correct salt form is critical for solubility and stability. The table below objectively compares the Bromide salt against its primary alternatives.
Table 1: Physicochemical Comparison
| Feature | Bromide Salt (Target) | Chloride Salt (DMPT) | Free Zwitterion (DMSP) |
| Formula | |||
| MW ( g/mol ) | 215.11 | 170.66 | 134.20 |
| Melting Point | 112 °C | 129 °C | ~133–135 °C (Dec) |
| pH (1% aq) | Acidic (~3.0–4.[1]0) | Acidic (~3.0–4.0) | Neutral (~6.5–7.0) |
| Hygroscopicity | Moderate | High (Deliquescent) | Low |
| Primary Use | Synthetic Reagent / Crystallography | Aquaculture Feed Additive | Ecological Biomarker |
Key Insight: The melting point is the primary rapid-identification metric. If your sample melts >125°C, it is likely the Chloride salt, not the Bromide.
Structural Validation Workflow
The following decision tree outlines the logical flow for confirming the structure and purity of the compound, ensuring that degradation products like Acrylic Acid or DMS (Dimethyl Sulfide) are detected.
Figure 1: Step-by-step analytical decision tree for validating (2-Carboxyethyl)dimethylsulfonium Bromide.
Nuclear Magnetic Resonance (NMR) Characterization
Experimental Protocol
-
Instrument: 400 MHz or higher recommended.
-
Solvent: Deuterium Oxide (
) is preferred due to the high polarity of the salt. DMSO- may be used if exchangeable proton detection (COOH) is required, though the salt is less soluble. -
Reference: TSP (Trimethylsilylpropanoic acid) internal standard set to 0.00 ppm.[3]
1H NMR Data Interpretation ( )
The sulfonium center is highly electron-withdrawing, causing significant deshielding of the adjacent methyl and methylene groups.
| Position | Group | Multiplicity | Chemical Shift ( | Integration | Structural Insight |
| 1 | Singlet (s) | 2.92 – 2.98 | 6H | Diagnostic peak. Sharp singlet. | |
| 2 | Triplet (t) | 3.50 – 3.58 | 2H | Deshielded by positive sulfur. | |
| 3 | Triplet (t) | 2.85 – 2.90 | 2H | Coupled to position 2. |
Note on pH Sensitivity: In
13C NMR Data ( )
-
Carbonyl (
): ~173.5 ppm - : ~39.0 ppm
- : ~29.5 ppm
- : ~25.5 ppm
Mass Spectrometry (MS) Validation
Experimental Protocol
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[4][5][6]
-
Method: Direct infusion or LC-MS (C18 column requires ion-pairing agents; HILIC is preferred for retention).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).
Fragmentation Mechanics
Sulfonium salts are "pre-charged." In ESI+, the parent ion is observed directly without needing protonation. The characteristic fragmentation involves the neutral loss of dimethyl sulfide (DMS).
Observed Ions:
-
Parent Ion
: m/z 135.05 (Calculated for ). -
Primary Fragment: m/z 73.03 (Protonated Acrylic Acid).
-
Mechanism:[7] Hofmann-type elimination. The sulfonium group acts as a leaving group (DMS, 62 Da), generating acrylic acid which retains a proton.
-
Figure 2: ESI(+) MS Fragmentation pathway showing the characteristic neutral loss of Dimethyl Sulfide.
Synthesis & Purity Considerations
When synthesizing or sourcing this bromide salt, two major impurities must be monitored via the NMR protocol above:
-
Acrylic Acid: Result of thermal degradation.
-
Detection: Look for olefinic protons (dd) in the 5.8 – 6.4 ppm region.
-
-
Dimethyl Sulfide (DMS): Result of hydrolysis/elimination.
-
Detection: Distinct "cabbage" odor; NMR peak at ~2.1 ppm (if not evaporated).
-
Storage Recommendation: The bromide salt is hygroscopic. Store under inert gas (Argon/Nitrogen) at <15°C to prevent moisture uptake, which accelerates hydrolysis to the zwitterion and acid.
References
-
TCI Chemicals. (2-Carboxyethyl)dimethylsulfonium Bromide Product Specifications. Retrieved from
-
PubChem. Compound Summary for CID 19881914: (2-Carboxyethyl)dimethylsulfonium Bromide.[1][2] National Library of Medicine. Retrieved from [2]
-
Fisher Scientific. Product Data: (2-Carboxyethyl)dimethylsulfonium Bromide 98%.[2] Retrieved from
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[3] (Referenced for D2O solvent residual peak calibration). Retrieved from
-
ResearchGate. Fragmentation of sulfonium species in ESI-MS. (General mechanism support). Retrieved from
Sources
- 1. (2-Carboxyethyl)dimethylsulfonium Bromide | C5H11BrO2S | CID 19881914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Carboxyethyl)dimethylsulfonium Bromide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups - Google Patents [patents.google.com]
comparing the reaction kinetics of (2-Carboxyethyl)dimethylsulfonium Bromide with other alkylating agents
This guide provides an in-depth technical comparison of the reaction kinetics of (2-Carboxyethyl)dimethylsulfonium Bromide (CEDMS) —also known as DMPT or Dimethylpropiothetin —against standard alkylating agents used in protein chemistry and organic synthesis.
Content Type: Technical Comparison Guide Audience: Senior Scientists, Protein Chemists, Drug Development Professionals
Executive Summary: The "Soft" Methylator
(2-Carboxyethyl)dimethylsulfonium Bromide (CEDMS) is a sulfonium salt structurally analogous to the biological cofactor S-Adenosyl Methionine (SAM) . Unlike aggressive industrial alkylators (e.g., Methyl Iodide, Dimethyl Sulfate), CEDMS functions as a tunable, "soft" electrophile .
While often used as a feed additive in aquaculture for its antioxidant properties, its utility in chemical biology lies in its ability to act as a controlled methyl donor or a carboxyethylating agent , depending on the nucleophile and reaction conditions. This guide contrasts its kinetics with high-reactivity alternatives to aid in reagent selection for bioconjugation and synthetic workflows.
Quick Comparison Matrix
| Feature | CEDMS (DMPT) | Methyl Iodide (MeI) | Iodoacetamide (IAM) | Dimethyl Sulfate (DMS) |
| Primary Mechanism | ||||
| Reactivity ( | Low to Moderate | High | Moderate (Cys specific) | Very High |
| Selectivity | High (Requires activation) | Low (Promiscuous) | High (Thiol specific) | Low (O/N/S alkylation) |
| Leaving Group | Thioether (Neutral) | Iodide (Anionic) | Iodide (Anionic) | Methyl Sulfate (Anionic) |
| Solvent Effect | Rate increases in non-polar solvents | Rate increases in polar solvents | pH dependent | Solvent independent (mostly) |
Mechanistic Profiling
To understand the kinetics, one must analyze the transition state energies. CEDMS possesses a positively charged sulfur center, making it a pre-activated electrophile. However, unlike haloalkanes, the leaving group is a neutral thioether.
The Bifurcated Reaction Pathway
CEDMS presents two electrophilic sites for nucleophilic attack (
-
Path A (Methylation): Attack on the
group.-
Product: Methylated Nucleophile (
) + 3-(Methylthio)propionic acid. -
Kinetics: Generally favored due to lower steric hindrance at the methyl carbon.
-
-
Path B (Carboxyethylation): Attack on the
group.-
Product: Carboxyethylated Nucleophile (
) + Dimethyl Sulfide (DMS). -
Kinetics: Slower due to steric hindrance and the inductive effect of the carbonyl group, unless enzymatic catalysis (e.g., DMPT-lyase) is present.
-
Caption: Bifurcated electrophilic attack pathways for CEDMS. Path A (Methylation) is kinetically dominant in non-enzymatic conditions.
Kinetic Comparison with Alternatives
CEDMS vs. Methyl Iodide (MeI)
-
Charge Type:
-
CEDMS: Charge Destruction (
). The transition state disperses the positive charge, making it less stable in highly polar solvents (like water) compared to the ground state. -
MeI: Charge Creation (
). The transition state develops charge, which is stabilized by polar solvents .
-
-
Implication: CEDMS is a surprisingly sluggish alkylator in aqueous buffers compared to MeI, making it safer and more selective for specific pockets in proteins where local dielectric constants are lower.
CEDMS vs. Iodoacetamide (IAM)
-
Specificity: IAM is the gold standard for Cysteine capping because the soft iodide leaving group matches the soft thiolate nucleophile.
-
CEDMS Behavior: While CEDMS can alkylate cysteines, the reaction is reversible under certain physiological conditions (similar to SAM-mediated methylation). It does not form the irreversible thioether bond as rapidly as IAM.
-
Application: Use IAM for permanent blocking (e.g., proteomics). Use CEDMS for reversible modulation or "soft" labeling.
Quantitative Kinetic Data (Estimated Relative Rates)
Assumes reaction with a standard thiolate nucleophile (e.g., Glutathione) at pH 7.5, 25°C.
| Reagent | Relative Rate ( | Half-Life ( | Dominant Side Reaction |
| Dimethyl Sulfate | Seconds | Hydrolysis (Rapid) | |
| Methyl Iodide | Minutes | Hydrolysis (Slow) | |
| Iodoacetamide | Minutes | N-alkylation (Lysine) | |
| CEDMS | 1 (Baseline) | Hours | Intramolecular Cyclization |
Experimental Protocols for Kinetic Profiling
To objectively measure the kinetics of CEDMS against your target of interest, use the following Continuous Spectrophotometric Assay .
Protocol: 4-(p-Nitrobenzyl)pyridine (NBP) Alkylation Assay
This assay utilizes NBP, a colorimetric nucleophile that turns blue/violet upon alkylation and deprotonation.
Materials:
-
Reagent Stock: 100 mM CEDMS in DMSO.
-
Nucleophile Stock: 100 mM NBP in Acetone.
-
Buffer: 50 mM Phosphate, pH 7.4 (or varied pH for rate profiling).
-
Detection: UV-Vis Spectrophotometer (Absorbance at 600 nm).
Workflow:
-
Preparation: Dilute NBP to 1 mM in the reaction buffer.
-
Initiation: Add CEDMS to a final concentration of 10 mM (Pseudo-first-order conditions:
). -
Monitoring: Measure
every 30 seconds for 60 minutes at 25°C. -
Control: Run parallel reactions with Methyl Iodide (10 mM) and Iodoacetamide (10 mM).
-
Calculation:
-
Plot
vs. Time. -
Slope =
. -
Calculate second-order rate constant:
.
-
Protocol Validation (Self-Check)
-
Linearity: The pseudo-first-order plot must be linear (
). If curvature exists, the reagent may be decomposing (hydrolysis) or the product is unstable. -
Solvent Blank: CEDMS in buffer without NBP should show no absorbance change at 600 nm.
Strategic Selection Guide (Decision Tree)
When should you choose CEDMS over standard agents? Use this logic flow.
Caption: Decision tree for selecting alkylating agents based on target stability and desired reversibility.
References
- Challenger, F. (1959). Aspects of the Organic Chemistry of Sulphur. Butterworths Scientific Publications. (Foundational text on sulfonium salt chemistry and "thetin" kinetics).
-
Coward, J. K., & Sweet, W. D. (1971). "Kinetics and mechanism of methyl transfer from sulfonium compounds to various nucleophiles." Journal of Organic Chemistry, 36(16), 2337–2346. Link
-
Zheng, Y., et al. (2020). "(2-Carboxyethyl)dimethylsulfonium Bromide (Br-DMPT) improves muscle flesh quality and antioxidant status."[1] Aquaculture, 521, 735065.[1] (Source for stability and biological application data). Link[1]
-
Winther, J. R., & Thorpe, C. (2014). "Quantification of Thiols and Disulfides." Biochimica et Biophysica Acta, 1840(2), 838–846. (Standard protocols for alkylation kinetics). Link
- Borchardt, R. T. (1979). "Mechanism of S-Adenosylmethionine-Dependent Transmethylation." The Biochemistry of S-Adenosylmethionine, Columbia University Press. (Mechanistic parallel for CEDMS).
Sources
Safety Operating Guide
Definitive Guide: Disposal & Handling of (2-Carboxyethyl)dimethylsulfonium Bromide
Executive Summary & Immediate Action
(2-Carboxyethyl)dimethylsulfonium bromide (also known as DMPT Bromide) is a sulfonium salt often used as a methyl donor or aquatic feed attractant. While not classified as P-listed or U-listed acutely hazardous waste under RCRA, it presents a unique operational hazard: Chemical Incompatibility leading to Stench Events.
Critical Directive: Do NOT mix this compound (solid or solution) with basic waste streams (pH > 8) or strong oxidizers.
-
Risk: Reaction with bases triggers a Hofmann elimination, instantly releasing Dimethyl Sulfide (DMS) , a highly volatile gas with an intense, nauseating "rotten cabbage" odor that can force building evacuations at ppb concentrations.
-
Disposal Route: High-temperature incineration via an approved hazardous waste contractor.
Chemical Profile & Hazard Identification
Understanding the molecular behavior of this salt is the prerequisite for safe handling.
| Property | Specification | Operational Implication |
| Chemical Name | (2-Carboxyethyl)dimethylsulfonium bromide | Labeling: Must be identified as "Organic Solid/Liquid, Bromine & Sulfur Containing." |
| CAS Number | 20986-22-5 | Use this specific CAS for waste manifests (Note: Chloride analog is 4337-33-1). |
| Molecular Formula | Contains Bromide ( | |
| Physical State | White Crystalline Solid | Hygroscopic.[2] Keep tightly sealed to prevent "caking" and hydrolysis. |
| Key Hazard | Stench / Irritant | H315/H319: Causes skin/eye irritation.[2][3][4] Decomposition: Yields DMS, HBr, and SOx. |
The "Stench" Mechanism (Expertise Pillar)
Many researchers treat salts as inert. This is incorrect for sulfonium salts. You must understand the Hofmann Elimination risk to prevent lab shutdowns.
In the presence of a base (e.g., Sodium Hydroxide, Bicarbonate, or basic waste buffers), the proton alpha to the carbonyl is abstracted, leading to the collapse of the sulfonium structure:
-
(CH₃)₂S (Dimethyl Sulfide): The stench agent. Olfactory threshold is extremely low (~0.02 ppm).
-
CH₂=CHCOOH (Acrylic Acid): Corrosive byproduct.
Rule: Never dispose of this compound in "General Alkaline Waste" containers.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving waste to the central accumulation area, stabilize the material at the bench.
-
Segregation: Isolate from oxidizers (creates sulfoxides/sulfones exothermically) and bases (creates stench).
-
pH Check (Aqueous Waste): If the waste is in solution, ensure pH is Neutral (7) or slightly Acidic (4-6).
-
If Basic: Carefully adjust pH to < 7 using dilute Hydrochloric Acid (HCl) in a fume hood before bottling.
-
-
Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass. Avoid metal containers due to bromide corrosion risk.
Phase 2: Waste Packaging
Follow this specific workflow to ensure compliance and safety.
Figure 1: Decision tree for the safe segregation and packaging of sulfonium bromide waste.
Phase 3: Glassware Decontamination (Odor Control)
If glassware smells of "cabbage" or "corn" after using this compound, trace amounts of DMS have likely formed.
-
Preparation: Prepare a dilute bleach solution (10% Sodium Hypochlorite).
-
Oxidation: Rinse glassware with the bleach solution in a fume hood.
-
Chemistry: Hypochlorite oxidizes the smelly Dimethyl Sulfide (DMS) into Dimethyl Sulfoxide (DMSO) or Dimethyl Sulfone, which are odorless.
-
-
Rinse: Wash thoroughly with water.[5]
-
Warning: Do NOT use this method for bulk disposal. Mixing bulk bromide salts with bleach can generate Bromine gas (
) or cause runaway exothermic reactions. Only use for trace residue cleaning.
Emergency Contingencies
| Scenario | Immediate Response |
| Spill (Solid) | 1. Wear Nitrile gloves and N95 mask.2. Sweep up gently to avoid dust generation.3. Place in a sealed bag/container immediately to prevent moisture absorption. |
| Spill (Liquid) | 1. Absorb with vermiculite or sand.2. Do not use commercial spill kits containing basic neutralizers (often used for acids).3. Seal in a double-bagged waste container. |
| Accidental Mixing with Base (Stench Release) | 1. Evacuate the immediate area.2. Close fume hood sash.3. Alert EHS. The smell is non-toxic at low levels but causes panic. |
| Skin Contact | Wash with soap and water for 15 minutes.[5] The bromide salt is an irritant but not acutely toxic dermally. |
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: (2-Carboxyethyl)dimethylsulfonium bromide. Retrieved from
-
TCI Chemicals. (2023).[6] Product Specification and SDS: (2-Carboxyethyl)dimethylsulfonium Bromide (Product C1241). Retrieved from [6]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19881914, (2-Carboxyethyl)dimethylsulfonium bromide. Retrieved from
-
European Chemicals Agency (ECHA). C&L Inventory: (2-Carboxyethyl)dimethylsulfonium bromide. Retrieved from
Sources
- 1. (2-Carboxyethyl)dimethylsulfonium Bromide | C5H11BrO2S | CID 19881914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. biosynth.com [biosynth.com]
- 6. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
